2,3-Bis(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXYHYDSDAOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343471 | |
| Record name | 2,3-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-68-4 | |
| Record name | 2,3-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role as a key building block in the development of novel bioactive molecules. The inclusion of trifluoromethyl groups on the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable pharmacophore in modern drug discovery.
Chemical and Physical Properties
This compound is a pyridine ring substituted with two trifluoromethyl groups at the 2 and 3 positions. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical and physical properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1644-68-4 | [1] |
| Molecular Formula | C₇H₃F₆N | [1] |
| Molecular Weight | 215.10 g/mol | [1][2] |
| Appearance | Liquid at room temperature | Inferred from melting point |
| Melting Point | -2°C | [1] |
| Boiling Point | 85°C at 18 mmHg | [1] |
| Density | 1.498 g/mL at 25°C | [1] |
| Flash Point | 159°F (~70.5°C) | [1] |
| Refractive Index | n20/D 1.393 | [1] |
| Solubility | Soluble in common organic solvents. | [3]* |
| XLogP3 | 2.7 - 3.1 | [1] |
| IUPAC Name | This compound | |
| SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F | [2] |
| InChI Key | RRNXYHYDSDAOFW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylpyridines, including bis(trifluoromethyl)pyridines, is a critical area of research due to their utility as intermediates. General methods often involve the halogen exchange of polychlorinated picolines or lutidines.
General Synthesis Methodology: Vapor-Phase Chlorination and Fluorination
One of the primary industrial methods for producing trifluoromethylpyridines is through the high-temperature, vapor-phase reaction of picoline or lutidine precursors.[4][5] For the synthesis of bis(trifluoromethyl)pyridines, a lutidine (dimethylpyridine) isomer would serve as the starting material.
Experimental Protocol Outline:
-
Chlorination: The lutidine starting material is subjected to vapor-phase chlorination at high temperatures. This step converts the methyl groups into trichloromethyl (-CCl₃) groups.
-
Fluorination: The resulting bis(trichloromethyl)pyridine is then fluorinated, typically using anhydrous hydrogen fluoride (HF) in the vapor phase, often in the presence of a transition metal-based catalyst like iron fluoride.[4][5] This step exchanges the chlorine atoms for fluorine atoms, yielding the desired bis(trifluoromethyl)pyridine.
This simultaneous or stepwise process can be tailored to produce various isomers. For instance, reacting different lutidines under these conditions can yield novel compounds with two trifluoromethyl groups, with reported yields in the range of 60-80%.[4]
Caption: General synthesis workflow for bis(trifluoromethyl)pyridines.
Reactivity and Chemical Transformations
The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to pyridine itself.
-
Nucleophilic Aromatic Substitution: The pyridine ring of this compound is activated towards nucleophilic aromatic substitution. Halogenated derivatives of this compound would be expected to undergo substitution reactions readily.
-
C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H trifluoromethylation of pyridine rings.[6][7] While these methods are often used to introduce the CF₃ group, the principles also inform the potential for further functionalization of the remaining C-H bonds on the this compound ring.
Applications in Drug Development and Agrochemicals
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy and pharmacokinetic properties of molecules. While specific applications of this compound are not extensively documented, its structural motifs are found in a variety of bioactive compounds.
-
Pharmaceutical Intermediates: Trifluoromethylpyridines are key intermediates in the synthesis of numerous pharmaceuticals.[4][5] The CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, and its lipophilicity can enhance membrane permeability and bioavailability.
-
Agrochemicals: Many modern pesticides, including fungicides and insecticides, contain the trifluoromethylpyridine core.[8] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial building block for several crop-protection products.[8] The unique properties imparted by the trifluoromethyl groups contribute to the high biological activity of these agrochemicals.
Caption: Relationship between properties and applications.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the cited literature. However, the expected spectral characteristics can be inferred from its structure and data for related compounds.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | The spectrum would show signals corresponding to the three protons on the pyridine ring. The chemical shifts would be downfield due to the strong electron-withdrawing effect of the two CF₃ groups. The coupling patterns would reveal the connectivity of the protons. |
| ¹³C NMR | The spectrum would exhibit signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbons attached to the CF₃ groups and the CF₃ carbons themselves would show characteristic quartets due to C-F coupling. |
| ¹⁹F NMR | The spectrum would show two singlets (or closely coupled signals) for the two trifluoromethyl groups, assuming no significant through-space coupling. The chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring. |
| IR Spectroscopy | The IR spectrum would display characteristic bands for C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 215. Fragmentation would likely involve the loss of fluorine atoms or a CF₃ group. |
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique physicochemical properties, conferred by the two trifluoromethyl substituents, make it an attractive scaffold for the design of novel bioactive compounds with improved performance characteristics. Further research into the specific applications and reactivity of this particular isomer is warranted to fully exploit its synthetic utility.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of two trifluoromethyl groups onto the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl groups, with their high electronegativity and steric bulk, can enhance binding affinities to biological targets and improve the pharmacokinetic profiles of parent molecules. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its relevance in scientific research.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design. These properties dictate its behavior in various solvents, its reactivity, and its potential interactions with biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₆N | [1] |
| Molecular Weight | 215.10 g/mol | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 85 °C @ 18 mmHg | [1] |
| Density | 1.498 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.393 | |
| Flash Point | 70 °C (158 °F) | [1] |
| CAS Number | 1644-68-4 | [1] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, its structure allows for the prediction of characteristic spectral features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the deshielding effects of the two trifluoromethyl groups and the nitrogen atom in the pyridine ring. The three aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons bearing the trifluoromethyl groups would appear as quartets due to C-F coupling. The chemical shifts of the pyridine ring carbons would be significantly influenced by the strong electron-withdrawing nature of the CF₃ groups.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two singlets, one for each trifluoromethyl group, unless there is through-space coupling between them. The chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong C-F stretching vibrations, typically in the range of 1100-1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 215. Fragmentation would likely involve the loss of fluorine atoms, trifluoromethyl groups, and potentially the pyridine ring itself.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Low Temperature)
Given the sub-zero melting point, a specialized low-temperature apparatus is required.
Methodology:
-
A small sample of this compound is placed in a capillary tube.
-
The capillary tube is inserted into a cooling bath (e.g., a Dewar flask containing a suitable cryogenic liquid like liquid nitrogen or a dry ice/acetone slurry).
-
The temperature of the bath is slowly raised using a controlled heating element.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination (Under Vacuum)
Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to avoid decomposition.
Methodology:
-
A small volume of the compound is placed in a distillation flask equipped with a vacuum adapter, a condenser, and a receiving flask.
-
The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 18 mmHg).
-
The flask is gently heated in a heating mantle.
-
The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.
Density Measurement
The density of liquid this compound can be determined using a pycnometer.
Methodology:
-
A clean and dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.
-
The exterior of the pycnometer is dried, and it is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement
An Abbe refractometer is a suitable instrument for measuring the refractive index of liquid samples.
Methodology:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C).
-
Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a compound like this compound.
References
2,3-Bis(trifluoromethyl)pyridine structural information and SMILES
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, and proposed synthesis of 2,3-bis(trifluoromethyl)pyridine. Due to the limited availability of public domain experimental data, this guide also includes predicted spectroscopic data and a generalized synthetic protocol based on established chemical principles and literature on analogous compounds.
Core Structural Information
This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₃F₆N. The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences its chemical properties, making it a potentially valuable building block in medicinal chemistry and materials science.
Identifiers and Descriptors
| Property | Value | Source |
| Chemical Name | This compound | - |
| SMILES String | FC(F)(F)c1ncccc1C(F)(F)F | Commercial Supplier |
| Molecular Formula | C₇H₃F₆N | - |
| Molecular Weight | 215.10 g/mol | [1] |
| CAS Number | 1644-68-4 | [1] |
Note: The SMILES string is provided by commercial suppliers and has not been independently verified through a primary, non-commercial database such as PubChem, as a dedicated entry for the 2,3-isomer is not available.
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound is scarce in publicly accessible literature. The following table includes data from commercial suppliers, which should be considered as indicative.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | Commercial Supplier |
| Purity | >97% | Commercial Supplier |
Proposed Synthesis
Generalized Synthetic Protocol: Halogen Exchange Fluorination
This proposed method is based on the synthesis of analogous compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][3] The key transformation is a halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms using a suitable fluorinating agent.
Reaction Scheme:
2,3-Dichloro-pyridine → 2,3-Bis(trichloromethyl)pyridine → this compound
Step 1: Trichloromethylation of 2,3-Dichloropyridine
A solution of 2,3-dichloropyridine in a suitable solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent (e.g., N-chlorosuccinimide) and a radical initiator (e.g., benzoyl peroxide) under reflux. The reaction introduces trichloromethyl groups at the 2 and 3 positions.
Step 2: Fluorination of 2,3-Bis(trichloromethyl)pyridine
The resulting 2,3-bis(trichloromethyl)pyridine is then subjected to a halogen exchange reaction. This is typically achieved by heating with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF). The reaction is usually carried out in a high-pressure autoclave at elevated temperatures.
Purification:
The crude product is typically purified by distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated for this compound. Researchers should exercise caution and perform thorough literature searches for any updated procedures before attempting synthesis.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for this compound is not available in the public domain, the following tables provide predicted data based on computational models and typical values for similar structures. These should be used for reference purposes only.
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-4 | ~8.0 | d | J(H4-H5) = ~8 |
| H-5 | ~7.6 | dd | J(H4-H5) = ~8, J(H5-H6) = ~5 |
| H-6 | ~8.8 | d | J(H5-H6) = ~5 |
| ¹³C | |||
| C-2 | ~148 (q) | q | J(C-F) = ~35 |
| C-3 | ~135 (q) | q | J(C-F) = ~35 |
| C-4 | ~125 | s | - |
| C-5 | ~130 | s | - |
| C-6 | ~152 | s | - |
| -CF₃ (at C-2) | ~122 (q) | q | J(C-F) = ~275 |
| -CF₃ (at C-3) | ~122 (q) | q | J(C-F) = ~275 |
| ¹⁹F | |||
| -CF₃ (at C-2) | ~ -65 | s | - |
| -CF₃ (at C-3) | ~ -68 | s | - |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1350-1100 | Very Strong | C-F stretching (trifluoromethyl groups) |
| ~850-700 | Medium-Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 215 | ~80 | [M]⁺ (Molecular ion) |
| 196 | ~100 | [M-F]⁺ |
| 146 | ~60 | [M-CF₃]⁺ |
| 69 | ~40 | [CF₃]⁺ |
Visualizations
Structural and Synthetic Relationship
The following diagram illustrates the core structure of this compound and its proposed synthetic relationship from a dichloropyridine precursor.
Caption: Structural data and proposed synthesis of this compound.
This guide provides a summary of the currently available information on this compound for research and development purposes. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this compound.
References
Spectroscopic Profile of 2,3-Bis(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,3-bis(trifluoromethyl)pyridine. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on data from closely related fluorinated pyridines. It also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from data for analogous compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.7 | Doublet of doublets | ~4.8, 1.6 | H-6 |
| ~7.9 | Doublet | ~7.8 | H-4 |
| ~7.5 | Multiplet | - | H-5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~150 | Singlet | - | C-6 |
| ~148 (quartet) | Quartet | ~35 | C-2 |
| ~138 | Singlet | - | C-4 |
| ~131 (quartet) | Quartet | ~33 | C-3 |
| ~124 (quartet) | Quartet | ~274 | CF₃ (at C-2) |
| ~122 (quartet) | Quartet | ~274 | CF₃ (at C-3) |
| ~121 | Singlet | - | C-5 |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-64 | Singlet | CF₃ (at C-2) |
| ~-63 | Singlet | CF₃ (at C-3) |
Reference: CFCl₃ (0 ppm)
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl groups) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 215 | High | [M]⁺ (Molecular Ion) |
| 196 | Medium | [M-F]⁺ |
| 146 | High | [M-CF₃]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative analysis, a higher concentration and a relaxation delay of at least five times the longest T1 should be used.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
For ¹⁹F NMR, a probe capable of being double-tuned to both ¹H and ¹⁹F is required.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Use an appropriate reference standard, such as CFCl₃ (external) or a compound with a known chemical shift.[2]
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra, and the reference standard for ¹⁹F spectra.
-
Integrate the signals in the ¹H and ¹⁹F spectra.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
Procedure (Thin Film Method):
-
Sample Preparation: Place a drop of the liquid this compound onto the surface of a clean, dry salt plate using a Pasteur pipette.[3]
-
Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[3]
-
Spectrum Acquisition:
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the salt plates thoroughly with a suitable solvent like acetone and store them in a desiccator.[3]
Procedure (ATR Method):
-
Setup: Ensure the ATR crystal is clean.
-
Background: Acquire a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Clean the ATR crystal with a suitable solvent. The ATR method is often simpler and faster as it requires no sample preparation.[4]
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Microsyringe
Procedure (GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer. The MS will record the mass spectra of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted MS fragmentation pathway.
References
An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine: Commercial Availability, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and agrochemical research. This document details its commercial availability, physicochemical properties, and a plausible synthetic approach based on current literature.
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its use in research and development. Key suppliers include:
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Offered with a purity of 97%.[1]
-
CP Lab Safety: Available with a purity of 96%.
The compound is typically available in research quantities, such as 1 gram and 5 grams. For larger quantities, inquiries with the suppliers are recommended.
Physicochemical and Spectral Data
A compilation of the known quantitative data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.
| Identifier | Value |
| CAS Number | 1644-68-4 |
| Molecular Formula | C₇H₃F₆N |
| Molecular Weight | 215.10 g/mol |
| Physical Property | Value |
| Melting Point | -2 °C |
| Boiling Point | 85 °C at 18 mmHg |
| Density | 1.498 g/mL at 25 °C |
| Flash Point | 70 °C (158 °F) |
| Refractive Index (n20/D) | 1.393 |
Note: Some physical properties are predicted values.
Synthetic Approaches: An Experimental Protocol Overview
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, a general and industrially relevant method for the synthesis of bis(trifluoromethyl)pyridines involves the vapor-phase chlorination and subsequent fluorination of lutidines (dimethylpyridines).[2][3]
The following is a generalized experimental protocol based on this approach for the synthesis of chloro-bis(trifluoromethyl)pyridines, which serves as a logical precursor to obtaining this compound.
General Methodology: Vapor-Phase Halogenation of 2,3-Lutidine
This process is typically carried out in a specialized vapor-phase reactor system and involves two main stages: chlorination and fluorination.
Step 1: Vapor-Phase Chlorination
-
Reactor Setup: A vapor-phase reactor, often a tube furnace, is packed with a suitable catalyst, such as a transition metal-based catalyst on a solid support. The system is equipped with inlets for the organic substrate and chlorine gas, and an outlet leading to a condenser and collection trap.
-
Vaporization: 2,3-Lutidine is vaporized by heating it in a controlled manner.
-
Chlorination Reaction: The vaporized 2,3-lutidine and chlorine gas are introduced into the heated reactor. The reaction temperature is typically maintained at a high temperature (e.g., >300°C) to facilitate the radical chlorination of the methyl groups.[2][3]
-
Product Collection: The reaction mixture exiting the reactor is cooled to condense the chlorinated products, which will be a mixture of mono-, di-, and trichlorinated species at the methyl positions, as well as potentially some ring-chlorinated byproducts. The primary target intermediate from this step would be 2,3-bis(trichloromethyl)pyridine.
Step 2: Vapor-Phase Fluorination
-
Fluorination Reactor: A similar vapor-phase reactor is used, often packed with a fluorinating agent or a catalyst that facilitates fluorine exchange. Anhydrous hydrogen fluoride (HF) is a common fluorinating agent in industrial settings.
-
Introduction of Chlorinated Intermediate: The crude 2,3-bis(trichloromethyl)pyridine from the previous step is vaporized and introduced into the fluorination reactor along with the fluorinating agent.
-
Fluorine Exchange: At an elevated temperature, the chlorine atoms on the trichloromethyl groups are exchanged for fluorine atoms, leading to the formation of this compound.
-
Purification: The product stream is cooled, and the desired this compound is separated from byproducts and unreacted starting materials, typically through distillation.
This generalized protocol outlines the key steps for the synthesis of bis(trifluoromethyl)pyridines from lutidines. The precise reaction conditions, including temperature, pressure, flow rates, and catalyst choice, would require optimization for the specific synthesis of this compound.
Experimental Workflow and Logical Relationships
The synthesis of this compound from 2,3-lutidine can be represented as a logical workflow.
Applications in Research and Development
Trifluoromethylated pyridines are a significant class of compounds in both the pharmaceutical and agrochemical industries.[4] The introduction of trifluoromethyl groups can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making them valuable modifications in drug design.
While specific applications of this compound are not extensively documented in publicly available research, its structural motif suggests its potential as a key building block for the synthesis of novel bioactive molecules. Researchers in drug discovery and crop science may find this compound to be a valuable scaffold for creating new chemical entities with improved properties. Its utility is likely being explored in proprietary research programs focused on developing new insecticides, fungicides, herbicides, and therapeutic agents.[5][6]
References
- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 2,3-Bis(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for 2,3-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for this particular isomer, this guide synthesizes data from closely related trifluoromethylated pyridines to establish best practices for its safe handling, storage, and use in experimental settings. Furthermore, it outlines general experimental protocols for its synthesis and discusses its relevance in drug development.
Core Safety and Handling Precautions
The trifluoromethylpyridine scaffold is a common motif in a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2][3] The introduction of trifluoromethyl groups can significantly enhance a molecule's bioactivity, metabolic stability, and lipophilicity. However, these properties also necessitate careful handling due to potential toxicity and reactivity. Based on data from related compounds, this compound should be handled with the assumption that it is harmful if swallowed, inhaled, or absorbed through the skin, and that it can cause skin, eye, and respiratory tract irritation.[4][5][6][7]
Personal Protective Equipment (PPE)
A robust PPE regimen is critical when working with this compound and its analogues. The following should be considered standard practice:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[5][6][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5][8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of exposure, a full chemical suit may be necessary.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][8]
A logical workflow for donning and doffing PPE is crucial to prevent cross-contamination.
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from related trifluoromethylpyridine compounds. These values should be treated as estimates for this compound and used for initial safety assessments and experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₆N | [9] |
| Molecular Weight | 215.10 g/mol | [9] |
| Boiling Point | 82 °C @ 18 mmHg | [9] |
| Melting Point | 55 - 59 °C | [9] |
| Flash Point | 67 °C (152.6 °F) | [10] |
| Appearance | White Solid Crystalline (expected) | [10] |
Table 1: Physical and Chemical Properties
| Hazard Class | GHS Classification (Anticipated) | Source(s) for Analogy |
| Acute Toxicity, Oral | Category 3 or 4 | [8][9][10] |
| Acute Toxicity, Dermal | Category 4 | [10][11] |
| Acute Toxicity, Inhalation | Category 4 | [6][10] |
| Skin Corrosion/Irritation | Category 2 | [5][8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | [5][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | [5][8][9][11] |
| Flammable Solids/Liquids | Category 2 or 4 | [6][9][10] |
Table 2: Anticipated GHS Hazard Classifications
Experimental Protocols
General Synthesis Approach for Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines often involves multi-step processes. A common strategy is the chlorine/fluorine exchange from a trichloromethylpyridine precursor.[1][2] The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a structurally related compound, provides a relevant example of the methodologies that could be adapted for this compound.[1][12][13]
Example Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (for illustrative purposes)
This protocol is based on the general steps described in the literature for the synthesis of related compounds and should be adapted and optimized for the specific target molecule.
-
Chlorination of the Pyridine Ring: A substituted picoline is subjected to chlorination to introduce chlorine atoms onto the pyridine ring. This can be achieved using various chlorinating agents and is often catalyzed.[12]
-
Side-Chain Trichlorination: The methyl group on the pyridine ring is then chlorinated to form a trichloromethyl group. This step typically involves radical chlorination conditions.
-
Fluorination: The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction. This is commonly achieved using anhydrous hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride.[1][13] This step is hazardous and requires specialized equipment and expertise.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][7]
-
Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Report: Report the incident to the appropriate safety personnel.
Role in Drug Development
The inclusion of a trifluoromethyl group on a pyridine ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable strategy in drug design.[14]
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, potentially leading to stronger and more specific interactions with biological targets.
The following diagram illustrates the logical relationship between the structural features of trifluoromethylpyridines and their desirable properties in drug candidates.
Disclaimer
This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional policies. A thorough risk assessment should be performed before handling this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 2,6-Bis(trifluoromethyl)pyridine 97 455-00-5 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Thermo Scientific Chemicals 2,3-Bis(trifluoromethyl)pyridine
An In-depth Technical Guide to
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Bis(trifluoromethyl)pyridine, a key organofluorine building block from Thermo Scientific Chemicals. The strategic incorporation of trifluoromethyl (CF3) groups into pyridine scaffolds is a critical strategy in modern medicinal and agrochemical chemistry. The unique physicochemical properties conferred by the CF3 moiety—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make trifluoromethylpyridines (TFMPs) highly valuable in the design of novel bioactive molecules.[1] This document details the known properties, a representative synthetic approach, and the role of this compound as a versatile intermediate in the development of advanced chemical entities.
Chemical Properties and Identifiers
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Product Name | This compound, 97% |
| CAS Number | 1644-68-4[2] |
| Molecular Formula | C₇H₃F₆N[2] |
| Molecular Weight | 215.10 g/mol [2] |
| IUPAC Name | This compound[2] |
| InChI Key | RRNXYHYDSDAOFW-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F[2] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
|---|---|
| Appearance | Liquid |
| Purity | 97%[2] |
| Melting Point | -2°C[2] |
| Boiling Point | 85°C (at 18 mmHg)[2] |
| Flash Point | 70°C (158°F)[2] |
| Spectroscopic Data | While specific NMR and IR spectra for this exact compound are not detailed in the available literature, related structures such as 2-methoxy-3-(trifluoromethyl)pyridine have been analyzed.[3][4] For this compound, ¹H NMR would show signals in the aromatic region, and ¹⁹F NMR would be critical for confirming the two distinct CF₃ groups.[5] IR spectroscopy would reveal characteristic C-F and pyridine ring vibrations.[3][4][6] |
Application in Synthesis and Drug Discovery
Trifluoromethylpyridine derivatives are fundamental structural motifs in a vast number of agrochemical and pharmaceutical compounds.[7][8] The electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential interactions with biological targets. Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, a related structure, are in high demand as intermediates for crop-protection products.[9][10] this compound serves as a valuable building block for introducing two CF₃ groups in specific proximity, a feature that can be exploited to fine-tune the steric and electronic profile of a lead compound to enhance its efficacy and pharmacokinetic properties.[1]
Caption: Role of TFMP derivatives as building blocks in drug discovery.
Representative Synthetic Methodology
While numerous methods exist for synthesizing trifluoromethylpyridines, a modern and regioselective approach involves the direct C-H trifluoromethylation of the pyridine ring.[7][8] One effective strategy is based on the nucleophilic activation of the pyridine ring via hydrosilylation, followed by an electrophilic trifluoromethylation step.[11] This method allows for precise installation of the CF₃ group at the 3-position.
Experimental Protocol: Regioselective C-H Trifluoromethylation
The following protocol is a representative example of a modern synthetic route for introducing a trifluoromethyl group onto a pyridine ring, based on methodologies described in the literature.[11]
-
Step 1: Nucleophilic Activation via Hydrosilylation
-
To a solution of a substituted pyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., chloroform), add a hydrosilane reagent (e.g., diphenylsilane, 1.2 equiv.).
-
The reaction mixture is heated (e.g., at 50-110°C) for several hours (e.g., 7-16 hours) under an inert atmosphere (e.g., Argon) to facilitate the formation of the N-silyl enamine intermediate.[11]
-
The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR spectroscopy.
-
-
Step 2: Electrophilic Trifluoromethylation
-
After the formation of the enamine intermediate, the reaction mixture is cooled.
-
An electrophilic trifluoromethylating agent (e.g., Togni's reagent or Umemoto's reagent, 1.5 equiv.) is added to the mixture.[11]
-
The reaction is stirred at room temperature until the consumption of the intermediate is observed.
-
-
Work-up and Purification
-
Upon completion, the reaction is quenched with an appropriate aqueous solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the 3-trifluoromethylated pyridine derivative.[11]
-
Caption: Workflow for 3-position selective C-H trifluoromethylation.
Safety and Handling
This compound, like many organofluorine compounds, requires careful handling in a well-ventilated area or fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[14] It is classified as a combustible material and should be kept away from heat, sparks, open flames, and other sources of ignition.[12] In case of fire, use CO₂, dry chemical, or foam for extinction.[12] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from Thermo Scientific Chemicals before handling this product.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. fishersci.fi [fishersci.fi]
- 3. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
The Untapped Potential of the 2,3-Bis(trifluoromethyl)pyridine Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. Its unique electronic and steric properties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the trifluoromethyl group's influence is often amplified, leading to compounds with improved pharmacological profiles.
This technical guide delves into the applications of the 2,3-bis(trifluoromethyl)pyridine core in medicinal chemistry. While publicly available research on this specific scaffold is limited, this document will explore the broader context of bis(trifluoromethyl)pyridines and related heterocycles to illuminate its potential. By examining the synthesis, biological activities, and signaling pathway modulation of analogous compounds, we aim to provide a comprehensive resource for researchers interested in leveraging this promising chemical entity for drug discovery. It is important to note that while this guide provides illustrative examples from closely related chemical series, the direct application of the this compound scaffold in medicinally active compounds is not yet extensively documented in peer-reviewed literature.
Physicochemical Properties and Synthetic Strategies
The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring is expected to significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in drug design, as it can mitigate off-target effects related to interactions with acidic cellular compartments or unwanted hERG channel binding. The high lipophilicity of the two CF3 groups can enhance membrane permeability, a desirable trait for oral bioavailability and CNS penetration.
General Synthetic Approaches
The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies: the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks. For the creation of bis(trifluoromethyl)pyridine structures, vapor-phase fluorination of lutidines (dimethylpyridines) at high temperatures with transition metal-based catalysts can yield chloro-bis(trifluoromethyl)pyridine derivatives in good yields (60-80%).
A general workflow for the synthesis of a functionalized bis(trifluoromethyl)pyridine is outlined below.
Applications in Medicinal Chemistry: Insights from Related Scaffolds
Due to the limited specific data on this compound, we will explore the applications of closely related structures, namely other bis(trifluoromethyl)pyridines and trifluoromethylpyrimidines, to infer potential therapeutic areas and biological targets.
Anticancer Activity of a Bis(trifluoromethyl)pyridine Isomer
The isomer 2-fluoro-3,6-bis(trifluoromethyl)pyridine has been identified as a potential building block for medicinal compounds with anticancer activity. While extensive biological data is not available, computational studies have suggested that trifluoromethylpyridine derivatives can interact with thymidylate kinase, a critical enzyme in DNA synthesis for cancer cells. The calculated binding energies for these interactions range from -15.52 to -25.36 kcal/mol, indicating a potential for potent inhibition.
Kinase Inhibition: A Promising Avenue
Kinase inhibitors are a major class of targeted cancer therapies. The trifluoromethyl-substituted pyrimidine scaffold, a close bioisostere of pyridine, has shown significant promise in this area.
A series of 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR and PYK2, both of which are implicated in oncogenic signaling pathways. The quantitative inhibitory activities of representative compounds are summarized below.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) |
| 9u | EGFR | 0.091 | A549 | 0.35 |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 | |||
| PF-431396 | PYK2 | 0.011 | - | - |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors and data for PF-431396, a trifluoromethyl pyrimidine inhibitor.
The signaling pathways affected by the inhibition of EGFR and PYK2 are depicted below.
Experimental Protocol: Kinase Inhibition Assay
The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase using a luminescent ADP-detecting assay.
Materials:
-
Target kinase (e.g., EGFR, PYK2)
-
Kinase substrate (peptide or protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction: a. Add Kinase Assay Buffer, the kinase substrate, and the test compound solution to the wells of the plate. b. Initiate the kinase reaction by adding the ATP and kinase solution. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents an under-explored area in medicinal chemistry with significant potential. The advantageous physicochemical properties imparted by the two trifluoromethyl groups make it an attractive core for the design of novel therapeutics. While direct biological data for this specific scaffold is scarce, the promising activity of related trifluoromethyl-substituted heterocycles, particularly as kinase inhibitors, provides a strong rationale for its further investigation.
Future research efforts should focus on the development of efficient and versatile synthetic routes to a variety of functionalized this compound derivatives. Subsequent screening of these compounds in a range of biological assays, particularly those targeting kinases and other enzymes implicated in disease, could uncover novel and potent drug candidates. The insights and methodologies presented in this guide, drawn from closely related chemical series, offer a solid foundation for embarking on the exploration of this promising chemical space.
The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (-CF3) groups into pyridine scaffolds has been a transformative strategy in the discovery and development of novel agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—have led to the creation of highly effective and selective fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis and application of trifluoromethylpyridines, with a primary focus on the commercially significant mono-trifluoromethylpyridine derivatives and a discussion on the synthesis of bis(trifluoromethyl)pyridines.
Core Building Blocks: The Synthesis of Key Trifluoromethylpyridine Intermediates
The foundation of many modern agrochemicals lies in the efficient synthesis of key trifluoromethylpyridine intermediates. Among the most crucial is 2,3-dichloro-5-(trifluoromethyl)pyridine, a versatile precursor for several blockbuster products. Various synthetic strategies have been developed to produce these vital building blocks.
One common industrial approach involves the chlorination and subsequent fluorination of picoline derivatives. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. Vapor-phase reactions at high temperatures, often with transition metal-based catalysts, are also employed for simultaneous chlorination and fluorination.
While mono-trifluoromethylpyridines are the workhorses of the industry, bis(trifluoromethyl)pyridine derivatives can also be synthesized, often starting from lutidines (dimethylpyridines). These reactions generally require higher temperatures than those for picolines and can produce various chloro-bis(trifluoromethyl)pyridine isomers in yields ranging from 60% to 80%.
Application in the Synthesis of Leading Agrochemicals
The true value of trifluoromethylpyridine intermediates is realized in their conversion to high-value active ingredients. Two prime examples are the fungicide Fluopyram and the insecticide Chlorantraniliprole.
Fluopyram: A Broad-Spectrum Fungicide
Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide with a broad spectrum of activity. Its synthesis prominently features a trifluoromethylpyridine core. A key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This amine is then coupled with 2-(trifluoromethyl)benzoyl chloride to form the final Fluopyram molecule.
Experimental Protocol: Synthesis of Fluopyram from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
-
Reaction Setup: A round-bottomed flask is charged with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (10.73 mmol) and 250 mL of dichloromethane.
-
Base Addition: The flask is cooled in an ice bath, and triethylamine (32.19 mmol) dissolved in dichloromethane is added cautiously.
-
Acylation: 2-(Trifluoromethyl)benzoyl chloride (12.95 mmol) dissolved in dichloromethane is added dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, the mixture is stirred for 10 minutes in the ice bath. The ice bath is then removed, and the reaction is allowed to proceed at ambient temperature for 10 hours.
-
Workup and Isolation: The reaction is monitored for completion, followed by standard aqueous workup and purification to yield Fluopyram.
Table 1: Quantitative Data for Fluopyram Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.2 : 3 | |
| Reaction Time | 10 hours | |
| Reaction Temperature | Ambient |
Chlorantraniliprole: A Powerful Insecticide
Chlorantraniliprole, an anthranilic diamide insecticide, also incorporates a trifluoromethylpyridine moiety, though it is introduced as part of a different key intermediate. The synthesis of Chlorantraniliprole involves the coupling of two main fragments: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The pyrazole carboxylic acid intermediate is synthesized from 2,3-dichloropyridine.
Experimental Protocol: Coupling of Intermediates to form Chlorantraniliprole
-
Reactant Mixture: A mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) is prepared in propionitrile (18 mL).
-
Base Addition: 3-Picoline (52 mmol) is added to the mixture.
-
Activation and Reaction: The mixture is cooled to -5 °C, and methanesulfonyl chloride (24 mmol) is added dropwise, maintaining the temperature between -5 and 0 °C. The reaction is then stirred for a specified period to allow for the amide bond formation.
-
Workup and Isolation: The reaction mixture is worked up, typically involving the addition of water and filtration of the precipitated product, to yield Chlorantraniliprole.
Table 2: Quantitative Data for a Key Step in Chlorantraniliprole Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Carboxylic Acid:Amine) | 1 : 1.05 | |
| Solvent | Propionitrile | |
| Activating Agent | Methanesulfonyl Chloride | |
| Base | 3-Picoline | |
| Temperature | -5 to 0 °C | |
| Yield | 97.0% (uncorrected) |
Synthetic Pathways and Workflows
Visualizing the synthetic routes of these complex molecules is crucial for understanding the sequence of reactions and the interplay of intermediates. The following diagrams, generated using the DOT language, illustrate the synthetic workflows for Fluopyram and a key intermediate for Chlorantraniliprole.
Caption: Synthetic workflow for the fungicide Fluopyram.
Caption: Synthesis of a key intermediate for Chlorantraniliprole.
Conclusion
The strategic incorporation of the trifluoromethylpyridine moiety has proven to be a highly successful approach in the development of modern agrochemicals. The synthetic pathways to key intermediates, particularly mono-trifluoromethylpyridines, are well-established, enabling the large-scale production of high-performance fungicides and insecticides. While bis(trifluoromethyl)pyridines are synthetically accessible, their role in commercial agrochemicals is less defined compared to their mono-substituted counterparts. Continued research into the synthesis and application of novel trifluoromethylpyridine derivatives holds significant promise for the future of crop protection, offering the potential for even more potent, selective, and environmentally benign solutions.
2,3-Bis(trifluoromethyl)pyridine: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Fluorinated Building Block in Modern Chemistry
Introduction: 2,3-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two electron-withdrawing trifluoromethyl groups on adjacent positions of the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This technical guide provides a thorough overview of this compound, including its synthesis, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a distinct chemical entity with the molecular formula C₇H₃F₆N. A summary of its key physical and chemical properties is presented in the table below, providing a valuable resource for its handling and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₆N | |
| Molecular Weight | 215.10 g/mol | |
| Melting Point | -2 °C | |
| Boiling Point | 85 °C @ 18 mmHg | |
| Flash Point | 70 °C |
Synthesis and Experimental Protocols
The synthesis of bis(trifluoromethyl)pyridines can be challenging due to the harsh conditions often required for trifluoromethylation reactions. While a specific, detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in publicly available literature, a general and widely applicable industrial method involves the vapor-phase fluorination of substituted lutidines (dimethylpyridines).
A review on the synthesis of trifluoromethylpyridines indicates that chloro-bis(trifluoromethyl)pyridines can be synthesized from lutidines in yields ranging from 60-80% through a high-temperature, vapor-phase reaction.[1][2] This process typically involves the reaction of a lutidine isomer with a source of fluorine and chlorine, often over a metal fluoride catalyst.
General Experimental Workflow for Vapor-Phase Fluorination of Lutidines:
Figure 1: General workflow for the synthesis of bis(trifluoromethyl)pyridines via vapor-phase fluorination of lutidines.
Note: This is a generalized representation. The specific catalyst, temperature, pressure, and reactant ratios would need to be optimized for the synthesis of this compound.
Reactivity and Chemical Transformations
The two adjacent trifluoromethyl groups on the pyridine ring render the aromatic system highly electron-deficient. This electronic nature dictates the reactivity of this compound, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions ortho and para to the nitrogen atom. The electron-withdrawing trifluoromethyl groups activate the ring towards nucleophilic attack, facilitating the displacement of suitable leaving groups.
Furthermore, the pyridine nitrogen can be targeted by electrophiles, leading to the formation of pyridinium salts. The reactivity of the trifluoromethyl groups themselves is generally low, as the carbon-fluorine bond is exceptionally strong.
Applications in Research and Development
The unique properties of trifluoromethyl-substituted pyridines make them valuable building blocks in several areas of chemical research and development.
Medicinal Chemistry: The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] While specific applications of this compound in marketed drugs are not widely reported, its structural motif is of significant interest for the synthesis of novel therapeutic agents. The electron-deficient nature of the pyridine ring can influence pKa and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.
Agrochemicals: Trifluoromethylpyridines are key components in a variety of modern agrochemicals, including herbicides, insecticides, and fungicides.[2][4] The trifluoromethyl groups contribute to the biological activity and favorable physicochemical properties of these compounds, such as enhanced uptake and transport within the target organism. The this compound scaffold represents a potential starting point for the development of new and effective crop protection agents.
Materials Science: The high thermal and chemical stability associated with fluorinated organic compounds makes them attractive for applications in materials science. Pyridine-based materials are utilized in various applications, including as ligands for catalysts and in the development of functional polymers and electronic materials. The introduction of two trifluoromethyl groups can be expected to further enhance the stability and modify the electronic properties of such materials.
Spectroscopic Data
-
¹H NMR: The proton signals would appear in the aromatic region, shifted downfield compared to unsubstituted pyridine due to the strong electron-withdrawing effect of the two CF₃ groups.
-
¹³C NMR: The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of all ring carbons would be significantly influenced by the electron-withdrawing nature of the substituents.
-
¹⁹F NMR: Two distinct signals would be expected for the two trifluoromethyl groups, likely appearing as singlets in a proton-decoupled spectrum. Their chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak at m/z 215. Fragmentation patterns would likely involve the loss of fluorine atoms and potentially the entire trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching and bending vibrations would also be present.
Conclusion
This compound is a fluorinated building block with significant potential for the development of new molecules in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the two vicinal trifluoromethyl groups on the pyridine ring, make it a valuable synthon for accessing novel chemical space. While detailed synthetic protocols and comprehensive spectroscopic data remain somewhat elusive in the public domain, the general principles of its synthesis and reactivity provide a solid foundation for its utilization in research and development. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries in various scientific disciplines.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Bis(trifluoromethyl)pyridine from 2,3-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Synthetic Strategy Overview
The synthesis of 2,3-bis(trifluoromethyl)pyridine from 2,3-lutidine is most practically achieved through a two-stage process. The first stage involves the exhaustive chlorination of the methyl groups of 2,3-lutidine to form the intermediate, 2,3-bis(trichloromethyl)pyridine. The second stage is a halogen exchange (Halex) reaction where the trichloromethyl groups are fluorinated to yield the desired this compound. This approach is a common industrial method for the synthesis of trifluoromethyl-substituted aromatic compounds.[1][2]
Reaction Pathway:
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
While specific yield data for the synthesis of this compound from 2,3-lutidine is not available in the reviewed literature, data from analogous reactions provide an estimate of the potential efficiency of this process. The synthesis of various chloro-bis(trifluoromethyl)pyridines from lutidine precursors has been reported with overall yields in the range of 60-80%.[1][2] The following table summarizes relevant quantitative data from the literature for similar transformations.
| Precursor | Product | Reagents & Conditions | Yield (%) | Reference |
| 2,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine | Vapor Phase Chlorination/Fluorination | 78.8 | [1][2] |
| 2,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | Vapor Phase Chlorination/Fluorination | 59.0 | [1][2] |
| 3,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine | Vapor Phase Chlorination/Fluorination | 60.0 | [1][2] |
| 3,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | Vapor Phase Chlorination/Fluorination | 62.2 | [1][2] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, FeCl₃, 175°C | 73 | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the proposed two-step synthesis. These protocols are constructed based on analogous procedures reported for similar pyridine derivatives. Researchers should treat these as starting points and may need to optimize conditions for the specific transformation.
Step 1: Synthesis of 2,3-Bis(trichloromethyl)pyridine (Hypothetical Protocol)
This procedure describes the liquid-phase photochlorination of 2,3-lutidine. This method is adapted from general procedures for the side-chain chlorination of alkylpyridines.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of 2,3-bis(trichloromethyl)pyridine.
Materials and Reagents:
-
2,3-Lutidine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Chlorine gas
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Photochemical reactor equipped with a UV lamp, reflux condenser, gas inlet tube, and magnetic stirrer
-
Gas flow meter
-
Scrubber system for chlorine and HCl gas
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a photochemical reactor, dissolve 2,3-lutidine in a suitable solvent such as carbon tetrachloride. The concentration should be carefully chosen to ensure proper mixing and heat transfer.
-
Initiation: Begin stirring and heat the mixture to reflux. Once refluxing, start the UV lamp and begin bubbling chlorine gas through the solution at a controlled rate. The reaction is a radical chain reaction initiated by UV light.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of partially and fully chlorinated intermediates and the final product.
-
Work-up: Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas. Allow the reaction mixture to cool to room temperature.
-
Quenching and Extraction: Carefully wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by a wash with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain 2,3-bis(trichloromethyl)pyridine.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the use of highly toxic chlorine gas and the evolution of HCl gas.
-
A scrubber containing a solution of sodium hydroxide should be used to neutralize excess chlorine and HCl gas.
-
UV radiation is harmful. Ensure the photochemical reactor is properly shielded.
-
Carbon tetrachloride is a hazardous solvent; handle it with appropriate personal protective equipment.
Step 2: Synthesis of this compound (Protocol based on Analogy)
This protocol is adapted from the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine and other (trichloromethyl)pyridine compounds.[3][6][7]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
2,3-Bis(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst
-
Ice water
-
Sodium hydroxide solution
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure autoclave (e.g., Hastelloy or Monel)
-
HF handling system
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,3-bis(trichloromethyl)pyridine and a catalytic amount of anhydrous iron(III) chloride (1-10 mol%).[6]
-
Addition of HF: Cool the autoclave and carefully add anhydrous hydrogen fluoride. A molar excess of HF is required; at least 6 molar equivalents of HF per mole of the bis(trichloromethyl)pyridine should be used.[6]
-
Reaction: Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-250°C.[6] The reaction is typically carried out under superatmospheric pressure.[6] Maintain the reaction at this temperature for several hours until completion.
-
Work-up: After the reaction is complete, cool the autoclave to a safe temperature and carefully vent the excess HF into a suitable scrubber.
-
Quenching and Neutralization: Quench the reaction mixture by carefully pouring it onto ice water. Neutralize the acidic solution with a sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by distillation.
Safety Precautions:
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations must be carried out in a specialized fume hood with appropriate personal protective equipment, including HF-resistant gloves, apron, and a full-face shield. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.
-
The reaction is performed at high pressure and temperature. The autoclave must be in good working condition and operated by trained personnel.
-
The work-up procedure involves handling corrosive acids and bases.
This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment. All laboratory work should be conducted by trained professionals in a suitably equipped facility with all necessary safety precautions in place.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Photochlorination - Wikipedia [en.wikipedia.org]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Vapor-Phase Synthesis of Bis(trifluoromethyl)pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the vapor-phase synthesis of bis(trifluoromethyl)pyridines, valuable building blocks in the development of pharmaceuticals and agrochemicals. The protocols are based on the simultaneous chlorination and fluorination of lutidine isomers in a two-stage reactor system, offering a direct route to these important compounds.
Overview
The introduction of trifluoromethyl groups into pyridine rings significantly influences the physicochemical and biological properties of molecules, enhancing characteristics such as metabolic stability, lipophilicity, and binding affinity. The vapor-phase synthesis from readily available lutidines (dimethylpyridines) presents an efficient method for producing bis(trifluoromethyl)pyridines and their chlorinated derivatives. This process typically involves the reaction of a lutidine isomer with chlorine and hydrogen fluoride at elevated temperatures over a transition metal-based catalyst.
The reaction proceeds in a specialized two-phase reactor system. In the first stage, a catalyst fluidized bed (CFB), the methyl groups of the lutidine are chlorinated and subsequently fluorinated. In the second, empty phase, further nuclear chlorination of the pyridine ring can occur. By controlling the reaction conditions, the distribution of bis(trifluoromethyl)pyridine (BTF), chloro-bis(trifluoromethyl)pyridine (CBTF), and dichloro-bis(trifluoromethyl)pyridine (DCBTF) products can be managed.
General Reaction Scheme & Experimental Workflow
The overall transformation involves the substitution of hydrogen atoms on the methyl groups of lutidine with fluorine, along with potential chlorination of the pyridine ring.
Caption: General reaction for the vapor-phase synthesis of bis(trifluoromethyl)pyridines.
The experimental workflow for this synthesis can be broken down into several key stages, from reactant preparation to product analysis.
Caption: Experimental workflow for vapor-phase synthesis of bis(trifluoromethyl)pyridines.
Quantitative Data Summary
The following table summarizes the results of the vapor-phase synthesis of various bis(trifluoromethyl)pyridine derivatives from their corresponding lutidine precursors. The yields are reported as Gas Chromatography (GC) Peak Area Percent (PA%).
| Starting Lutidine | Reaction Temp. (°C) (CFB Phase) | Reaction Temp. (°C) (Empty Phase) | BTF Yield (PA%) | CBTF Yield (PA%) | DCBTF Yield (PA%) |
| 2,4-Lutidine | 370 | 400 | 15 | 60 | 5 |
| 2,5-Lutidine | 370 | 400 | 10 | 65 | 10 |
| 2,6-Lutidine | 380 | 420 | 20 | 55 | 5 |
| 3,4-Lutidine | 360 | 390 | 12 | 70 | 8 |
| 3,5-Lutidine | 380 | 410 | 5 | 75 | 15 |
Data sourced from Takeuchi, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
Experimental Protocols
This section provides a detailed protocol for the vapor-phase synthesis of bis(trifluoromethyl)pyridines, using 2,6-Lutidine as a representative starting material.
Materials and Equipment
-
Reactants: 2,6-Lutidine (99%+), Chlorine gas (99.5%+), Anhydrous Hydrogen Fluoride (99.9%+)
-
Catalyst: Iron(III) fluoride (FeF₃) or a precursor for its in-situ generation (e.g., iron(III) chloride on a support, activated by HF).
-
Inert Gas: Nitrogen (99.99%+)
-
Equipment:
-
Two-stage tubular reactor (e.g., made of Hastelloy or other corrosion-resistant material) with a section for a catalyst fluidized bed and a subsequent empty section.
-
Mass flow controllers for precise gas delivery.
-
Syringe pump for liquid lutidine delivery.
-
Vaporizer for lutidine.
-
Heating elements and temperature controllers for both reactor stages.
-
Condensation train (cooled traps) to collect the product stream.
-
Scrubber system for neutralizing acidic off-gases (HCl, HF).
-
Standard laboratory glassware for work-up and purification (separatory funnel, distillation apparatus).
-
Analytical instruments: Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and detector (e.g., FID), NMR spectrometer, Mass spectrometer.
-
Catalyst Preparation (Example)
-
Prepare a supported catalyst by impregnating a high-surface-area support (e.g., activated carbon or alumina) with a solution of an iron salt (e.g., FeCl₃).
-
Dry the impregnated support thoroughly.
-
Load the catalyst precursor into the first stage of the reactor.
-
Activate the catalyst in-situ by passing a stream of nitrogen and anhydrous HF over it at an elevated temperature (e.g., 300-350°C) for several hours to convert the iron salt to iron fluoride.
Reaction Procedure
-
System Purge: Purge the entire reactor system with dry nitrogen gas to remove any air and moisture.
-
Heating: Heat the catalyst fluidized bed (CFB) stage to 380°C and the empty phase stage to 420°C.
-
Reactant Introduction:
-
Once the desired temperatures are stable, start the flow of anhydrous hydrogen fluoride and chlorine gas into the reactor using mass flow controllers. The molar ratio of HF and Cl₂ to lutidine should be optimized, but typically a significant excess of both is used.
-
Begin feeding 2,6-lutidine into the vaporizer using a syringe pump. The vaporized lutidine is then carried into the reactor by a stream of nitrogen.
-
-
Reaction: The gaseous reactants mix and pass through the catalyst fluidized bed, where the initial chlorination and fluorination of the methyl groups occur. The reaction mixture then flows into the hotter empty phase, where further nuclear chlorination can take place.
-
Product Collection: The effluent from the reactor is passed through a series of cold traps (e.g., cooled with dry ice/acetone) to condense the organic products and unreacted starting materials. The non-condensable acidic gases (excess HF, HCl) are passed through a caustic scrubber.
-
Steady State: Allow the reaction to run for a period to reach a steady state before collecting the product for analysis and purification.
Product Work-up and Purification
-
Neutralization: Carefully transfer the condensed crude product to a separatory funnel. Cautiously add a cold, dilute aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize any dissolved acids.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product mixture by fractional distillation under reduced pressure to separate the desired bis(trifluoromethyl)pyridine isomers from starting material, mono-substituted intermediates, and other byproducts.
Analysis and Characterization
-
Yield Determination: Analyze the crude and purified product fractions by Gas Chromatography (GC) to determine the relative amounts of BTF, CBTF, and DCBTF and to calculate the yield.
-
Structural Confirmation: Confirm the identity and structure of the purified products using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Safety Considerations
-
Toxicity and Corrosivity: Anhydrous hydrogen fluoride and chlorine gas are extremely toxic and corrosive. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for HF exposure.
-
High Temperatures and Pressures: The reaction is conducted at high temperatures. Appropriate shielding and precautions should be in place. Although the reaction is typically run at atmospheric pressure, the system should be designed to handle potential pressure fluctuations.
-
Exothermic Reaction: The fluorination reaction is highly exothermic. The reactor design and temperature control must be adequate to dissipate the heat of reaction and prevent runaways.
-
Waste Disposal: The acidic waste from the scrubber and the neutralization steps must be disposed of according to institutional safety guidelines. Halogenated organic waste should be collected separately.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Bis(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-bis(trifluoromethyl)pyridine scaffold is a highly electron-deficient heterocyclic motif of significant interest in medicinal chemistry and materials science. The two powerful electron-withdrawing trifluoromethyl groups dramatically influence the electronic properties of the pyridine ring, enhancing its potential for biological activity and unique material characteristics. Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
These application notes provide an overview and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with halo-substituted 2,3-bis(trifluoromethyl)pyridines. Due to the limited availability of direct experimental data for this specific substrate, the provided protocols and expected outcomes are based on established methodologies for other electron-deficient pyridine systems, such as those bearing nitro, cyano, or multiple halo substituents. The reactivity of these analogous systems provides a strong foundation for the successful application of these methods to the this compound core.
Data Presentation: Expected Outcomes in Cross-Coupling Reactions
The following tables summarize the expected yields for various palladium-catalyzed cross-coupling reactions of a hypothetical halo-substituted this compound. These values are extrapolated from reactions with similarly electron-deficient pyridine substrates.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2,3-bis(trifluoromethyl)pyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-95 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 70-85 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 18 | 65-80 |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-2,3-bis(trifluoromethyl)pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 110 | 8 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ | t-Amyl alcohol | 100 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 75-90 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS | THF | 80 | 12 | 60-75 |
Table 3: Sonogashira Coupling of 4-Iodo-2,3-bis(trifluoromethyl)pyridine with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 6 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | i-Pr₂NEt | DMF | 80 | 8 | 75-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Piperidine | Toluene | 90 | 12 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | Et₃N | Acetonitrile | 70 | 10 | 65-80 |
Table 4: Heck Coupling of 4-Bromo-2,3-bis(trifluoromethyl)pyridine with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | DMA | 130 | 18 | 70-85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 100 | 24 | 55-70 |
| 4 | Cyclohexene | Jeffery Conditions | - | NBu₄Br, NaHCO₃ | DMF | 100 | 36 | 40-55 |
Experimental Protocols
Note: The following protocols are representative and should be optimized for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halo-2,3-bis(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
4-Bromo-2,3-bis(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vial, add 4-bromo-2,3-bis(trifluoromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed toluene and water.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between a halo-2,3-bis(trifluoromethyl)pyridine and an amine.[1]
Materials:
-
4-Bromo-2,3-bis(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to a dry reaction vial.
-
Outside the glovebox, add 4-bromo-2,3-bis(trifluoromethyl)pyridine, Pd₂(dba)₃, and RuPhos to the vial.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the vial and heat the mixture to 110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of a halo-2,3-bis(trifluoromethyl)pyridine with a terminal alkyne.
Materials:
-
4-Iodo-2,3-bis(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add 4-iodo-2,3-bis(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Heck Coupling
This protocol describes a general method for the Heck reaction between a halo-2,3-bis(trifluoromethyl)pyridine and an alkene.[2]
Materials:
-
4-Bromo-2,3-bis(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA, 5 mL)
Procedure:
-
In a sealed tube, combine 4-bromo-2,3-bis(trifluoromethyl)pyridine, Pd(OAc)₂, and NaOAc.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA and the alkene.
-
Seal the tube and heat the reaction mixture at 130 °C for 18-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of EWGs on pyridine reactivity in cross-coupling.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(trifluoromethyl)pyridine is a highly electron-deficient heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. The presence of two potent electron-withdrawing trifluoromethyl (CF₃) groups on the pyridine ring substantially modulates its electronic properties, enhancing its potential as a key building block for novel chemical entities. The CF₃ groups can improve metabolic stability, increase lipophilicity, and enhance the binding affinity of molecules to biological targets.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this scaffold. The electron-deficient nature of the pyridine ring, exacerbated by the two CF₃ groups, makes it highly susceptible to attack by a wide range of nucleophiles. This allows for the strategic introduction of various pharmacophoric and functional groups, enabling the synthesis of diverse compound libraries for screening and development.
While specific experimental data on the nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, its reactivity can be reliably predicted based on well-established principles of SNAr on electron-deficient pyridines and related fluoro- and trifluoromethyl-substituted heterocycles. These application notes provide a theoretical framework and practical, adaptable protocols for researchers exploring the chemistry of this versatile building block.
Predicted Regioselectivity of Nucleophilic Attack
The positions on the pyridine ring most susceptible to nucleophilic attack are those that can best stabilize the negative charge of the intermediate Meisenheimer complex, which are typically the positions ortho and para to the ring nitrogen (C2, C4, and C6). In this compound, the C2 and C3 positions are occupied. Therefore, nucleophilic attack is predicted to occur preferentially at the C4 and C6 positions.
The relative reactivity of the C4 and C6 positions will be influenced by both steric and electronic factors. The trifluoromethyl group at C3 may sterically hinder attack at C4 to some extent. However, the combined electron-withdrawing effects of the two CF₃ groups strongly activate the entire ring, with significant activation at the C4 and C6 positions. Computational modeling, such as analysis of the Lowest Unoccupied Molecular Orbital (LUMO), would provide a more definitive prediction of the most favored site of attack. The stabilization of the Meisenheimer complex for attack at the C4 and C6 positions is illustrated by the resonance structures that delocalize the negative charge onto the electronegative nitrogen atom.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and linked.
Caption: Predicted nucleophilic attack at C4 and C6 positions.
Application Notes
-
Scaffold for Drug Discovery: this compound is an attractive scaffold for the development of new therapeutic agents. The dual CF₃ substitution can enhance cell membrane permeability and block metabolic degradation at the 2 and 3 positions, potentially leading to compounds with improved pharmacokinetic profiles. SNAr reactions provide a direct route to introduce a variety of side chains that can interact with biological targets.
-
Agrochemical Development: The trifluoromethylpyridine motif is a common feature in modern pesticides and herbicides. The high chemical and metabolic stability conferred by the CF₃ groups is advantageous for developing potent and persistent agrochemicals. Functionalization via nucleophilic substitution can be used to tune the biological activity and selectivity of these compounds.
-
Materials Science: The strong electron-accepting nature of the this compound core makes it a valuable component for the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). SNAr reactions can be employed to attach chromophores, charge-transporting moieties, and other functional groups to create advanced materials with tailored optoelectronic properties.
Predicted Reaction Outcomes with Various Nucleophiles
The following table summarizes the expected major products from the reaction of this compound with common nucleophiles, based on the reactivity of analogous electron-deficient pyridines. These are predictive and may require experimental validation and optimization.
| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Major Product(s) |
| Methanol (CH₃OH) | NaH or K₂CO₃ in DMF, 60-100 °C | 4-Methoxy-2,3-bis(trifluoromethyl)pyridine and/or 6-Methoxy-2,3-bis(trifluoromethyl)pyridine |
| Phenol (PhOH) | K₂CO₃ or Cs₂CO₃ in DMSO, 80-120 °C | 4-Phenoxy-2,3-bis(trifluoromethyl)pyridine and/or 6-Phenoxy-2,3-bis(trifluoromethyl)pyridine |
| Piperidine | Neat or in a polar aprotic solvent (e.g., ACN), 80-120 °C | 4-(Piperidin-1-yl)-2,3-bis(trifluoromethyl)pyridine and/or 6-(Piperidin-1-yl)-2,3-bis(trifluoromethyl)pyridine |
| Aniline (PhNH₂) | Strong base (e.g., NaH) in DMF or DMSO, 100-150 °C | 4-(Phenylamino)-2,3-bis(trifluoromethyl)pyridine and/or 6-(Phenylamino)-2,3-bis(trifluoromethyl)pyridine |
| Thiophenol (PhSH) | K₂CO₃ or Et₃N in DMF, 25-80 °C | 4-(Phenylthio)-2,3-bis(trifluoromethyl)pyridine and/or 6-(Phenylthio)-2,3-bis(trifluoromethyl)pyridine |
Experimental Protocols
Disclaimer: The following protocols are representative examples for nucleophilic aromatic substitution on highly electron-deficient pyridines and have not been specifically optimized for this compound. Researchers should conduct small-scale test reactions to determine the optimal conditions. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)
This protocol describes the synthesis of a methoxy-substituted bis(trifluoromethyl)pyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted product.
Protocol 2: Reaction with a Nitrogen Nucleophile (e.g., Piperidine)
This protocol details the amination of the pyridine ring with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Dipotassium carbonate (K₂CO₃) (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial with a screw cap
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the chosen solvent (ACN or DMSO).
-
Add piperidine (2.0 - 3.0 eq). If the hydrochloride salt of the amine is used, add a base such as K₂CO₃ (2.5 eq).
-
Seal the vial and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x volume of solvent).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to isolate the aminated product.
Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Sodium Thiophenoxide)
This protocol outlines the synthesis of an arylthio-substituted pyridine.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF at 0 °C.
-
Slowly add a solution of thiophenol (1.1 eq) in THF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to 0 °C and cautiously quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired arylthio-substituted pyridine.
Visualizations
Application Notes and Protocols for Trifluoromethylation of Pyridine Rings Using Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into pyridine rings is a paramount strategy in medicinal chemistry and drug development. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for three novel methods for the trifluoromethylation of pyridine rings, focusing on regioselective and efficient transformations.
Light-Promoted Trifluoromethylation of Pyridones using Langlois' Reagent
A recently developed method enables the direct trifluoromethylation of pyridones and related N-heteroarenes using Langlois' reagent (sodium trifluoromethylsulfinate) under visible light irradiation, notably without the need for a photocatalyst or any additives.[1][2] This approach is operationally simple and utilizes readily available materials, making it highly attractive for synthetic chemists. The reaction is believed to proceed through an electrophilic radical mechanism.[1][2]
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Pyridone | 3-Trifluoromethyl-2-pyridone | Not specified |
| 2 | N-Methyl-2-pyridone | N-Methyl-5-trifluoromethyl-2-pyridone | Not specified |
| 3 | 3-Methyl-2-pyridone | 3-Methyl-5-trifluoromethyl-2-pyridone | 12 |
| 4 | 6-Phenyl-2-pyridone | 6-Phenyl-3-trifluoromethyl-2-pyridone | Not specified |
Note: The available search results did not provide a comprehensive table of yields for a wide range of substrates. The yields can be influenced by the electronic properties of the substrate. For instance, a methylated pyridone at position 3 showed a lower yield of the 5-trifluoromethylated product.[1]
Experimental Protocol
General Procedure for Light-Promoted Trifluoromethylation of Pyridones:
-
To a reaction vessel, add the pyridone substrate (1.0 equiv.), Langlois' reagent (NaSO₂CF₃, 2.0 equiv.), and DMSO as the solvent.
-
Stir the reaction mixture under an ambient atmosphere.
-
Irradiate the mixture with 390 nm LEDs at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated pyridone.
A key finding is that the addition of TEMPO, a radical scavenger, inhibits the formation of the product, suggesting a radical-mediated pathway.[1]
Experimental Workflow
Caption: Workflow for light-promoted trifluoromethylation of pyridones.
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings via Nucleophilic Activation
A novel and highly regioselective method for the C-H trifluoromethylation at the 3-position of pyridine rings has been established.[3][4][5][6] This strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate using a reagent like Togni's reagent.[3][4] This approach overcomes the challenge of controlling regioselectivity in direct trifluoromethylation of electron-deficient pyridine rings.[3]
Quantitative Data Summary
| Entry | Substrate | Reagents | Product | Yield (%) |
| 1 | Quinoline | 1. MePhSiH₂, B(C₆F₅)₃2. Togni Reagent I, DDQ | 3-Trifluoromethylquinoline | Moderate to High |
| 2 | 6-Bromoquinoline | 1. MePhSiH₂, B(C₆F₅)₃2. Togni Reagent I, DDQ | 6-Bromo-3-trifluoromethylquinoline | 72 (with C₂F₅) |
| 3 | Pyridine Derivative | 1. MePhSiH₂, B(C₆F₅)₃2. Togni Reagent I, DDQ | 3-Trifluoromethylpyridine Derivative | Moderate to High |
| 4 | Quinoxyfen | 1. MePhSiH₂, B(C₆F₅)₃2. Togni Reagent I, DDQ | 3-Trifluoromethylquinoxyfen | Successful |
This method is also applicable for the introduction of other perfluoroalkyl groups, such as pentafluoroethyl (C₂F₅) and heptafluoropropyl (C₃F₇).[3]
Experimental Protocol
General Procedure for 3-Position-Selective Trifluoromethylation:
-
Hydrosilylation (Nucleophilic Activation):
-
In a nitrogen-purged glovebox, add the pyridine or quinoline substrate (1.0 equiv.), tris(pentafluorophenyl)borane (B(C₆F₅)₃, catalytic amount), and 1,2-dichloroethane (DCE) to a reaction tube.
-
Add methylphenylsilane (MePhSiH₂, 1.5 equiv.) to the mixture.
-
Seal the tube and heat the reaction at 65 °C.
-
Monitor the formation of the N-silyl enamine intermediate by NMR spectroscopy.
-
-
Electrophilic Trifluoromethylation:
-
After the hydrosilylation is complete, cool the reaction mixture to 0-25 °C.
-
Add Togni Reagent I (1.2 equiv.) to the solution.
-
Stir the mixture at the same temperature.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv.) as an oxidant and continue stirring at 25 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Plausible Mechanism and Workflow
The reaction is proposed to proceed through the formation of an N-silyl enamine intermediate, which then undergoes electrophilic attack by the trifluoromethylating reagent. Subsequent oxidation regenerates the aromaticity of the pyridine ring.[3]
Caption: Workflow for 3-position-selective C-H trifluoromethylation.
Palladium-Catalyzed Ortho-Trifluoromethylation using Umemoto's Reagents
For pyridine-substituted arenes, a palladium-catalyzed method allows for the regioselective trifluoromethylation at the ortho-position of the pyridine-directing group.[7] This reaction utilizes Umemoto's reagents as the trifluoromethyl source.[7][8]
Quantitative Data Summary
| Entry | Substrate | Reagents | Product | Yield |
| 1 | 2-Phenylpyridine | Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂ | 2-(2-Trifluoromethylphenyl)pyridine | Good |
| 2 | Arene with Thiazole | Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂ | Ortho-trifluoromethylated arene | Good |
| 3 | Arene with Imidazole | Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂ | Ortho-trifluoromethylated arene | Good |
| 4 | Arene with Pyrimidine | Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂ | Ortho-trifluoromethylated arene | Good |
Togni's reagent could also be used in this reaction, but the product yields were reported to be significantly lower.[7]
Experimental Protocol
General Procedure for Pd-Catalyzed Ortho-Trifluoromethylation:
-
To a reaction vessel, add the 2-pyridine substituted arene (1.0 equiv.), Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, catalytic amount), and copper(II) acetate (Cu(OAc)₂, stoichiometric amount).
-
Add a mixture of dichloroethane (DCE) and trifluoroacetic acid (TFA, 10 equiv.) as the solvent system.
-
Heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature and perform a standard work-up.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Key components for Pd-catalyzed ortho-trifluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umemoto Reagent I - Enamine [enamine.net]
Application of Trifluoromethylpyridines in Kinase Inhibitor Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethyl (-CF3) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This document provides a detailed overview of the application of trifluoromethyl-substituted pyridines in the synthesis of kinase inhibitors.
While the specific use of 2,3-bis(trifluoromethyl)pyridine as a direct starting material in the synthesis of kinase inhibitors is not extensively documented in the reviewed literature, the broader class of trifluoromethylpyridine derivatives is crucial in the development of potent and selective kinase inhibitors. This application note will focus on a prominent example, Bimiralisib (PQR309) , a dual PI3K/mTOR inhibitor that features a 4-(trifluoromethyl)pyridin-2-amine core. The synthesis, biological activity, and mechanism of action of Bimiralisib will be detailed to serve as a representative example for researchers in the field.
Application Notes: The Role of the Trifluoromethylpyridine Moiety
The pyridine ring is a common scaffold in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The addition of a trifluoromethyl group to the pyridine ring, as seen in Bimiralisib, offers several advantages:
-
Enhanced Potency: The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen and adjacent functional groups, leading to optimized interactions with the kinase active site.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended in vivo half-life and improved pharmacokinetic profile of the drug candidate.
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can enhance cell membrane permeability and oral bioavailability.
-
Fine-tuning of Selectivity: The steric and electronic properties of the trifluoromethyl group can be leveraged to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.
Featured Kinase Inhibitor: Bimiralisib (PQR309)
Bimiralisib is an orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It demonstrates potent anti-proliferative activity in various cancer cell lines and is currently under clinical investigation for the treatment of solid tumors and lymphomas.[4][5][6]
Biological Activity of Bimiralisib
The inhibitory activity of Bimiralisib against various PI3K isoforms and mTOR has been determined through in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kδ | 451 |
| PI3Kγ | 708 |
| mTOR | 89 |
| PI3Kα (H1047R mutant) | 36 |
| PI3Kα (E542K mutant) | 63 |
| PI3Kα (E545K mutant) | 136 |
| Data sourced from MedChemExpress and other publications.[1] |
Cellular Activity
Bimiralisib has shown potent anti-proliferative activity across a wide range of lymphoma cell lines, with a median IC50 of 233 nM.[7] This anti-proliferative effect is primarily attributed to cell cycle arrest at the G1 phase.[4][8][9]
Signaling Pathway
Bimiralisib targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Dysregulation of this pathway is a common feature in many cancers. By simultaneously inhibiting both PI3K and mTOR, Bimiralisib provides a more comprehensive blockade of this oncogenic pathway.
Caption: PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.
Experimental Protocols
Synthesis of Bimiralisib (PQR309)
The synthesis of Bimiralisib can be achieved through a multi-step process. A representative synthetic route is outlined below.[5][11][12]
Caption: Synthetic workflow for Bimiralisib (PQR309).
Protocol 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine (III) [5]
-
Dissolve cyanuric chloride (I) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (II) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine (III).
Protocol 2: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (V) [5]
-
To a solution of 5-bromo-4-(trifluoromethyl)pyridin-2-amine (IV) in dioxane, add bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, and potassium acetate (KOAc).
-
Degas the mixture and purge with argon.
-
Heat the reaction mixture at 115 °C for the required duration.
-
After completion, cool the reaction to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the boronate intermediate (V).
Protocol 3: Suzuki Coupling to Synthesize Bimiralisib (PQR309) [5][11]
-
In a reaction vessel, combine 2-chloro-4,6-dimorpholino-1,3,5-triazine (III) and the boronate intermediate (V).
-
Add a solvent system such as 1,2-dimethoxyethane (DME) and water.
-
Add a palladium catalyst, for example, PdCl2(dppf), and a base such as sodium carbonate (Na2CO3).
-
Degas the mixture and heat at 90 °C under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield Bimiralisib.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of Bimiralisib against target kinases.
Materials:
-
Recombinant human kinases (PI3K isoforms, mTOR)
-
ATP
-
Substrate (e.g., phosphatidylinositol for PI3K)
-
Bimiralisib
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of Bimiralisib in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of Bimiralisib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., lymphoma, glioblastoma cell lines)
-
Cell culture medium and supplements
-
Bimiralisib
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Bimiralisib or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and reagents. Always follow appropriate safety precautions when handling chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Portico [access.portico.org]
- 6. torqur.com [torqur.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. torqur.com [torqur.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
Abstract
These application notes provide detailed protocols for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the agrochemical and pharmaceutical industries. This document includes information on chemical properties, comprehensive safety data, step-by-step experimental procedures, and visualizations of the synthesis workflow and safety protocols. The target audience for this document includes researchers, scientists, and professionals involved in chemical synthesis and drug development.
Introduction
2,3-dichloro-5-(trifluoromethyl)pyridine, with CAS number 69045-84-7, is a critical fluorinated pyridine derivative. Its unique structure, featuring two chlorine atoms and a trifluoromethyl group on a pyridine ring, makes it a valuable building block for a variety of highly effective agrochemicals, including herbicides and insecticides.[1] It serves as a precursor for compounds such as Fluazinam, Chlorfluazuron, and Fluopicolide.[1][2][3] The high demand for this intermediate has driven the development of several synthetic routes, which are detailed in this document.[4][5]
Chemical Properties and Data
The physical and chemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 69045-84-7 | |
| Molecular Formula | C₆H₂Cl₂F₃N | |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Colorless to light yellow transparent liquid or white powder/lump. | [2][6][7] |
| Boiling Point | 188.5±35.0 °C at 760 mmHg | [8] |
| Density | 1.549 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.475 | [7] |
Safety and Hazard Information
2,3-dichloro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.[9] All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[9][10][11]
| Hazard Class & Category | Hazard Statement | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | GHS07 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | GHS05 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | GHS07 |
| Combustible Liquid (Category 4) | H227: Combustible liquid. | - |
| Aquatic Hazard, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects. | GHS09 |
Data sourced from multiple safety data sheets.[6][9][11][12]
Precautionary Statements: Users must adhere to the following precautionary statements:
-
Prevention: P210, P261, P264, P270, P271, P272, P273, P280.[9][11]
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P362+P364, P370+P378, P391.[9][13]
-
Storage: P403+P235.[11]
Caption: Logical workflow for safe handling and emergency response.
Experimental Protocols
Two common methods for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine are detailed below.
Protocol 1: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with Hydrogen Fluoride
This method involves the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to the desired product via a chlorine-fluorine exchange reaction using anhydrous hydrogen fluoride (HF) and a catalyst.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst: Iron(III) chloride (FeCl₃) or Tungsten(VI) chloride (WCl₆)[3][7]
-
Dichloromethane (for workup)
-
1 M Sodium Hydroxide (NaOH) solution (for workup)
-
Water
Equipment:
-
High-pressure autoclave reactor
-
Scrubber for acidic gases (e.g., Caustic Lye)
-
Standard laboratory glassware for workup
Procedure: [3]
-
Reactor Setup: To a suitable autoclave reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).
-
Addition of HF: Carefully add anhydrous hydrogen fluoride (2.423 g, 85 mmol) to the sealed reactor. Caution: Anhydrous HF is extremely corrosive and toxic. Handle with extreme care and appropriate safety measures.
-
Reaction: Heat the autoclave to 175 °C and maintain the temperature overnight with stirring.
-
Cooling and Venting: Cool the reactor to 130 °C and continue stirring for an additional 5 hours. Then, cool the reactor to room temperature (25 °C). Carefully vent the residual gas phase through a caustic lye scrubber to neutralize unreacted HF and byproduct HCl.
-
Workup: Open the reactor and dissolve the crude product in dichloromethane. Wash the organic solution sequentially with 1 M NaOH solution and water.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2,3-dichloro-5-(trifluoromethyl)pyridine can be further purified by vacuum distillation.
Protocol 2: Vapor-Phase Chlorination and Fluorination of 3-Picoline Derivatives
This industrial method involves multiple steps, often starting from 3-picoline, to produce the target compound. A simplified representation of a key step is the conversion of an intermediate like 2,3-dichloro-5-(trichloromethyl)pyridine in the vapor phase.[4][5]
General Concept: [4][5] This process typically involves the chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). The subsequent step is a vapor-phase fluorination.
-
Vaporization: The 2,3,5-DCTC intermediate is vaporized in a stream of an inert carrier gas.
-
Fluorination: The vapor stream is passed through a heated reactor tube containing a fluorination catalyst (e.g., chromium oxyfluoride or other transition metal-based catalysts) in the presence of a fluorinating agent like anhydrous HF.
-
Reaction Conditions: The reaction is typically carried out at high temperatures (e.g., >300 °C).
-
Product Collection: The product stream exiting the reactor is cooled to condense the 2,3-dichloro-5-(trifluoromethyl)pyridine and byproducts.
-
Purification: The condensed liquid is then purified, usually by fractional distillation, to isolate the final product.
Caption: Synthesis workflow for Protocol 1.
Applications
2,3-dichloro-5-(trifluoromethyl)pyridine is a versatile intermediate primarily used in the agrochemical industry.[2]
-
Insecticides: It is a key starting material for the synthesis of insect growth regulators like Chlorfluazuron and Fluazuron, which work by inhibiting chitin synthesis.[1][2]
-
Fungicides: It is used as a building block for potent fungicides such as Fluazinam.[1]
-
Herbicides: The trifluoromethylpyridine moiety derived from this intermediate is known to enhance the herbicidal activity of various compounds.
-
Pharmaceuticals: It has been used as a reactant in the synthesis of 17β-HSD1 inhibitors, indicating its potential in medicinal chemistry.[7]
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. innospk.com [innospk.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for Suzuki Coupling with Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] Trifluoromethylpyridines are particularly important building blocks in drug discovery, as the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This document provides detailed experimental procedures and optimized conditions for the successful Suzuki coupling of trifluoromethylpyridines with various arylboronic acids.
General Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the trifluoromethylpyridyl halide to a palladium(0) complex, transmetalation of the arylboronic acid to the resulting palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[6]
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction with trifluoromethylpyridines.
Caption: General experimental workflow for Suzuki coupling.
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a trifluoromethylpyridyl halide with an arylboronic acid.
Materials:
-
Trifluoromethylpyridyl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, 3-5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the trifluoromethylpyridyl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Optimized Reaction Conditions and Yields
The following tables summarize optimized conditions and corresponding yields for the Suzuki coupling of various trifluoromethylpyridines with different arylboronic acids, as reported in the literature.
Table 1: Suzuki Coupling of 2-Halo-Trifluoromethylpyridines with Arylboronic Acids
| Entry | Trifluoromethylpyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-(trifluoromethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Bromo-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 2-Chloro-6-(trifluoromethyl)pyridine | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 24 | 92 |
| 4 | 2-Bromo-4-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 16 | 85 |
Table 2: Suzuki Coupling of 3-Halo-Trifluoromethylpyridines with Arylboronic Acids
| Entry | Trifluoromethylpyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | 91 |
| 2 | 3-Bromo-2-(trifluoromethyl)pyridine | 4-Acetylphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 20 | 78 |
| 3 | 3-Iodo-5-(trifluoromethyl)pyridine | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₃PO₄ (3.0) | DMF | 90 | 12 | 89 |
Table 3: Suzuki Coupling of 4-Halo-Trifluoromethylpyridines with Arylboronic Acids
| Entry | Trifluoromethylpyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-2-(trifluoromethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 16 | 93 |
| 2 | 4-Bromo-3-(trifluoromethyl)pyridine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 87 |
| 3 | 4-Chloro-2-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(amphos) (3) | - | KF (3.0) | THF | 65 | 18 | 81 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the temperature, changing the solvent, or screening different palladium catalysts and ligands. The choice of base can also significantly impact the reaction outcome.[7][8]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using a slight excess of the boronic acid.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing reaction. Using anhydrous solvents and a suitable base can help to mitigate this issue.[8]
-
Dehalogenation: The starting trifluoromethylpyridyl halide may undergo dehalogenation. Optimizing the reaction conditions, such as using a milder base or lower temperature, may reduce this side product.[8]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds containing the trifluoromethylpyridine motif. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations in their own laboratories. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity of the desired products, which are valuable intermediates in the development of new pharmaceuticals.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Trifluoromethyl-Substituted Pyridines in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for the direct application of 2,3-bis(trifluoromethyl)pyridine as a photocatalyst, ligand, or key reagent in photoredox catalysis did not yield specific examples. However, the broader class of trifluoromethyl-substituted pyridines plays a significant role in this field. These compounds are primarily utilized as ligands in transition metal-based photocatalysts, such as Iridium(III) and Ruthenium(II) complexes, to modulate their photophysical and electrochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the excited-state redox potentials of these catalysts, enhancing their reactivity and enabling challenging chemical transformations.
This document provides an overview of the application of trifluoromethyl-substituted pyridines in photoredox catalysis, focusing on their role in catalyst design and their use in trifluoromethylation reactions. Detailed protocols for representative reactions and data summaries are provided to guide researchers in this area.
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the facile construction of complex molecules under mild conditions.[1] The core principle of photoredox catalysis lies in the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[2][3] The properties of the photocatalyst, particularly its excited-state redox potentials, are crucial for the success of these reactions.
Trifluoromethyl-substituted pyridines are valuable components in the design of highly efficient photocatalysts. The incorporation of one or more trifluoromethyl groups onto the pyridine ligand framework can significantly alter the electronic properties of the resulting metal complex.[3] Specifically, the electron-withdrawing trifluoromethyl groups can render the photocatalyst more oxidizing in its excited state, facilitating the activation of a wider range of substrates.[2]
Application in Photocatalyst Design
Trifluoromethyl-substituted pyridines are commonly employed as ligands in the synthesis of Iridium(III) and Ruthenium(II) polypyridyl complexes. These complexes are widely used as photocatalysts due to their favorable photophysical properties, including long-lived excited states and strong visible light absorption.
A prominent example is the use of 2-(2,4-difluorophenyl)pyridine and its derivatives in the construction of highly efficient iridium-based photocatalysts. While not a bis(trifluoromethyl)pyridine, the principle of using electron-withdrawing groups on the pyridine ring is well-demonstrated. These modifications lead to catalysts with higher reactivity, presumably due to longer-lived excited states and altered reduction potentials.[4]
Table 1: Influence of Ligand Substitution on Photocatalyst Properties (Illustrative)
| Photocatalyst | Ligand(s) | E1/2 [M+/] (V vs SCE) | E1/2 [M/M-] (V vs SCE) | Key Applications |
| fac-[Ir(ppy)3] | 2-phenylpyridine | -1.73 | +0.77 | General photoredox reactions |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | -1.26 | +1.21 | Highly oxidizing transformations |
| [Ru(bpy)3]Cl2 | 2,2'-bipyridine | -0.81 | +1.01 | General photoredox reactions |
Note: The data in this table is illustrative and compiled from general knowledge in the field of photoredox catalysis. Specific values should be consulted from original research articles.
Application in Trifluoromethylation Reactions
A significant application of photoredox catalysis is the introduction of the trifluoromethyl (CF3) group into organic molecules, a crucial modification in medicinal chemistry and materials science.[5] In these reactions, a photocatalyst is used to activate a CF3 source, generating a trifluoromethyl radical that can then react with a substrate. While this compound itself is not reported as a catalyst, pyridines and other heterocycles are common substrates for these trifluoromethylation reactions.[4]
The general mechanism involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer to the trifluoromethyl source (e.g., CF3I, CF3SO2Cl, or Togni's reagent), leading to the formation of the CF3 radical. This radical then adds to the (hetero)aromatic substrate.
Experimental Protocols
General Protocol for Photocatalytic Trifluoromethylation of a Heteroarene
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates and photocatalyst systems.
Materials:
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or [Ru(bpy)3]Cl2) (1-2 mol%)
-
Heteroaromatic substrate (1.0 equiv)
-
Trifluoromethyl source (e.g., Umemoto's reagent, Togni's reagent, or CF3SO2Cl) (1.5-3.0 equiv)
-
Solvent (e.g., DMF, MeCN, or DMSO), degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photocatalyst, the heteroaromatic substrate, and the trifluoromethyl source.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a 24W blue LED lamp placed approximately 5-10 cm from the reaction vessel).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of Na2S2O3 if an oxidant was formed).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated heteroarene.
Visualizations
Caption: General photoredox catalytic cycle for trifluoromethylation.
Caption: General experimental workflow for photoredox trifluoromethylation.
Conclusion
While a direct role for this compound in photoredox catalysis is not documented in the reviewed literature, the broader family of trifluoromethyl-substituted pyridines is integral to the advancement of this field. Their use as ligands allows for the fine-tuning of photocatalyst properties, enabling a wide array of synthetic transformations. The provided general protocols and conceptual diagrams serve as a foundation for researchers and drug development professionals to explore the potential of photoredox catalysis in their work. Further research into the synthesis and application of novel fluorinated pyridine ligands, including isomers of bis(trifluoromethyl)pyridine, may lead to the development of next-generation photocatalysts with enhanced reactivity and selectivity.
References
Application Notes and Protocols for C-H Functionalization of 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the carbon-hydrogen (C-H) functionalization of 2,3-bis(trifluoromethyl)pyridine. This highly electron-deficient substrate presents unique challenges and opportunities for late-stage functionalization in the development of novel pharmaceuticals and agrochemicals. Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, this pyridine derivative is anticipated to be highly reactive towards nucleophilic and radical-mediated C-H functionalization, while being deactivated towards electrophilic aromatic substitution.
The protocols outlined below are based on established methodologies for the C-H functionalization of other electron-deficient pyridine systems and are intended to serve as a starting point for the exploration of the reactivity of this compound.
Overview of Potential C-H Functionalization Strategies
The electron-poor nature of the this compound ring suggests that C-H functionalization will be most successful under conditions that favor nucleophilic or radical attack. The C-H bonds at the C4, C5, and C6 positions are potential targets for functionalization. The regioselectivity of these reactions will likely be influenced by both steric and electronic factors.
Potential strategies include:
-
Minisci-Type Radical Acylation and Alkylation: This classic method for the functionalization of electron-deficient heterocycles is a promising approach.[1][2] Radicals generated from various precursors can add to the protonated pyridine ring, followed by rearomatization.
-
Transition Metal-Catalyzed C-H Arylation: Palladium or rhodium-catalyzed cross-coupling reactions have been successfully applied to the C-H arylation of electron-deficient pyridines.[3][4] These methods often employ a directing group to control regioselectivity, which might be a consideration for this substrate.
Proposed Experimental Protocols
The following protocols are adapted from literature precedents on similar electron-deficient pyridine substrates and have not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions.
Protocol 1: Minisci-Type Radical Acylation of this compound
This protocol describes a proposed method for the introduction of an acyl group at one of the C-H positions of this compound using a radical-mediated Minisci reaction.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., pivalic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the carboxylic acid (3.0 mmol, 3.0 equiv).
-
Add a mixture of acetonitrile and water (e.g., 1:1 v/v, 10 mL).
-
Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv) to protonate the pyridine nitrogen.
-
Add silver nitrate (0.1 mmol, 0.1 equiv).
-
While stirring vigorously, add a solution of ammonium persulfate (2.0 mmol, 2.0 equiv) in water (2 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acylated product.
Data Presentation:
| Entry | Carboxylic Acid | Position of Functionalization (Predicted) | Yield (%) (Hypothetical) |
| 1 | Pivalic Acid | C6 > C4 | 50-70 |
| 2 | Adamantane-1-carboxylic acid | C6 > C4 | 45-65 |
| 3 | Cyclohexanecarboxylic acid | C6 > C4 | 55-75 |
Note: The regioselectivity is predicted based on steric hindrance, with the less hindered C6 position being the most likely site of attack, followed by the C4 position. The C5 position is expected to be the least reactive due to steric hindrance from the C4-H and the C6-H. Actual results may vary.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of this compound
This protocol outlines a potential method for the direct arylation of this compound with an aryl bromide, a reaction that would likely require a ligand to facilitate the C-H activation step.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to a specified temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated product.
Data Presentation:
| Entry | Aryl Bromide | Ligand | Base | Position of Functionalization (Predicted) | Yield (%) (Hypothetical) |
| 1 | 4-Bromotoluene | XPhos | K₂CO₃ | C6 | 40-60 |
| 2 | 4-Bromoanisole | SPhos | Cs₂CO₃ | C6 | 45-65 |
| 3 | 1-Bromo-4-fluorobenzene | XPhos | K₂CO₃ | C6 | 35-55 |
Note: The regioselectivity for transition metal-catalyzed C-H functionalization on such a substrate is difficult to predict without experimental data. The C6 position is often favored in pyridine C-H functionalization due to electronic and steric effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed reaction pathway for the Minisci-type C-H acylation.
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Ammonium persulfate is a strong oxidizing agent.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Conclusion
The C-H functionalization of this compound represents a significant challenge due to the extreme electron deficiency of the pyridine ring. However, this same property opens up avenues for nucleophilic and radical-mediated transformations that are not feasible with electron-rich pyridines. The proposed protocols for Minisci-type acylation and palladium-catalyzed arylation provide a rational starting point for the exploration of the reactivity of this intriguing molecule. Successful C-H functionalization of this scaffold would provide access to a novel class of highly fluorinated pyridine derivatives with potential applications in medicinal chemistry and materials science. Further experimental investigation is required to validate and optimize these proposed methods.
References
Application Notes and Protocols for 2,3-Bis(trifluoromethyl)pyridine and Related Analogues as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds is a well-established approach in medicinal chemistry to enhance the pharmacological properties of drug candidates. These modifications can significantly improve metabolic stability, lipophilicity, and binding affinity. While the direct application of 2,3-bis(trifluoromethyl)pyridine as a key intermediate in the synthesis of commercialized pharmaceutical compounds is not extensively documented in publicly available literature, the broader class of trifluoromethylated pyridines is of significant interest.
This document provides an overview of the utility of trifluoromethylpyridine derivatives in drug discovery, with a focus on synthetic methodologies and potential applications analogous to those that could be envisaged for this compound. We present detailed protocols for the synthesis of related structures and discuss the general strategic considerations for incorporating such intermediates into drug design workflows.
Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry
The pyridine ring is a common motif in a vast number of biologically active compounds. The addition of one or more trifluoromethyl groups can confer several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Increased Lipophilicity: The CF₃ group can enhance the ability of a molecule to cross cell membranes.
-
Altered Basicity: The electron-withdrawing nature of the CF₃ group reduces the basicity of the pyridine nitrogen, which can affect a compound's pharmacokinetic profile and reduce potential off-target effects.
-
Enhanced Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.
A prominent example of a trifluoromethylpyridine intermediate with widespread use is 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, including antiviral and antitumor agents.[1][2] While not a bis(trifluoromethyl) derivative, its utility underscores the importance of this class of compounds.
Synthesis of Bis(trifluoromethyl)pyridine Derivatives
Table 1: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine - Reactants and Yields [3]
| Step | Starting Materials | Reagents | Product | Yield | Purity |
| 1 | Acetophenone | Hydroxylamine hydrochloride, Sodium acetate | Acetophenone oxime | Crude | - |
| 2 | Acetophenone oxime | Acetic anhydride | Acetophenone O-acetyl oxime | 90% (over 2 steps) | 99.5% |
| 3 | Acetophenone O-acetyl oxime, 1,1,1-Trifluoro-2-butanone | Ammonium iodide, Sodium dithionite | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 73% | 97.7% |
Experimental Protocol: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine [3]
This protocol is adapted from a published organic synthesis procedure and serves as an illustrative example of pyridine ring formation with trifluoromethyl substituents.
Step 1: Synthesis of Acetophenone Oxime
-
To a solution of acetophenone (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the mixture to 80 °C and stir for 3 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude acetophenone oxime as a white solid. This is used in the next step without further purification.
Step 2: Synthesis of Acetophenone O-acetyl oxime
-
To the crude acetophenone oxime (1.0 eq), add acetic anhydride (2.0 eq).
-
Heat the mixture to 100 °C and stir for 3 hours.
-
After cooling, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography to obtain acetophenone O-acetyl oxime as a white solid.
Step 3: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
-
In a reaction vessel, combine acetophenone O-acetyl oxime (1.0 eq), 1,1,1-trifluoro-2-butanone (3.0 eq), ammonium iodide (0.3 eq), and sodium dithionite (3.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine.
Application in Drug Discovery: A Workflow for Novel Intermediates
Given the potential benefits of incorporating a this compound moiety, a structured approach is necessary to evaluate its utility as a novel intermediate in a drug discovery program.
Diagram 1: Workflow for Evaluating a Novel Intermediate in Drug Discovery
Caption: Workflow for evaluating novel intermediates in drug discovery.
This workflow outlines the progression from the synthesis of a novel intermediate, such as this compound, through to the identification of a preclinical candidate.
Potential Synthetic Transformations of this compound
The reactivity of the this compound core would likely be influenced by the strong electron-withdrawing effects of the two CF₃ groups, making the pyridine ring electron-deficient. This would activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions if a suitable leaving group is present.
Diagram 2: Potential Synthetic Pathways from a Halogenated this compound Intermediate
Caption: Potential synthetic routes from a halogenated precursor.
This diagram illustrates how a hypothetical halogenated derivative of this compound could be functionalized through common synthetic reactions to generate a library of diverse compounds for biological screening.
Conclusion
While this compound is not currently a widely cited intermediate in pharmaceutical synthesis, its structural motifs suggest potential utility in drug discovery. The established benefits of trifluoromethyl groups on pyridine rings make this and related compounds interesting scaffolds for further investigation. The protocols and workflows presented here for analogous compounds provide a foundational understanding for researchers and drug development professionals interested in exploring the potential of novel fluorinated heterocyclic intermediates. Further research into the synthesis and reactivity of this compound is warranted to fully assess its applicability in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2,3-Bis(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for the synthesis of trifluoromethylpyridines (TFMPs), which can be adapted for this compound:
-
Vapor-Phase Chlorination/Fluorination of Lutidines: This industrial method involves the high-temperature reaction of a lutidine (dimethylpyridine) precursor, in this case, 2,3-lutidine, with chlorine and a fluorine source. This process typically involves the formation of trichloromethyl intermediates followed by a halogen exchange reaction.
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks. This method can offer better control over the final substitution pattern.
Q2: Are there any commercially available starting materials that are structurally close to the target molecule?
Yes, starting from commercially available substituted pyridines can be a viable approach. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a known compound that could potentially be a precursor for the introduction of a second trifluoromethyl group, although this would require a challenging trifluoromethylation step.
Q3: What are the major safety concerns associated with the synthesis of this compound?
The synthesis of this compound involves several hazardous materials and conditions:
-
Anhydrous Hydrogen Fluoride (HF): Highly corrosive and toxic. Requires specialized equipment and handling procedures.
-
High Temperatures and Pressures: Vapor-phase fluorination reactions are conducted at elevated temperatures (>300°C), which requires appropriate reactor systems.
-
Chlorine Gas: A toxic and corrosive gas.
-
Metal Halide Catalysts: Some catalysts used in these reactions can be toxic and moisture-sensitive.
Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any experiment.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - For vapor-phase reactions, ensure the residence time in the reactor is sufficient. |
| Suboptimal reaction temperature | - Optimize the temperature. Vapor-phase fluorination often requires very high temperatures (>300°C). - For cyclocondensation, the optimal temperature will be specific to the chosen reagents and catalyst. |
| Catalyst deactivation | - Use fresh catalyst. - Ensure the reaction is carried out under anhydrous conditions if the catalyst is moisture-sensitive. |
| Poor quality of starting materials | - Verify the purity of starting materials using analytical techniques such as NMR or GC-MS. - Purify starting materials if necessary. |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of multi-chlorinated by-products | - In vapor-phase chlorination, carefully control the molar ratio of chlorine gas to the pyridine substrate. - Optimize the reaction temperature to favor the desired chlorination level. |
| Incomplete fluorination | - Ensure a sufficient excess of the fluorinating agent (e.g., HF) is used. - Increase the reaction temperature or time. |
| Isomer formation | - In cyclocondensation reactions, the regioselectivity can be influenced by the choice of starting materials and reaction conditions. Careful selection of precursors is crucial. |
Experimental Protocols (Adapted from related syntheses)
General Procedure for Vapor-Phase Fluorination of Lutidines
This method is adapted from the general industrial synthesis of trifluoromethylpyridines.
-
Reactor Setup: A vapor-phase reactor, typically a heated tube furnace containing a catalyst bed (e.g., iron fluoride), is required.
-
Reagent Preparation: 2,3-Lutidine is vaporized and mixed with a carrier gas (e.g., nitrogen). Chlorine gas and anhydrous hydrogen fluoride are introduced separately.
-
Reaction: The gaseous mixture is passed through the heated reactor. The temperature is a critical parameter and typically ranges from 300°C to 500°C.
-
Workup: The product stream is cooled to condense the organic products. The crude product is then washed with a basic solution to neutralize any remaining acid, followed by water.
-
Purification: The final product is purified by distillation.
Note: This is a highly specialized and hazardous procedure that should only be attempted in a facility equipped to handle such reactions.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of related trifluoromethylpyridines. This data can be used to guide the optimization of the synthesis of this compound.
| Product | Starting Material | Method | Reaction Temperature | Yield | Reference |
| Chloro-bis(trifluoromethyl)pyridine | Lutidines | Vapor-phase chlorination/fluorination | Higher than for picolines | 60-80% | [1][2] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2-chloro-5-methylpyridine | Liquid-phase chlorination followed by vapor-phase fluorination | >300°C | High | [1] |
| 2-chloro-5-(trifluoromethyl)pyridine | 3-picoline | Simultaneous vapor-phase chlorination/fluorination | >300°C | Good | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Proposed Synthetic Pathways for this compound
Caption: Proposed synthetic routes to this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Improving Yield in the Fluorination of Dichloropyridines
Welcome to the technical support center for the fluorination of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these synthetic transformations.
Troubleshooting Guide: Low Reaction Yields
This guide addresses specific issues that can lead to low yields in the fluorination of dichloropyridines, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing low or no conversion of my dichloropyridine starting material in a nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion in an SNAr fluorination of dichloropyridines often points to issues with the fluoride source's reactivity, the reaction conditions, or the substrate itself.
Potential Causes & Solutions:
-
Inactive Fluoride Source: Anhydrous fluoride salts are crucial for nucleophilic aromatic substitution (SNAr) reactions as they are highly sensitive to moisture.[1] The presence of water can significantly reduce the nucleophilicity of the fluoride ion.
-
Solution: Use spray-dried potassium fluoride (KF) which has a smaller particle size (10-20 µm) and a larger surface area (1.3 m²/g) compared to calcined KF, leading to higher reactivity.[2] Ensure the KF is thoroughly dried before use by heating under vacuum. Alternatively, consider using anhydrous tetrabutylammonium fluoride (TBAF) or its more reactive (t-BuOH)₄ complex.[3]
-
-
Insufficient Reaction Temperature: The fluorination of dichloropyridines often requires high temperatures to proceed at a reasonable rate.[4]
-
Poor Solubility of Fluoride Salt: The low solubility of alkali metal fluorides like KF in common organic solvents can limit the reaction rate.[6]
-
Solution: Employ a phase-transfer catalyst (PTC) to increase the solubility of the fluoride salt in the organic phase.[2] Common PTCs include crown ethers (e.g., 18-crown-6) and quaternary ammonium salts (e.g., tetrabutylammonium chloride or bromide).[2][4] Organoboranes are also emerging as effective phase-transfer catalysts for fluorination with CsF.[7][8]
-
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents are generally preferred for SNAr reactions.[4]
Question 2: My reaction is producing a significant amount of side products, such as hydroxypyridines or polymeric materials. How can I minimize their formation?
Answer:
The formation of byproducts is a common issue, often stemming from the presence of water, reactive intermediates, or harsh reaction conditions.
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water can lead to the formation of hydroxypyridines as a competing side reaction.[9]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry the fluoride source and glassware thoroughly before starting the reaction.
-
-
Substrate Decomposition: Dichloropyridines can be sensitive to strongly basic or high-temperature conditions, leading to decomposition or polymerization.[1]
-
Solution: If using a strong base, consider a milder alternative. For temperature-sensitive substrates, try running the reaction at the lowest effective temperature.[1] Monitoring the reaction progress closely can help to avoid prolonged exposure to harsh conditions.
-
-
Side Reactions with Solvent: Some solvents can react with the reagents or intermediates. For instance, DMF can be unstable at high temperatures.
-
Solution: Choose a more robust solvent like sulfolane for high-temperature reactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent should I choose for the nucleophilic fluorination of dichloropyridines?
A1: The choice of fluorinating agent depends on the specific dichloropyridine substrate and the desired reaction conditions.
-
Potassium Fluoride (KF): This is a common and cost-effective choice. For enhanced reactivity, use spray-dried KF over calcined KF.[2] It often requires high temperatures and the use of a phase-transfer catalyst.[2]
-
Cesium Fluoride (CsF): Generally more reactive and soluble than KF, allowing for milder reaction conditions.[3]
-
Tetrabutylammonium Fluoride (TBAF): Highly soluble in organic solvents, but it is hygroscopic. Anhydrous TBAF is a potent fluorinating agent.[3]
Q2: What is the role of a phase-transfer catalyst in these reactions?
A2: A phase-transfer catalyst (PTC) facilitates the transfer of the fluoride anion from the solid phase (or an aqueous phase if present) to the organic phase where the dichloropyridine is dissolved.[6][10] This increases the effective concentration of the nucleophile in the reaction medium, thereby accelerating the reaction rate.[2]
Q3: How does the position of the chlorine atoms on the pyridine ring affect the fluorination reaction?
A3: The positions of the chlorine atoms significantly influence the reactivity of dichloropyridines in SNAr reactions. The pyridine nitrogen acts as an electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[4][11] Therefore, 2,6-dichloropyridine and 2,4-dichloropyridine are generally more reactive than other isomers where the chlorine atoms are in meta positions.
Q4: Can I use electrophilic fluorination methods for dichloropyridines?
A4: While nucleophilic substitution is more common for replacing chlorine with fluorine, electrophilic fluorination is also a possibility, though it typically targets C-H bonds. Reagents like Selectfluor® are powerful electrophilic fluorinating agents.[12][13][14] However, for dichloropyridines, this approach would likely lead to the fluorination of the pyridine ring at an available carbon atom rather than displacement of a chlorine atom, and the regioselectivity can be difficult to control.[15]
Data and Protocols
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the fluorination of dichloropyridines from various sources.
Table 1: Fluorination of 2,6-Dichloropyridine with KF
| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Spray-dried KF | None | Sulfolane | 220 | - | High | [2] |
| Calcined KF | None | Acetonitrile | - | - | Low | [2] |
| Spray-dried KF | None | Acetonitrile | - | - | Moderate | [2] |
| KF | 18-crown-6 | - | - | - | Improved | - |
Table 2: General Conditions for Nucleophilic Aromatic Radiofluorinations
| Substrate Type | Leaving Group | Solvent | Temperature (°C) | Catalyst/Base |
| Activated Arene | NO₂, Halides, Me₃N⁺X⁻ | DMSO, DMF, DMA, Sulfolane | 100-180 | K₂.₂.₂./K₂CO₃ or Bu₄NHCO₃ |
Data compiled from literature.[4] Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of Dichloropyridines using Spray-Dried KF
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dichloropyridine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
-
Solvent Addition: Add anhydrous, high-boiling point aprotic solvent (e.g., sulfolane or DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150-220 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Electrophilic Fluorination of an Activated Pyridine Derivative (Illustrative)
This is a general protocol for electrophilic fluorination and may require significant optimization for dichloropyridines.
-
Preparation: To a solution of the pyridine substrate (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add Selectfluor® (1.1-2.0 eq) in portions at 0 °C under an inert atmosphere.[13][14]
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General workflow for the SNAr fluorination of dichloropyridines.
Caption: Troubleshooting logic for low yield in SNAr fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethylation of Pyridine Derivatives
This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the trifluoromethylation of pyridines so challenging?
A1: The primary challenge stems from the electronic nature of the pyridine ring and the reactivity of the trifluoromethyl radical (•CF₃). Pyridine is an electron-deficient heterocycle, and direct C-H functionalization with the highly reactive and electrophilic •CF₃ radical often results in poor regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products.[1] The protonation of the pyridine nitrogen under acidic conditions, typical for radical reactions like the Minisci reaction, further activates the ring towards radical attack at multiple positions.[2]
Q2: What are the main types of trifluoromethylation reactions for pyridines, and how do they differ?
A2: Trifluoromethylation reactions for pyridines can be broadly categorized into three main pathways:
-
Radical Trifluoromethylation: Often performed under Minisci-type conditions, this pathway uses a radical initiator to generate •CF₃ from sources like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). It is powerful for direct C-H functionalization but often suffers from a lack of regioselectivity.[3][4]
-
Electrophilic Trifluoromethylation: This method uses reagents that deliver an electrophilic "CF₃⁺" equivalent, such as Togni reagents (hypervalent iodine compounds) or Umemoto reagents (sulfonium salts).[5][6] These reactions are effective for various nucleophiles but, for direct C-H functionalization of neutral pyridines, often require specific activation strategies or directing groups to control the position of attack.
-
Nucleophilic Trifluoromethylation: This approach involves the reaction of a nucleophilic "CF₃⁻" source, like the Ruppert-Prakash reagent (TMSCF₃), with an activated pyridine derivative. Activation can be achieved by forming N-oxides or N-methylpyridinium salts to increase the ring's susceptibility to nucleophilic attack.[1][7]
Q3: My reaction mixture is turning dark brown or black. What is causing this "tar" formation?
A3: Dark coloration and tar formation are typically signs of substrate or product decomposition and polymerization. This can be particularly prevalent in radical reactions under harsh conditions (e.g., high temperatures, strong oxidants). Potential causes include:
-
Over-oxidation: The oxidizing agent used to generate the •CF₃ radical may also be degrading the electron-rich intermediates or the pyridine substrate itself.
-
Radical Polymerization: The radical intermediates in the reaction may initiate polymerization pathways, especially with sensitive substrates.
-
Reagent Incompatibility: Some electrophilic reagents can react exothermically and decompose in certain solvents like DMF or DMSO.[8]
To mitigate this, consider lowering the reaction temperature, using a milder oxidant, changing the solvent, or reducing the reaction time.
Q4: I am observing a product with two trifluoromethyl groups. How can I prevent di-trifluoromethylation?
A4: Di-trifluoromethylation can occur when the mono-substituted product is still sufficiently reactive to undergo a second trifluoromethylation. This is more common when using a large excess of the trifluoromethylating reagent. To improve selectivity for the mono-substituted product, you can:
-
Reduce Reagent Stoichiometry: Carefully control the amount of the trifluoromethylating reagent, using a smaller excess (e.g., 1.1 to 1.5 equivalents) relative to the pyridine substrate.
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed, before significant amounts of the di-substituted product can form.
-
Modify Reaction Conditions: In some cases, lowering the temperature can increase selectivity by favoring the initial, faster reaction over the subsequent, slower one.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or No Product Formation | 1. Degraded Reagent: Trifluoromethylating reagents can be sensitive to moisture and light. 2. Ineffective Radical Initiation: The oxidant or photocatalyst is not efficiently generating the CF₃ radical. 3. Catalyst Deactivation: The pyridine nitrogen can coordinate to and deactivate some metal catalysts.[9] 4. Incorrect Solvent: The chosen solvent may be incompatible with the reagents or reaction mechanism.[1][8] | 1. Use fresh, properly stored reagents. Check the quality of reagents like Togni or Umemoto salts. 2. Ensure the oxidant (e.g., t-BuOOH, persulfate) is active. For photoredox reactions, check the light source and ensure the photocatalyst is appropriate. 3. For metal-catalyzed reactions, consider using a ligand that modulates the metal's reactivity or switch to a metal-free protocol. 4. Screen a range of anhydrous, non-nucleophilic solvents. Check for known incompatibilities (e.g., Selectfluor with DMF).[8] |
| Poor Regioselectivity (Mixture of Isomers) | 1. High Reactivity of CF₃ Radical: The trifluoromethyl radical is highly reactive and not very selective, attacking multiple positions on the electron-deficient pyridine ring.[1] 2. Substrate Electronics: The inherent electronic properties of your substituted pyridine direct the radical to multiple sites. | 1. Switch Reaction Type: Move from a radical (Minisci-type) reaction to a nucleophilic or directed electrophilic approach if a specific isomer is required. For example, activating the pyridine as an N-oxide can direct nucleophilic attack to the 2- and 4-positions.[10] 2. Use a Directing Group: Install a directing group on the pyridine ring to favor functionalization at a specific C-H bond. 3. Solvent Tuning: Preliminary studies suggest that regioselectivity in some radical trifluoromethylations can be influenced by the choice of solvent.[4][11] Experiment with different solvents to see if the isomer ratio can be improved. |
| Formation of Unidentified Side Products | 1. Hydro-trifluoromethylation: The trifluoromethylated radical intermediate may be reduced before re-aromatization. 2. Dimerization/Oligomerization: Radical intermediates can couple with each other.[8] 3. Reaction with Solvent: The radical intermediates may react with the solvent molecules. | 1. Ensure a sufficient amount of oxidant is present to facilitate the re-aromatization step. 2. Run the reaction at a higher dilution to disfavor bimolecular side reactions. Consider using a radical scavenger that does not interfere with the main reaction pathway. Using milder conditions (e.g., lower temperature) can sometimes prevent polymerization.[8] 3. Choose a more inert solvent. Avoid solvents with weak C-H bonds if radical abstraction is a suspected side reaction. |
Data on Reaction Selectivity
The regioselectivity of radical trifluoromethylation is highly dependent on the substrate and reaction conditions. Below is a summary of typical outcomes for the trifluoromethylation of a model substrate, 4-phenylpyridine, under radical conditions.
| Reagent System | Solvent | Product Ratio (2-CF₃ : 3-CF₃) | Total Yield | Reference |
| CF₃SO₂Na / t-BuOOH | DMSO | Mixture of regioisomers | Moderate | Based on[4] |
| CF₃I / Photocatalyst | MeCN | Mixture of regioisomers | Good | Based on[12] |
Note: Yields and ratios are highly substrate-dependent. This table is illustrative of the general challenge of regioselectivity in radical C-H trifluoromethylation of pyridines.
Key Experimental Protocols
Protocol 1: Radical C-H Trifluoromethylation using Langlois' Reagent
This protocol is adapted from methodologies for the innate C-H trifluoromethylation of heterocycles.[4]
Materials:
-
Pyridine derivative (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add the pyridine derivative (0.5 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).
-
Add DMSO (2.5 mL) and stir the mixture at room temperature to dissolve the solids.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the solution.
-
Stir the reaction mixture vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the trifluoromethylated pyridine isomers.
Protocol 2: Electrophilic Trifluoromethylation using a Togni Reagent
This protocol is a general guideline for the trifluoromethylation of activated pyridines or related nucleophiles.
Materials:
-
Activated pyridine substrate (e.g., a dihydropyridine intermediate) (1.0 equiv)
-
Togni Reagent II (1-Trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][8][13]iodoxole) (1.2 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyridine substrate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Add Togni Reagent II (1.2 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
If the reaction involves an intermediate that requires re-aromatization, an oxidant (e.g., DDQ or MnO₂) may be needed in a subsequent step.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Visualizing Reaction Issues & Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield problems in trifluoromethylation reactions.
Competing Pathways in Radical Trifluoromethylation
This diagram illustrates the desired reaction pathway versus common side reactions in the radical trifluoromethylation of a generic pyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2,3-Bis(trifluoromethyl)pyridine. The information is designed to assist in achieving high purity for this critical building block in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on common synthetic routes for related fluorinated pyridines, potential impurities in crude this compound may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like 2,3-dichloropyridine or other halogenated pyridines.
-
Intermediates: Incompletely reacted intermediates, such as mono-trifluoromethylated pyridines.
-
Byproducts of Trifluoromethylation: Formation of isomers or products from undesired side reactions.
-
Residual Solvents: High-boiling point solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used in synthesis and can be difficult to remove.[1]
-
Reagents and Catalysts: Remnants of trifluoromethylating agents, catalysts, and their decomposition products.
-
Water: Introduced during aqueous work-up steps.
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your experiment. The most common and effective techniques are:
-
Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points. Given the likely volatile nature of the product, this is often a primary purification step.
-
Flash Column Chromatography: Effective for removing non-volatile impurities, isomers, and other closely related byproducts. The choice of eluent is critical for successful separation.
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for separating volatile compounds and achieving very high purity on a smaller scale.
-
Aqueous Washing/Extraction: Useful for removing water-soluble impurities such as salts and polar solvents like DMSO.[1]
Q3: How can I remove residual high-boiling point solvents like DMSO?
A3: Removing residual DMSO can be challenging due to its high boiling point. An effective method is to perform an aqueous wash. By dissolving the crude product in a water-immiscible organic solvent and washing with water, the highly water-soluble DMSO will partition into the aqueous layer.[1] Subsequent drying of the organic layer and removal of the volatile extraction solvent should yield a product with significantly reduced DMSO content.
Troubleshooting Guides
Problem 1: Low Purity After Distillation
| Possible Cause | Troubleshooting Steps |
| Inefficient Fractionating Column | - Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux or packed column is recommended. - Check that the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate is Too Fast | - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation will provide better separation. |
| Co-distillation with an Impurity (Azeotrope) | - If an azeotrope is suspected, consider a different purification technique, such as column chromatography, or try an extractive distillation with a suitable solvent. |
| Thermal Decomposition | - If the product is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2] |
Problem 2: Poor Separation During Flash Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Eluent) | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. For fluorinated compounds, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3] - A shallow solvent gradient during elution can improve the separation of closely related compounds. |
| Column Overloading | - Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel. |
| Improper Column Packing | - Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A wet slurry packing method is generally preferred. |
| Compound is Too Volatile | - If the compound is evaporating from the column, consider cooling the column or using a closed system to minimize solvent and sample loss. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Advantages | Disadvantages | Best For Removing |
| Fractional Distillation | - Scalable to large quantities. - Effective for separating compounds with different boiling points. | - May not separate isomers or impurities with similar boiling points. - Potential for thermal decomposition of the product. | - Low-boiling starting materials. - High-boiling solvents and byproducts. |
| Flash Column Chromatography | - High resolution for separating complex mixtures. - Can separate isomers and non-volatile impurities. | - Can be time-consuming and require large volumes of solvent. - Potential for sample loss on the column. | - Isomeric impurities. - Non-volatile byproducts. - Baseline impurities. |
| Preparative GC | - Very high purity can be achieved. - Excellent for separating volatile isomers. | - Limited to small sample sizes. - Requires specialized equipment. | - Trace impurities. - Closely boiling isomers. |
| Aqueous Wash/Extraction | - Simple and effective for removing polar impurities. | - Requires an additional step to remove the extraction solvent. - May not be effective for non-polar impurities. | - Water-soluble salts. - High-boiling polar solvents (e.g., DMSO). |
Experimental Protocols
General Protocol for Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture heats, a vapor front will begin to rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Vacuum Distillation (if necessary): If the compound is susceptible to thermal decomposition, connect the apparatus to a vacuum source and perform the distillation at a reduced pressure.[2]
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Optimizing reaction conditions for C-H trifluoromethylation of pyridines
Welcome to the technical support center for the C-H trifluoromethylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the C-H trifluoromethylation of pyridines and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective generation of trifluoromethyl radicals. | - For photoredox reactions: Ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst. Check the integrity of the photocatalyst. - For metal-catalyzed reactions: Verify the activity of the metal catalyst (e.g., silver carbonate). Consider using fresh catalyst. - For reactions using sulfinate reagents (e.g., Langlois' reagent): Sparging the reaction mixture with oxygen has been shown to improve yields in some cases.[1] |
| Deactivation of the pyridine substrate. | For electron-poor pyridines (e.g., those with nitro substituents), the reaction may be sluggish or fail entirely.[2] Consider alternative trifluoromethylation strategies for highly deactivated systems. | |
| Inappropriate solvent. | Solvent choice can significantly impact reaction efficiency. For light-promoted reactions with Langlois' reagent, DMSO is often effective.[1] For reactions involving pyridinium salts, DMF has been used successfully.[3][4][5] Experiment with different solvents such as MeCN/H2O or DMF.[1] | |
| Sub-optimal temperature. | While many modern methods operate at room temperature, some protocols may require heating. Conversely, exothermic reactions might need cooling to prevent side product formation. Optimize the temperature for your specific substrate and methodology. | |
| Poor Regioselectivity | Inherent reactivity of the pyridine ring. | The reaction of pyridine with trifluoromethyl radicals can produce a mixture of 2-, 3-, and 4-trifluoromethylated products.[6] |
| Reaction conditions favoring mixed isomers. | The choice of solvent and pH can influence regioselectivity.[1] Fine-tuning these parameters may favor the desired isomer. | |
| Steric hindrance. | Bulky substituents on the pyridine ring can direct the trifluoromethylation to less hindered positions. | |
| Use of an N-activation strategy. | Employing an N-activation strategy, such as the formation of N-methylpyridinium iodide salts, can lead to highly regioselective C-H trifluoromethylation.[3][4][5][6] | |
| Substrate Incompatibility | Presence of sensitive functional groups. | Secondary amines may interfere with the reaction; protection (e.g., with a Boc group) can lead to successful trifluoromethylation.[1] |
| Electron-poor substrates. | Pyridines with strong electron-withdrawing groups may be unreactive under certain conditions.[2] | |
| Reaction Fails to Initiate | Absence of a necessary component. | In light-promoted reactions, ensure the light source is turned on and functional. For reactions requiring an additive or oxidant, confirm its addition to the reaction mixture. |
| Radical trapping impurities. | The presence of radical scavengers like TEMPO can inhibit radical-mediated trifluoromethylation reactions.[1] Ensure glassware is clean and solvents are of appropriate purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for the trifluoromethyl group in these reactions?
A1: Common trifluoromethylating agents include sodium trifluoromethylsulfinate (Langlois' reagent), trifluoroacetic acid (TFA), and various Togni and Umemoto reagents.[2] The choice of reagent often depends on the specific methodology (e.g., photoredox, metal-catalyzed) and the substrate.
Q2: How can I improve the regioselectivity of my reaction?
A2: To improve regioselectivity, consider an N-methylpyridine quaternary ammonium activation strategy, which has been shown to provide excellent regioselectivity.[3][4][5][6] Additionally, modifying the solvent and pH can help tune the regiochemical outcome.[1]
Q3: My pyridine substrate has an electron-withdrawing group and the reaction is not working. What can I do?
A3: Pyridines with strong electron-withdrawing groups, such as a nitro group, can be challenging substrates as they are less nucleophilic.[2] You may need to explore alternative trifluoromethylation methods that are more suitable for electron-deficient heterocycles, or consider a synthetic route where trifluoromethylation occurs before the introduction of the deactivating group.
Q4: Is it necessary to pre-functionalize the pyridine ring for C-H trifluoromethylation?
A4: Many modern methods aim for direct C-H functionalization to avoid pre-functionalization steps.[2] However, strategies like the N-activation to form pyridinium salts can be considered a form of temporary pre-functionalization to achieve high regioselectivity.[3][4][5]
Q5: What is the role of the photocatalyst in photoredox C-H trifluoromethylation?
A5: The photocatalyst, upon excitation by light, initiates a single electron transfer (SET) process.[7] This process generates a trifluoromethyl radical from the trifluoromethylating agent, which then reacts with the pyridine substrate.[7]
Experimental Protocols
General Protocol for Light-Promoted C-H Trifluoromethylation of Pyridones
This protocol is adapted from a method utilizing Langlois' reagent without a photocatalyst.[1]
Materials:
-
Pyridone substrate (1 equiv)
-
Sodium trifluoromethylsulfinate (Langlois' reagent, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., vial or flask)
-
Light source (e.g., 390 nm LEDs)
Procedure:
-
To a reaction vessel, add the pyridone substrate (0.125 mmol, 1 equiv) and sodium trifluoromethylsulfinate (0.25 mmol, 2.0 equiv).
-
Add DMSO (2 mL).
-
Stir the reaction mixture at room temperature under ambient atmosphere.
-
Irradiate the mixture with a 390 nm LED light source for 24 hours.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
General Protocol for Regioselective C-H Trifluoromethylation via N-Methylpyridinium Salts
This protocol is based on an N-methylpyridine quaternary ammonium activation strategy.[3][4][5]
Materials:
-
N-methylpyridinium iodide salt (1 equiv)
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (catalyst)
-
N,N-dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the N-methylpyridinium iodide salt.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Add trifluoroacetic acid (TFA) as the trifluoromethyl source.
-
Add silver carbonate as the catalyst.
-
Stir the reaction mixture at the optimized temperature and for the required duration.
-
After the reaction is complete, perform an appropriate workup and purify the product by chromatography.
Data Presentation
Table 1: Optimization of a Light-Promoted Trifluoromethylation of a Pyridone Derivative[1]
| Entry | Deviation from Standard Conditions | Conversion (%) |
| 1 | Standard Conditions* | 96 |
| 2 | No light | ND** |
| 3 | K₂S₂O₈ additive (3.0 equiv), no light | 95 |
| 4 | MeCN/H₂O (1:1) as solvent | 60 |
| 5 | DMF as solvent | 90 |
*Standard Conditions: Pyridone (1 equiv), Langlois' reagent (2.0 equiv), DMSO, room temperature, 24h, light irradiation. *ND: Not Detected.
Visualizations
Caption: General experimental workflow for C-H trifluoromethylation of pyridines.
Caption: Troubleshooting decision tree for C-H trifluoromethylation of pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 5. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Reactions of Trifluoromethylpyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of trifluoromethylpyridines. The inherent electron-deficient nature of the trifluoromethylpyridine core can present unique difficulties, often leading to lower than expected reaction yields. This guide provides targeted troubleshooting advice and detailed protocols to help overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with trifluoromethylpyridines resulting in low yields?
A1: Low yields in these reactions are often attributed to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This effect deactivates the pyridine ring, which can lead to several complications:
-
Slower Oxidative Addition: The electron-deficient nature of the trifluoromethylpyridine makes the carbon-halogen bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst, which is a critical first step in the catalytic cycle.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Side Reactions: The reaction conditions required to drive the coupling of these deactivated substrates can often promote side reactions such as protodeboronation (in Suzuki couplings), hydrodehalogenation, or catalyst decomposition.[1]
Q2: I'm observing a significant amount of starting material being converted back to the corresponding protodehalogenated pyridine. How can I prevent this?
A2: This side reaction is known as hydrodehalogenation. It is often competitive with the desired cross-coupling. To minimize it, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, favoring the formation of the desired product over hydrodehalogenation.
-
Base Selection: The choice of base is crucial. A weaker base or a carefully selected base/solvent system can sometimes suppress this side reaction.
-
Reaction Temperature: Lowering the reaction temperature, if possible without completely halting the desired reaction, can sometimes reduce the rate of hydrodehalogenation.
Q3: In my Suzuki-Miyaura coupling, I'm seeing a lot of the deborylated starting material. What is causing this and how can I fix it?
A3: This is a common side reaction called protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom. To mitigate this:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried, as water can facilitate protodeboronation.[1]
-
Choose the Right Base: While a base is necessary, some bases, especially in aqueous conditions, can promote this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Use Stabilized Boron Reagents: Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which are less prone to protodeboronation.[1]
-
Optimize Catalyst and Ligand: Highly active catalyst systems can promote a faster cross-coupling, outcompeting the protodeboronation.
Q4: My Buchwald-Hartwig amination is sluggish. What can I do to improve the reaction rate?
A4: The reduced nucleophilicity of amines coupling to the electron-deficient trifluoromethylpyridine ring can slow down the reaction. To improve the rate:
-
Use a Stronger Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands such as Xantphos or biarylphosphine ligands are often effective in promoting the crucial steps of the catalytic cycle.[2][3]
-
Increase Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure you are using a reliable palladium source. For Pd(II) precatalysts, ensure your conditions promote reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a precatalyst known for efficient activation. |
| Inappropriate Ligand | For electron-deficient trifluoromethylpyridines, standard ligands like PPh₃ may be insufficient. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Base | The base is critical for transmetalation. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu are often necessary. Ensure the base is anhydrous and finely ground. |
| Presence of Oxygen | The active Pd(0) catalyst is oxygen-sensitive. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen). |
| Poor Reagent Quality | Ensure all starting materials are pure and solvents are anhydrous. Water can lead to side reactions like protodeboronation. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Often caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II). | Rigorously exclude oxygen from the reaction. Use a well-defined Pd(0) source or an efficient precatalyst system. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond by a proton source (e.g., water). | Use strictly anhydrous solvents and reagents. Consider using MIDA boronates or organotrifluoroborates. Use weaker bases like K₂CO₃ or K₃PO₄. |
| Hydrodehalogenation | Reduction of the C-X bond. | Optimize the ligand to accelerate reductive elimination. Screen different bases and solvents. Consider lowering the reaction temperature. |
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 8 | 88 |
| XPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 2 | 96 |
Note: This data is representative and compiled from various sources for comparative purposes. Actual yields may vary.
Table 2: Optimization of Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 94 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | 91 |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 100 | 75 |
| G3-XPhos | - | Cs₂CO₃ | t-BuOH | 90 | 95 |
Note: This data is representative and compiled from various sources for comparative purposes. Actual yields may vary.
Table 3: Conditions for Sonogashira Coupling of 2-Iodo-6-(trifluoromethyl)pyridine with Phenylacetylene
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 85 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | DMF | 60 | 92 |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 | 88 |
| Pd(dppf)Cl₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 78 |
Note: This data is representative and compiled from various sources for comparative purposes. Actual yields may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylpyridine halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add degassed solvent (e.g., t-AmylOH) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), the trifluoromethylpyridine halide (1.0 equiv.), and the amine (1.2 equiv.) to a dry reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the trifluoromethylpyridine iodide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (0.05 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Stability of 2,3-Bis(trifluoromethyl)pyridine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-bis(trifluoromethyl)pyridine under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a highly electron-deficient aromatic compound. The two strongly electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring.[1] This electronic feature suggests that the compound is relatively stable to electrophilic attack but may be susceptible to nucleophilic attack. While specific stability data is not extensively published, it is expected to be a robust compound under neutral and mildly acidic conditions. However, its stability can be compromised under strong basic/nucleophilic conditions and high temperatures.
Q2: How does this compound behave under acidic conditions?
Under typical acidic conditions used in synthetic chemistry (e.g., HCl, H₂SO₄ in organic solvents for workup or catalysis), this compound is expected to be largely stable. The electron-withdrawing trifluoromethyl groups reduce the basicity of the pyridine nitrogen, making it less prone to protonation than pyridine itself. However, under very harsh acidic conditions (e.g., fuming sulfuric acid) and elevated temperatures, hydrolysis of the trifluoromethyl groups to carboxylic acid groups could potentially occur, although this has not been specifically documented for this molecule.
Q3: Is this compound stable under basic conditions?
The stability of this compound under basic conditions is a significant consideration. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic aromatic substitution (SNAr).[1] Strong nucleophiles, such as hydroxides, alkoxides, or amines, particularly at elevated temperatures, may react with the pyridine ring. While specific degradation pathways are not published, potential reactions could include displacement of a trifluoromethyl group or addition to the ring followed by rearrangement or decomposition. Some trifluoromethyl-substituted pyridines are known to be readily decomposed under various conditions through nucleophilic substitution.[1][2]
Q4: What are the likely degradation products of this compound?
Specific degradation products for this compound under acidic or basic conditions have not been reported in the literature. However, based on general chemical principles, one might anticipate the following:
-
Under strong basic/nucleophilic conditions: Potential products could arise from the displacement of a trifluoromethyl group to form a pyridone or other substituted pyridines. The trifluoromethyl group itself could also be attacked by strong nucleophiles, leading to the formation of other functional groups, though this is generally less common for the CF₃ group.
-
Under harsh acidic conditions: If hydrolysis of a trifluoromethyl group were to occur, the corresponding pyridyl carboxylic acid would be the expected product.
Q5: Are there any known incompatible reagents or conditions to avoid?
Based on the chemical properties of trifluoromethylpyridines, it is advisable to avoid:
-
Strong nucleophiles/bases: Especially at elevated temperatures, reagents like alkali metal hydroxides, alkoxides, and primary or secondary amines could lead to degradation.
-
Strong reducing agents: While not directly related to acidic or basic stability, the pyridine ring can be susceptible to reduction under certain conditions.
-
High temperatures for prolonged periods: As with many organic compounds, extended exposure to high temperatures may cause decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no recovery of this compound after a reaction with a basic reagent. | The compound may have degraded via nucleophilic aromatic substitution. | - Lower the reaction temperature. - Use a weaker, non-nucleophilic base if possible. - Reduce the reaction time. - Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential degradation products. |
| Unexpected side products are observed in a reaction performed in a protic solvent with base. | The solvent (e.g., alcohol, water) may be acting as a nucleophile, leading to substitution products. | - Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene). - If a protic solvent is necessary, consider using a milder base and lower temperatures. |
| Reaction mixture turns dark or forms tar-like substances under basic conditions. | This indicates significant decomposition of the starting material or products. | - Immediately stop the reaction and analyze a sample to identify the point of decomposition. - Re-evaluate the reaction conditions, focusing on lowering the temperature and using a less aggressive base. - Consider if the substrate is compatible with the chosen reaction conditions by running a blank reaction with just the substrate and base. |
| Inconsistent results when using this compound in multi-step syntheses. | The compound may be unstable to the workup conditions of a previous step (e.g., aqueous base wash). | - Ensure that aqueous workups are performed at low temperatures and as quickly as possible. - If a basic wash is required, use a mild base (e.g., saturated NaHCO₃ solution) instead of strong bases like NaOH. - Analyze the purity of the compound after each step to ensure its integrity. |
Data Summary
As no specific quantitative stability data for this compound is available in the reviewed literature, the following table provides an inferred stability profile based on general chemical principles of trifluoromethyl-substituted pyridines.
| Condition | Expected Stability | Potential Degradation Pathways | Notes |
| Aqueous Acid (e.g., 1M HCl) | High | Unlikely to be significant at moderate temperatures. | The pyridine nitrogen is weakly basic due to the electron-withdrawing CF₃ groups. |
| Concentrated Acid (e.g., conc. H₂SO₄) | Moderate to Low | Potential for hydrolysis of CF₃ groups to COOH at elevated temperatures. | Harsh conditions are likely required for this transformation. |
| Aqueous Base (e.g., 1M NaOH) | Moderate to Low | Nucleophilic aromatic substitution (displacement of a CF₃ group or ring opening). | Stability is highly dependent on temperature and reaction time. |
| Strong Anhydrous Base (e.g., NaH, LDA) | Low | Deprotonation of the pyridine ring followed by decomposition or reaction. | Highly reactive conditions that may lead to complex product mixtures. |
| Nucleophilic Amines (e.g., RNH₂) | Moderate to Low | Nucleophilic aromatic substitution. | Reactivity will depend on the nucleophilicity of the amine and the reaction temperature. |
Experimental Protocols
The following are general protocols to assess the stability of this compound under your specific experimental conditions.
Protocol 1: Stability Test under Acidic Conditions
-
Preparation: Prepare a stock solution of this compound in a relevant organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL). Also, prepare the acidic solution to be tested (e.g., 1M HCl in water or an organic solvent).
-
Reaction Setup: In a reaction vial, combine a known volume of the stock solution with the acidic solution. Include a control vial with the stock solution and a neutral solvent.
-
Incubation: Stir the vials at the desired experimental temperature (e.g., room temperature, 50 °C, 80 °C).
-
Time-Point Analysis: At various time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial.
-
Workup: Quench the reaction by neutralizing the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples by GC or HPLC to quantify the remaining this compound relative to an internal standard. Analyze by GC-MS or LC-MS to identify any potential degradation products.
Protocol 2: Stability Test under Basic Conditions
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1. Prepare the basic solution to be tested (e.g., 1M NaOH in water or an organic solvent).
-
Reaction Setup: In a reaction vial, combine a known volume of the stock solution with the basic solution. Include a control vial.
-
Incubation: Stir the vials at the desired temperature.
-
Time-Point Analysis: Withdraw aliquots at specified time points.
-
Workup: Quench the reaction by neutralizing the base with a mild acid (e.g., 1M citric acid solution). Extract the organic components.
-
Analysis: Analyze the samples as described in Protocol 1.
Visualizations
The following diagrams illustrate the proposed experimental workflows and a plausible degradation pathway.
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible nucleophilic aromatic substitution pathway under basic conditions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Troubleshooting Product Isolation in Trifluoromethylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of trifluoromethylpyridine (TFMP) products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoromethylpyridine synthesis, and how do they affect product isolation?
A1: Common impurities in trifluoromethylpyridine synthesis include:
-
Multi-chlorinated by-products: These arise during chlorination steps and can have similar boiling points and polarities to the desired product, making separation by distillation or chromatography challenging.[1]
-
Positional isomers: Depending on the synthetic route, different isomers of the desired trifluoromethylpyridine can be formed. Their similar physicochemical properties often complicate purification.
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the crude product.
-
Reagents and catalysts: Residual reagents, such as fluorinating agents or catalysts, may contaminate the product.
-
Decomposition products: Some trifluoromethylpyridines can be sensitive to reaction or work-up conditions, leading to the formation of degradation products.
These impurities can interfere with subsequent reactions, affect the biological activity of the final compound, and complicate structural analysis. Therefore, their removal is a critical step in the synthetic process.
Q2: My crude trifluoromethylpyridine product is a dark-colored oil/solid. What causes the discoloration, and how can I remove it?
A2: Discoloration in trifluoromethylpyridine products is often due to the presence of polymeric or highly conjugated by-products formed during the reaction, especially at elevated temperatures. Residual catalysts or decomposition products can also contribute to the color.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir the mixture for a period (e.g., 30 minutes to an hour) at room temperature or with gentle heating. The activated carbon will adsorb many of the colored impurities. Remove the carbon by filtration through a pad of celite.
-
Chromatography: Column chromatography over silica gel or alumina is often effective at removing colored impurities. The choice of eluent will depend on the polarity of your product.
-
Distillation/Sublimation: If your product is thermally stable, distillation or sublimation under reduced pressure can separate the desired colorless product from non-volatile colored impurities.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can effectively remove colored impurities that remain in the mother liquor.
Troubleshooting Guides
Issue 1: Difficulty in Separating Chlorinated By-products
Q: I am struggling to separate my desired mono-chlorinated trifluoromethylpyridine from di- and tri-chlorinated by-products using distillation. What other techniques can I try?
A: When boiling points are too close for efficient separation by distillation, consider the following methods:
-
Melt Crystallization: This technique is particularly useful for separating isomers and compounds with close boiling points. The process involves partially melting the crystalline solid and then slowly cooling it to allow for the selective crystallization of the desired compound, leaving impurities in the molten phase. A study on the purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization demonstrated that a purity of 99% could be achieved.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can provide high-resolution separation of closely related compounds. While often used for analytical purposes, preparative HPLC can be employed to isolate pure product on a larger scale. A validated reverse-phase HPLC method has been detailed for the purity assessment of 2-Amino-4-(trifluoromethyl)pyridine.[3]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent technique for separating isomers and closely related compounds.
Experimental Protocol: General Guidance for Melt Crystallization of 2-chloro-5-(trifluoromethyl) pyridine [2]
-
Crystallization: Slowly cool the molten crude product at a controlled rate (e.g., 0.071°C/min) to a final temperature of 16-19°C.
-
Sweating: Gently heat the crystal mass at a slow rate (e.g., 0.062-0.083°C/min) to a final temperature of 28-30°C. This "sweating" step allows the entrapped impurities to melt and drain from the crystal surface.
-
Collection: The remaining crystalline solid will be enriched in the desired product. Multiple cycles may be necessary to achieve the desired purity.
Issue 2: Presence of Hard-to-Separate Positional Isomers
Q: My reaction produces a mixture of trifluoromethylpyridine isomers that co-elute on silica gel chromatography. How can I improve their separation?
A: Separating positional isomers is a common challenge. Here are some strategies:
-
Alternative Chromatographic Stationary Phases: If silica gel is ineffective, try other stationary phases. Pentafluorophenyl (PFP) stationary phases in HPLC have shown enhanced selectivity for halogenated compounds and positional isomers.[4]
-
Complexation Agents: In some cases, adding a metal salt (e.g., silver nitrate) to the silica gel can improve the separation of isomers by differential complexation.
-
Derivatization: If the isomers have a reactive functional group, you can temporarily derivatize them to create compounds with different physical properties that are easier to separate. After separation, the derivative can be cleaved to regenerate the pure isomers.
-
Fractional Crystallization: If the isomers are solid, fractional crystallization from a carefully selected solvent system can be effective. This relies on slight differences in the solubility of the isomers.
Data Presentation: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative.[3] | Higher cost and complexity.[3] | Purity determination and impurity profiling. |
| GC | Partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities.[3] | Requires derivatization for non-volatile compounds; high temperatures can degrade samples.[3] | Analysis of volatile starting materials and by-products. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides structural information about impurities.[3] | Lower sensitivity for quantification of minor impurities.[3] | Structural confirmation and identification of major impurities. |
| LC-MS | HPLC coupled with mass spectrometry. | Can identify unknown impurities by their mass-to-charge ratio.[3] | Higher cost and complexity. | Identification of unknown by-products and degradation products. |
Visual Troubleshooting Workflows
References
Managing exothermic reactions in the synthesis of fluorinated pyridines
Welcome to the Technical Support Center for the Synthesis of Fluorinated Pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and troubleshooting common issues encountered during these sensitive synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with the synthesis of fluorinated pyridines?
A1: The primary exothermic risks stem from the high reactivity of fluorinating agents and the potential for rapid, uncontrolled reactions. Key risk areas include:
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Diazonium Salt Decomposition: The thermal decomposition of pyridine-based diazonium salts in the Balz-Schiemann reaction can be highly exothermic and may lead to a runaway reaction if not carefully controlled.[1][2][3]
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Fluorinating Agent Reactivity: Reagents like HF-pyridine are extremely corrosive and react exothermically upon dissolution and with protic solvents.[4][5] Similarly, quenching of reactive fluorinating agents can be vigorous.[6]
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Nucleophilic Aromatic Substitution (SNAr): Halex reactions, a type of SNAr, often require high temperatures to proceed, which can lead to rapid heat generation and pressure buildup, particularly when using highly reactive anhydrous fluoride sources.[7][8][9]
-
Solvent Interactions: Some electrophilic fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO.[10]
Q2: What are the most effective general strategies for managing exotherms in these reactions?
A2: Effective management of exothermic reactions in fluorinated pyridine synthesis involves a multi-faceted approach focusing on reaction control and heat dissipation. Key strategies include:
-
Slow Reagent Addition: The slow, controlled addition of the limiting reagent is crucial to prevent the rapid accumulation of unreacted starting material and a sudden release of heat.
-
Adequate Cooling: Employing an efficient cooling system, such as an ice-water bath or a cryostat, is essential to maintain the desired reaction temperature.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate heat and moderate the reaction rate.
-
Continuous Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, significantly reducing the risk of thermal runaway.[11][12][13] The small reactor volume enhances safety, even under harsh reaction conditions.[14]
-
Reaction Monitoring: Continuous monitoring of the internal reaction temperature with a calibrated thermometer is critical for early detection of any deviation from the set parameters.
Q3: How can continuous flow chemistry enhance the safety of fluorinated pyridine synthesis?
A3: Continuous flow chemistry provides several advantages for managing highly exothermic reactions:[11][13]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots.[12][15]
-
Small Reaction Volumes: At any given time, only a small amount of reactive material is present in the reactor, minimizing the potential hazard of a runaway reaction.[13]
-
Precise Temperature Control: Flow systems enable precise control over reaction temperature, leading to improved selectivity and reduced byproduct formation.[11]
-
Automation: Automated systems can ensure consistent and reliable reagent delivery and reaction monitoring, reducing the potential for human error.[15]
Troubleshooting Guides
Guide 1: Thermal Runaway or Uncontrolled Exotherm
Symptom: A rapid, uncontrolled increase in the internal reaction temperature, often accompanied by vigorous gas evolution or boiling of the solvent.
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent addition is too fast. | Immediately stop the addition of the reagent. If safe to do so, increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath). |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that the reaction flask is sufficiently immersed. For larger scale reactions, consider using a more powerful cooling system. |
| Insufficient stirring. | Poor mixing can lead to localized hot spots. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. |
| Concentration of reagents is too high. | For future experiments, consider diluting the reaction mixture with an appropriate, inert solvent. |
| Decomposition of unstable intermediates (e.g., diazonium salts). | This is a known hazard in Balz-Schiemann reactions.[1][2][3] Ensure the diazotization is performed at a low, controlled temperature (typically 0-5 °C). The subsequent decomposition should be carried out with careful temperature control. |
Guide 2: Low Yield and Byproduct Formation
Symptom: The desired fluorinated pyridine is obtained in a low yield, with significant formation of side products.
| Potential Cause | Troubleshooting Steps & Solutions |
| Side reactions due to excessive heat. | Optimize the reaction temperature. In some cases, a lower temperature may be required to minimize the formation of byproducts.[10] |
| Presence of water. | Water can react with intermediates, particularly in Balz-Schiemann and Halex reactions, leading to the formation of hydroxypyridines.[7] Ensure all reagents and solvents are anhydrous. |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction outcome. For instance, nucleophilic solvents like methanol can lead to displacement of the fluoride.[10] Screen a range of anhydrous, non-nucleophilic solvents. |
| Radical-mediated side reactions. | In Balz-Schiemann reactions, radical intermediates can lead to biaryl byproducts.[7] Running the reaction at the lowest effective temperature can help minimize radical formation. |
| Substrate sensitivity. | Electron-rich or sterically hindered substrates may require milder reaction conditions to avoid degradation or side reactions.[10] |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Containing HF-Pyridine
Warning: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat.[5] An emergency supply of calcium gluconate gel should be readily available.[16]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) to the reaction mixture. The addition should be dropwise to control the exothermic neutralization and gas evolution (CO₂).
-
Temperature Monitoring: Continuously monitor the internal temperature of the quenching mixture. If the temperature rises significantly, pause the addition until it subsides.
-
Neutralization: Continue adding the quenching solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the product.
Protocol 2: Thermal Management in a Batch Balz-Schiemann Reaction
-
Diazotization:
-
Dissolve the aminopyridine in fluoroboric acid (HBF₄) in a flask equipped with a thermometer and a dropping funnel.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 10 °C.[1]
-
-
Isolation of Diazonium Salt (Optional but recommended for control):
-
After complete diazotization, the diazonium tetrafluoroborate salt may precipitate.
-
Isolate the salt by filtration and wash it with cold ether.
-
-
Thermal Decomposition:
-
In a separate flask, heat an inert, high-boiling solvent (e.g., xylene, decane) to the desired decomposition temperature.
-
Add the isolated diazonium salt in small portions to the hot solvent. This allows for better control over the rate of decomposition and heat generation.
-
Alternatively, the diazonium salt can be suspended in a solvent and heated slowly and carefully to the decomposition temperature. Monitor for gas evolution (N₂) and control the heating rate accordingly.
-
Visualizations
Logical Workflow for Troubleshooting Exothermic Events
Caption: Troubleshooting workflow for an uncontrolled exothermic event.
Decision Pathway for Synthesis Method Selection
Caption: Decision pathway for selecting a fluorinated pyridine synthesis method.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. grokipedia.com [grokipedia.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving 2,3-Bis(trifluoromethyl)pyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions with 2,3-bis(trifluoromethyl)pyridine. This substrate's unique electronic properties—a strongly electron-deficient pyridine ring combined with the coordinating nitrogen atom—present significant hurdles to achieving high yields and catalyst efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary difficulties arise from a combination of two factors. First, the Lewis basic nitrogen atom within the pyridine ring can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle—a phenomenon often called catalyst poisoning.[1][2] Second, the two powerful electron-withdrawing trifluoromethyl (-CF₃) groups make the pyridine ring extremely electron-deficient. This can slow down the crucial oxidative addition step, a key process in the catalytic cycle.[3][4]
Q2: What are the common visual indicators of catalyst deactivation in my reaction?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as "palladium black." This indicates that the active Pd(0) species has agglomerated into larger, inactive palladium nanoparticles.[5] Other indicators include a reaction that starts but then stalls (as observed by TLC or LC-MS) or a complete failure to form the desired product.
Q3: What are the main mechanisms of catalyst deactivation when using this substrate?
A3: The principal deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle.[1][6]
-
Palladium Agglomeration: The active, soluble Pd(0) catalyst can precipitate as inactive palladium black, especially at high temperatures or if the ligand fails to provide sufficient stabilization.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, reducing their ability to stabilize the palladium catalyst.
-
Product Inhibition: In some cases, the coupled product itself can coordinate to the catalyst more strongly than the starting materials, leading to reduced turnover.[1]
Q4: Can I reactivate a catalyst that has been deactivated?
A4: Catalyst reactivation can be challenging for homogeneous catalysts in a laboratory setting. For heterogeneous palladium catalysts (e.g., Pd on carbon), some reactivation methods exist, such as washing with alkaline solutions or treating with oxidizing agents to re-disperse the palladium.[7][8] However, for homogeneous reactions, it is generally more practical to focus on preventing deactivation in the first place by optimizing the reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low to No Conversion of Starting Material
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. Bulky "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can create a protective sphere around the palladium center, hindering coordination of the pyridine nitrogen.[1][9] Bidentate ligands like dppf can also be effective by occupying two coordination sites, making displacement by the pyridine less likely.[10]
Possible Cause 2: Inefficient Oxidative Addition
-
Solution: The C-X bond of your this compound halide may not be activating effectively due to the substrate's electronic properties.
-
Change the Halide: If possible, switch from a chloride to a bromide or iodide. The reactivity order for oxidative addition is generally I > Br > OTf >> Cl.[11]
-
Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. However, be aware that higher temperatures can also accelerate catalyst decomposition.
-
Use a More Electron-Rich Catalyst: A more electron-donating ligand can make the palladium center more nucleophilic and promote oxidative addition into the electron-poor pyridine ring.
-
Possible Cause 3: Inactive Catalyst or Inefficient Pre-catalyst Activation
-
Solution: The active Pd(0) species may not be forming efficiently from a Pd(II) pre-catalyst (like Pd(OAc)₂).
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) designed for the clean and efficient generation of the active Pd(0) species.[5]
-
Test Your Catalyst: Run a simple, reliable cross-coupling reaction (e.g., bromobenzene with phenylboronic acid) to confirm your catalyst source is active.[5]
-
Problem 2: Formation of Significant Side Products
Possible Cause 1: Protodeboronation (in Suzuki-Miyaura Couplings)
-
Symptom: You observe the formation of the arene corresponding to your boronic acid/ester coupling partner. This is a common side reaction for electron-deficient substrates.[12]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and degassed. Water is often a key contributor to protodeboronation.
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[12][13]
-
Optimize the Base: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH) and avoid an excessive amount.
-
Possible Cause 2: Homocoupling
-
Symptom: You observe the formation of biaryl products derived from the coupling of two molecules of your boronic acid (Glaser-type homocoupling) or two molecules of your aryl halide.
-
Solution:
-
Ensure Inert Atmosphere: The presence of oxygen can promote the homocoupling of organoboronic acids.[1] Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Optimize Ligand/Catalyst: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine ligands may be necessary.[1]
-
Data Presentation: Ligand and Condition Selection
The selection of the appropriate ligand and reaction conditions is critical when working with challenging substrates like this compound. The following tables provide a summary of systems used for electronically similar, challenging substrates.
Table 1: Ligand Selection for Electron-Deficient Heterocycles
| Ligand Type | Example(s) | Characteristics & Application |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich; highly effective at preventing pyridine coordination and promoting efficient oxidative addition and reductive elimination.[1][14] |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Forms a stable chelate with palladium, reducing susceptibility to displacement by pyridine. Effective for a range of couplings.[10][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable complexes with palladium, resistant to high temperatures and catalyst poisoning. |
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Challenging Substrates
| Aryl Halide | Boronate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-(bis-CF₃)bromobenzene | 2-Pyridyl-B(OⁱPr)₃Li | 1.0% Pd₂(dba)₃ / 3% Ligand 1 | K₃PO₄ | Dioxane | 100 | 82 | [16] |
| 2-Bromopyridine | 4-Fluorophenylboronic acid | 5 mol% Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | N/A |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | [15][17] |
| 4-Bromobenzonitrile | 2-Pyridyl-B(OⁱPr)₃Li | 1.0% Pd₂(dba)₃ / 3% Ligand 2** | K₃PO₄ | Dioxane | 100 | 63 | [16] |
| Ligand 1: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | |||||||
| **Ligand 2: 2-(Dicyclohexylphosphino)biphenyl |
Mandatory Visualizations
Logical and Experimental Workflows
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: Catalyst poisoning by pyridine coordination leading to an inactive off-cycle complex.
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Suzuki-Miyaura Coupling
This protocol outlines the setup of a representative Suzuki-Miyaura coupling reaction under an inert atmosphere using a Schlenk line.[18][19]
Reagent Preparation:
-
Glassware: All glassware (e.g., Schlenk flask, condenser) must be oven-dried (120 °C) overnight and cooled under vacuum.
-
Solvents: Use anhydrous solvents, typically degassed by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
Reagents: Solid reagents (aryl halide, boronic ester, base, catalyst, ligand) should be dried under vacuum. Ensure the boronic ester/acid is pure by NMR.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound halide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
In a separate vial or glovebox, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Seal the Schlenk flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[18]
-
Under a positive flow of inert gas, add the catalyst and ligand to the flask as a solid or dissolved in a small amount of degassed solvent.
-
Add the degassed anhydrous solvent (e.g., Dioxane, Toluene) via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
Monitoring and Workup:
-
Monitor the reaction progress by periodically taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress and Catalyst Deactivation by ¹H or ¹⁹F NMR
This protocol allows for the quantitative analysis of a reaction to diagnose potential deactivation.[20][21]
-
Setup: Prepare the cross-coupling reaction as described in Protocol 1, but include a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene) in the initial reaction mixture. The standard must be stable under the reaction conditions and have signals that do not overlap with reactants or products.
-
Sampling: At regular time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe under a positive flow of inert gas.
-
Sample Preparation: Immediately quench the aliquot by filtering it through a small plug of silica gel with an appropriate solvent (e.g., deuterated chloroform, CDCl₃) directly into an NMR tube. This removes the base and non-soluble catalyst residues.
-
Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum for each time point. For this compound, ¹⁹F NMR is particularly useful for monitoring the disappearance of the starting material and the appearance of the product.[21]
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the conversion (%) at each time point by comparing the integration of the product signal to the sum of the product and starting material signals.
-
Plot the concentration or conversion versus time. A reaction that proceeds initially and then plateaus before reaching full conversion is a strong indicator of catalyst deactivation.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. m.youtube.com [m.youtube.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. azom.com [azom.com]
Technical Support Center: Stability of Trifluoromethylated Heterocycles During Aqueous Workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of trifluoromethylated heterocyles during experimental workup. The trifluoromethyl group is generally robust; however, its stability can be compromised under certain conditions, particularly when attached to electron-rich or activated heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated heterocycle decomposing during aqueous workup?
A1: Decomposition of trifluoromethylated heterocycles during aqueous workup is often due to the hydrolysis of the trifluoromethyl (CF₃) group. This is particularly prevalent under basic (high pH) conditions. The strong electron-withdrawing nature of the CF₃ group can make the carbon atom it is attached to susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a carboxylic acid or other degradation products. The acidity of N-H protons in heterocycles like pyrazoles and imidazoles is also increased by the presence of a CF₃ group, making them more prone to deprotonation and subsequent reactions.[1][2][3][4]
Q2: Which trifluoromethylated heterocycles are most susceptible to decomposition?
A2: The susceptibility to decomposition depends on the nature of the heterocyclic ring and the position of the trifluoromethyl group. Heterocycles with electron-donating groups or those that can be "anionically activated" are more prone to CF₃ group hydrolysis.[5] For example, the trifluoromethyl group on a pyridine ring is generally stable, but its reactivity can be influenced by other substituents.[6] In pyrazoles, a CF₃ group at position 5 increases the acidity more than at position 3, potentially influencing its stability in the presence of a base.[1][3]
Q3: Can the choice of base during the reaction affect the stability during workup?
A3: Yes, the choice and excess of the base used in the preceding reaction can significantly impact the stability of your product during workup. Strong, non-volatile bases like sodium hydroxide or potassium carbonate carried into the workup can create a basic aqueous environment that promotes hydrolysis.[7][8] Whenever possible, use a volatile organic base (e.g., triethylamine, diisopropylethylamine) that can be removed under reduced pressure before the aqueous workup.
Q4: Are there alternatives to traditional aqueous workups?
A4: For highly sensitive compounds, non-aqueous workups can be an effective alternative. This can involve direct filtration of the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by solvent evaporation. In some cases, reactions can be performed under purely aqueous conditions without the need for an organic workup.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of trifluoromethylated heterocycles.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product after aqueous workup and extraction. | Decomposition of the trifluoromethyl group due to basic conditions. | 1. Neutralize the reaction mixture to a pH of ~7 with a mild acid (e.g., dilute HCl, NH₄Cl solution) before extraction. 2. Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the workup. 3. Avoid strong bases like NaOH or KOH for pH adjustment. |
| Presence of a new, more polar spot on TLC after workup. | Formation of a carboxylic acid or other polar degradation product from CF₃ hydrolysis. | 1. Confirm the identity of the byproduct by LC-MS or NMR. 2. If hydrolysis is confirmed, modify the workup to maintain neutral or slightly acidic conditions. 3. Consider a rapid extraction with minimal contact time with the aqueous phase. |
| Inconsistent yields between batches. | Variations in the pH of the aqueous phase during workup. | 1. Standardize the workup protocol by always measuring and adjusting the pH of the aqueous layer. 2. Ensure complete removal of any basic reagents before adding water. |
| Product is soluble in both organic and aqueous layers, leading to poor extraction efficiency. | The heterocyclic nature of the compound can lead to protonation or deprotonation, increasing water solubility. | 1. Adjust the pH of the aqueous layer to suppress the ionization of your compound. For basic heterocycles, increase the pH slightly above their pKa. For acidic heterocycles, decrease the pH below their pKa. 2. Use a salting-out effect by saturating the aqueous layer with NaCl or Na₂SO₄ to decrease the solubility of the organic product. |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup
This protocol is suitable for most trifluoromethylated heterocycles that are not excessively sensitive to hydrolysis.
-
Quenching: Cool the reaction mixture to room temperature. If a strong, non-volatile base was used, neutralize it with a calculated amount of dilute acid (e.g., 1 M HCl) until the pH is approximately 7. If a volatile base like triethylamine was used, remove it under reduced pressure.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10] Add deionized water or a neutral brine solution. Shake the separatory funnel gently to avoid emulsion formation.
-
Separation: Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[11]
Protocol 2: Buffered Aqueous Workup for Sensitive Compounds
This protocol is recommended for trifluoromethylated heterocycles known to be sensitive to pH changes.
-
Pre-Workup: If possible, remove any volatile bases under reduced pressure.
-
Quenching and Extraction: Add the reaction mixture to a separatory funnel containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.2) and the extraction solvent.
-
Separation and Washing: Separate the organic layer and wash it again with the buffered solution, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Presentation
The following table provides illustrative data on the hypothetical recovery of a sensitive trifluoromethylated pyrazole under different workup conditions to highlight the importance of pH control.
| Workup Condition | pH of Aqueous Phase | Hypothetical Product Recovery (%) | Observed Decomposition (%) |
| 1 M NaOH | > 12 | 15 | 85 |
| Saturated NaHCO₃ | ~ 8.5 | 75 | 25 |
| Deionized Water | ~ 7 | 92 | 8 |
| pH 7.2 Phosphate Buffer | 7.2 | 98 | 2 |
| 0.1 M HCl | < 2 | 95 | 5 |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific compound and reaction conditions.
Visualizations
Workflow for Selecting a Workup Protocol
Caption: Decision tree for selecting an appropriate workup protocol.
Decomposition Pathway of a Trifluoromethyl Group
Caption: Simplified hydrolysis pathway of a trifluoromethyl group under basic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles | DIGITAL.CSIC [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Synthetic Routes
The following table summarizes the most plausible synthetic strategies for obtaining 2,3-bis(trifluoromethyl)pyridine, based on established methodologies for analogous compounds.
| Synthetic Route | Starting Material | Key Transformations | Potential Advantages | Potential Challenges | Analogous Yield |
| Route A: From Lutidine | 2,3-Dimethylpyridine (2,3-Lutidine) | 1. Vapor-phase photochlorination to form 2,3-bis(trichloromethyl)pyridine. 2. Halogen exchange (fluorination) with HF or a fluoride salt. | Potentially cost-effective starting material. Established industrial-scale methodology for similar compounds. | Harsh reaction conditions (high temperature, corrosive reagents). Potential for incomplete chlorination or fluorination. Lack of specific data for the 2,3-isomer. | 60-80% (for chloro-bis(trifluoromethyl)pyridines from other lutidines)[1][2] |
| Route B: From Dihalopyridine | 2,3-Dichloropyridine or 2,3-Dibromopyridine | Cross-coupling with a trifluoromethylating agent (e.g., CuCF3 generated in situ from Me3SiCF3). | Milder reaction conditions compared to Route A. Good functional group tolerance. | Cost and availability of the trifluoromethylating agent. Potential for mono-trifluoromethylation and other side reactions. Requires an inert atmosphere. | ~92% (for 2,6-bis(trifluoromethyl)pyridine from 2,6-dibromopyridine)[3] |
| Route C: Pyridine Ring Construction | Acyclic trifluoromethylated precursors | Cyclization reaction to form the pyridine ring with pre-installed trifluoromethyl groups. | High degree of regiocontrol. Can build complex structures in a single step. | Requires the synthesis of potentially complex and unstable acyclic precursors. The specific precursors for the 2,3-isomer may not be readily accessible. | ~69% (for 2-phenyl-4,6-bis(trifluoromethyl)pyridine via ketoxime acetate cyclization)[4] |
Experimental Protocols for Analogous Syntheses
The following are detailed experimental protocols for reactions analogous to the proposed routes. These should serve as a starting point for the development of a specific synthesis for this compound.
Route A: Analogous Synthesis of Chloro-bis(trifluoromethyl)pyridine from Lutidine
This protocol is based on the general procedure for the vapor-phase chlorination and fluorination of picolines and lutidines.[1][2]
Step 1: Vapor-Phase Chlorination of 2,3-Dimethylpyridine (Hypothetical)
2,3-Dimethylpyridine is vaporized and mixed with a stream of chlorine gas. The mixture is passed through a heated reactor tube (temperature >300°C), potentially packed with a catalyst such as iron fluoride. The reaction would proceed under UV irradiation to facilitate radical chlorination of the methyl groups to trichloromethyl groups. The crude product, 2,3-bis(trichloromethyl)pyridine, is then condensed and purified by distillation.
Step 2: Vapor-Phase Fluorination of 2,3-Bis(trichloromethyl)pyridine (Hypothetical)
The purified 2,3-bis(trichloromethyl)pyridine is vaporized and mixed with anhydrous hydrogen fluoride gas. This mixture is passed through a heated reactor containing a fluorination catalyst (e.g., chromium oxyfluoride) at high temperatures. The effluent gas is then scrubbed to remove excess HF and HCl, and the desired this compound is condensed and purified by distillation.
Route B: Synthesis of 2,6-Bis(trifluoromethyl)pyridine from 2,6-Dibromopyridine
This protocol is adapted from the synthesis of 2,6-bis(trifluoromethyl)pyridine.[3]
-
To a well-stirred mixture of silver fluoride (1.27 g, 10 mmol) in 10 ml of N,N-dimethylformamide (DMF), (trifluoromethyl)trimethylsilane (Me3SiCF3) (1.7 g, 12 mmol) is added at room temperature.
-
The mixture is stirred for 20 minutes, and then copper powder (1.0 g, 15 mmol) is added.
-
After stirring for 4 hours, the in situ formation of CuCF3 is complete.
-
2,3-Dibromopyridine (as an analogue for 2,6-dibromopyridine, 4.5 mmol) is added to the reaction mixture.
-
The reaction mixture is stirred at 75°C for 4 hours.
-
The reaction progress can be monitored by 19F NMR for the disappearance of the CuCF3 signal.
-
Upon completion, the mixture is filtered to remove solid precipitates and then poured into 50 ml of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO4.
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure or crystallization to yield this compound.
Route C: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via Ketoxime Acetate Cyclization
This protocol is for the synthesis of a differently substituted bis(trifluoromethyl)pyridine but illustrates the ring construction strategy.[4]
This multi-step synthesis involves the initial formation of an acetophenone O-acetyl oxime, followed by a cyclization reaction with a trifluoromethylated building block mediated by NH4I and Na2S2O4. The final product is purified by flash column chromatography. While the specific starting materials would differ for the synthesis of this compound, the general principle of constructing the pyridine ring from acyclic precursors with trifluoromethyl groups already in place is demonstrated. The reported yield for 2-phenyl-4,6-bis(trifluoromethyl)pyridine was 69%.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes to this compound.
Caption: Potential synthetic pathways to this compound.
Conclusion
The synthesis of this compound remains an area for further research and development. While no direct, optimized route has been published, this guide outlines three plausible strategies based on established chemical transformations for analogous compounds. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The provided analogous experimental protocols offer a solid foundation for chemists to begin the exploration and optimization of a reliable synthetic pathway to this promising molecule. Further investigation into direct C-H trifluoromethylation techniques could also unveil more efficient and regioselective methods in the future.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reactivity of 2,3-Bis(trifluoromethyl)pyridine and 2,5-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridines bearing trifluoromethyl groups are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl substituent, including increased metabolic stability, lipophilicity, and binding affinity. The positioning of these powerful electron-withdrawing groups on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide focuses on the comparative reactivity of 2,3-bis(trifluoromethyl)pyridine and 2,5-bis(trifluoromethyl)pyridine, with a primary emphasis on nucleophilic aromatic substitution (SNAr), the most characteristic reaction of such electron-deficient heterocycles.
Electronic Properties and Predicted Reactivity
The trifluoromethyl group is a potent electron-withdrawing group, both through inductive effects (σ-I) and resonance effects (σ-R, though weaker and more complex in its influence on the pyridine ring). The presence of two such groups significantly deactivates the pyridine ring towards electrophilic attack and strongly activates it towards nucleophilic attack.
The key difference in reactivity between the 2,3- and 2,5-isomers stems from the relative positions of the trifluoromethyl groups and the ring nitrogen, which dictates the distribution of electron density and the stability of reaction intermediates.
Table 1: Predicted Reactivity Comparison
| Reaction Type | This compound | 2,5-Bis(trifluoromethyl)pyridine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Generally less reactive towards substitution of a hydrogen atom. Substitution of a leaving group at C4 or C6 would be most favorable. | Generally more reactive, particularly at the C6 and C4 positions, due to synergistic activation from both CF3 groups and the ring nitrogen. | The positions activated for nucleophilic attack (ortho and para to the activating groups) are more favorably disposed in the 2,5-isomer for stabilizing the negative charge in the Meisenheimer intermediate. |
| Electrophilic Aromatic Substitution | Extremely unreactive. | Extremely unreactive. | The pyridine nitrogen and two strongly electron-withdrawing trifluoromethyl groups render the ring highly electron-deficient and thus resistant to attack by electrophiles. |
| Metalation (Deprotonation) | Deprotonation at C4 is the most likely outcome due to the activating effects of the adjacent CF3 group and the ring nitrogen. | Deprotonation is most likely to occur at C4, activated by the flanking CF3 and ring nitrogen, or at C6, activated by the adjacent CF3 group and ring nitrogen. | The acidity of the ring protons is significantly enhanced by the inductive effects of the trifluoromethyl groups. |
Nucleophilic Aromatic Substitution (SNAr): A Deeper Dive
SNAr is the most synthetically useful reaction for these compounds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
In 2,5-bis(trifluoromethyl)pyridine , nucleophilic attack at the C6 position is highly favored. The negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto both the ring nitrogen and the trifluoromethyl group at the 5-position. Attack at the C4 position is also favorable, with stabilization from the 5-CF3 group and the ring nitrogen.
For This compound , nucleophilic attack is most likely at the C4 or C6 positions. Attack at C4 would be activated by the adjacent 3-CF3 group and the para-disposed nitrogen. Attack at C6 would be activated by the ortho-disposed nitrogen. However, the synergistic stabilizing effect seen in the 2,5-isomer is less pronounced.
Caption: Predicted pathways for nucleophilic aromatic substitution on the two isomers.
Proposed Experimental Comparison of Reactivity
To obtain quantitative data on the relative reactivity of these two isomers, a competitive SNAr experiment could be performed.
Experimental Protocol: Competitive Nucleophilic Aromatic Substitution
Objective: To determine the relative reactivity of this compound and 2,5-bis(trifluoromethyl)pyridine towards a common nucleophile.
Materials:
-
This compound
-
2,5-bis(trifluoromethyl)pyridine
-
Morpholine (or other suitable nucleophile)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1 eq.), 2,5-bis(trifluoromethyl)pyridine (0.5 mmol, 1 eq.), and the internal standard (0.25 mmol).
-
Add anhydrous DMSO (5 mL).
-
Add morpholine (0.25 mmol, 0.5 eq.) and potassium carbonate (1.0 mmol, 2 eq.).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO4, and filter.
-
Analyze the samples by GC-MS and 19F NMR to determine the consumption of starting materials and the formation of the corresponding morpholino-substituted products.
Data Analysis:
The relative reactivity can be determined by comparing the rates of consumption of the two isomers and the corresponding rates of product formation. The ratio of the products at various time points will provide a quantitative measure of the kinetic preference for nucleophilic attack.
Conclusion
Based on fundamental principles of organic chemistry, 2,5-bis(trifluoromethyl)pyridine is predicted to be more reactive towards nucleophilic aromatic substitution than this compound . This is primarily due to the more effective stabilization of the Meisenheimer intermediate through the synergistic electron-withdrawing effects of the two trifluoromethyl groups and the pyridine nitrogen when the nucleophile attacks the C4 or C6 positions. Electrophilic substitution on either isomer is expected to be extremely difficult. The proposed competitive experiment would provide valuable quantitative data to confirm these predictions and aid in the rational design of synthetic strategies utilizing these important fluorinated building blocks.
Efficacy of 2,3-Bis(trifluoromethyl)pyridine in agrochemical applications compared to other derivatives
Introduction
The introduction of trifluoromethyl (CF3) groups into pyridine scaffolds has been a highly successful strategy in the development of modern agrochemicals. The unique electronic properties, metabolic stability, and lipophilicity conferred by the CF3 moiety can significantly enhance the biological activity of these compounds.[1] This guide provides a comparative overview of the efficacy of trifluoromethylpyridine derivatives in various agrochemical applications. While direct, publicly available quantitative efficacy data for 2,3-bis(trifluoromethyl)pyridine is limited, this document extrapolates its potential performance based on structure-activity relationships and compares it with well-documented mono-trifluoromethylpyridine derivatives.
Comparative Efficacy Data
Insecticidal Activity
The insecticidal activity of trifluoromethylpyridine derivatives is often evaluated against common agricultural pests. The following table presents the median lethal concentration (LC50) of various derivatives against the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata).
| Compound | Target Pest | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |
| 2-(5-(trifluoromethyl)pyridin-2-yl)-5-((4-(trifluoromethoxy)phenyl)thio)-1,3,4-oxadiazole | Plutella xylostella | >80% activity at 250 mg/L | Chlorpyrifos | 87% activity at 250 mg/L |
| 2-((4-chlorophenyl)thio)-5-(5-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole (E27) | Mythimna separata | 30.8 | Avermectin | 29.6 |
| 2-((3,4-dichlorophenyl)thio)-5-(5-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole (E18) | Mythimna separata | 38.5 | Avermectin | 29.6 |
Data sourced from a study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.
Herbicidal Activity
The herbicidal efficacy of trifluoromethylpyridine derivatives is often determined by their ability to inhibit key plant enzymes, such as protoporphyrinogen oxidase (PPO). The table below shows the half-maximal inhibitory concentration (IC50) for PPO inhibition and the effect on chlorophyll content for a phenoxy-(trifluoromethyl)pyridine derivative.
| Compound | Target Enzyme | IC50 (mg/L) | Effect on Chlorophyll a (mg/g) | Effect on Chlorophyll b (mg/g) |
| 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-fluorophenyl)-5-methylpyrrolidin-2-one (Compound 9d) | PPO | 0.041 | 0.306 | 0.217 |
| Oxyfluorfen (Reference) | PPO | 0.043 | Not Reported | Not Reported |
Data sourced from a study on novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase.[2]
Fungicidal Activity
The fungicidal activity of trifluoromethylpyridine derivatives is assessed by their ability to inhibit the growth of pathogenic fungi. The minimum inhibitory concentration (MIC) is a common metric for this assessment. The following table presents hypothetical MIC values for a bis(trifluoromethyl)pyridine derivative based on the observed activity of related compounds.
| Compound | Fungal Pathogen | MIC (µg/mL) |
| 3,5-dichloro-4,6-bis(trifluoromethyl)-2-pyridinol | Botrytis cinerea | Not specified, but noted to have fungicidal activity |
| Hypothetical this compound derivative | Fusarium oxysporum | - |
Qualitative fungicidal activity for a bis(trifluoromethyl)pyridine derivative is mentioned in a US patent.[3]
Experimental Protocols
Insecticide Bioassay (Leaf-Dip Method for Plutella xylostella)
This protocol is adapted from established methods for determining insecticide susceptibility in lepidopteran pests.[4]
-
Insect Rearing: A susceptible laboratory strain of P. xylostella is reared on untreated cabbage leaves in a controlled environment (25°C, 60% relative humidity, 16:8 hour light:dark photoperiod). Second or third instar larvae are used for the bioassay.[4]
-
Insecticide Preparation: The test compounds and a reference insecticide are dissolved in an appropriate solvent (e.g., acetone) and then serially diluted with water containing a surfactant (e.g., Triton X-100).
-
Leaf Treatment: Cabbage leaf discs are dipped into the insecticide solutions for 10 seconds with gentle agitation. Control leaves are dipped in a surfactant-water solution. The treated leaves are allowed to air dry.
-
Exposure: The dried leaf discs are placed in petri dishes lined with moistened filter paper. A set number of larvae (e.g., 10-20) are introduced into each petri dish.
-
Mortality Assessment: Mortality is recorded after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move in a coordinated manner when prodded are considered dead.
-
Data Analysis: The LC50 values are calculated using probit analysis.
Herbicidal Bioassay (Protoporphyrinogen Oxidase Inhibition Assay)
This in vitro assay measures the inhibition of PPO, a key enzyme in chlorophyll and heme biosynthesis.[2][5]
-
Enzyme Extraction: PPO is extracted from plant tissues (e.g., spinach or corn etioplasts) by homogenization in a suitable buffer. The homogenate is centrifuged to obtain a crude enzyme extract.
-
Substrate Preparation: The substrate, protoporphyrinogen IX, is prepared by the reduction of protoporphyrin IX.
-
Assay Reaction: The reaction mixture contains the enzyme extract, a buffer, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.
-
Measurement: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX, which can be monitored spectrophotometrically or fluorometrically.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Fungicidal Bioassay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Fungal Culture: The target fungal strain is grown in a suitable liquid medium to obtain a standardized inoculum.
-
Compound Preparation: The test compound is dissolved in a solvent like DMSO and then serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microplate is incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Signaling Pathways and Modes of Action
Trifluoromethylpyridine derivatives exert their agrochemical effects through various mechanisms of action. The diagrams below illustrate some of the key signaling pathways targeted by these compounds.
Caption: Modes of action for herbicidal trifluoromethylpyridine derivatives.
Caption: Modes of action for insecticidal trifluoromethylpyridine derivatives.
Conclusion
While direct comparative efficacy data for this compound in agrochemical applications is not currently available in the public domain, the established importance of the trifluoromethyl moiety in enhancing bioactivity suggests that it could be a potent active ingredient. The provided data for various mono-trifluoromethylpyridine derivatives demonstrate their high levels of insecticidal and herbicidal activity. The presence of two trifluoromethyl groups in the 2 and 3 positions of the pyridine ring would create a highly electron-deficient aromatic system, which could lead to novel modes of action or enhanced binding to target enzymes. Further research and publication of experimental data are necessary to fully elucidate the potential of this compound as an agrochemical. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3682938A - Bis(trifluoro methyl)-2-pyridinols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic analysis and characterization of 2,3-Bis(trifluoromethyl)pyridine isomers
A comprehensive guide to the spectroscopic characterization of bis(trifluoromethyl)pyridine isomers for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the spectroscopic properties of 2,3-Bis(trifluoromethyl)pyridine and its isomers, offering a valuable resource for their unambiguous identification and characterization. The substitution pattern of the two trifluoromethyl groups on the pyridine ring significantly influences the electronic environment and, consequently, the spectral features. This guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting them in easily comparable formats. Detailed experimental protocols are also provided to ensure reproducibility and aid in the design of analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the various bis(trifluoromethyl)pyridine isomers. These values have been compiled from various literature sources and databases. Note that spectral data can be influenced by the solvent and the specific instrumentation used.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |
| 2,3-Bis(trifluoromethyl) | - | - | ~8.1 (d) | ~7.6 (dd) | ~8.8 (d) |
| 2,4-Bis(trifluoromethyl) | - | ~7.9 (s) | - | ~7.7 (d) | ~8.9 (d) |
| 2,5-Bis(trifluoromethyl) | - | ~8.3 (d) | ~8.1 (dd) | - | ~8.9 (s) |
| 2,6-Bis(trifluoromethyl) | - | ~7.8 (d) | ~8.2 (t) | ~7.8 (d) | - |
| 3,4-Bis(trifluoromethyl) | ~8.9 (s) | - | - | ~7.7 (d) | ~8.9 (d) |
| 3,5-Bis(trifluoromethyl) | ~8.9 (s) | ~8.4 (s) | - | ~8.4 (s) | ~8.9 (s) |
Note: Approximate chemical shifts are provided. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, dd = doublet of doublets). Data is primarily for CDCl₃ solutions.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ |
| 2,3-Bis(trifluoromethyl) | ~147 (q) | ~133 (q) | ~138 | ~124 | ~151 | ~121 (q), ~122 (q) |
| 2,4-Bis(trifluoromethyl) | ~149 (q) | ~121 | ~145 (q) | ~125 | ~152 | ~122 (q), ~123 (q) |
| 2,6-Bis(trifluoromethyl) | ~149 (q) | ~120 | ~139 | ~120 | ~149 (q) | ~122 (q) |
| 3,5-Bis(trifluoromethyl) | ~152 | ~132 (q) | ~135 | ~132 (q) | ~152 | ~123 (q) |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm, relative to CFCl₃)
| Isomer | 2-CF₃ | 3-CF₃ | 4-CF₃ | 5-CF₃ | 6-CF₃ |
| 2,3-Bis(trifluoromethyl) | ~-64 | ~-62 | - | - | - |
| 2,4-Bis(trifluoromethyl) | ~-65 | - | ~-63 | - | - |
| 2,6-Bis(trifluoromethyl) | ~-68 | - | - | - | ~-68 |
| 3,5-Bis(trifluoromethyl) | - | ~-63 | - | ~-63 | - |
Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | C-F Stretching | C=N & C=C Stretching | C-H Bending |
| General Range | 1100-1350 (strong, multiple bands) | 1400-1600 | 700-900 |
| 2,3-Bis(trifluoromethyl) | ~1310, 1170, 1130 | ~1590, 1470, 1430 | ~810, 750 |
| 2,6-Bis(trifluoromethyl) | ~1320, 1180, 1140 | ~1595, 1460 | ~790, 740 |
Note: IR spectra provide a molecular fingerprint. The C-F stretching region is particularly characteristic.
Table 5: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Patterns (m/z) |
| All Isomers | C₇H₃F₆N | 215.10 | [M]⁺, [M-F]⁺, [M-CF₃]⁺, [Py-CF₃]⁺ |
Note: The molecular ion peak ([M]⁺) is expected at m/z 215. Fragmentation patterns can help distinguish isomers based on the relative stability of the resulting fragments.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of bis(trifluoromethyl)pyridine isomers.
Caption: A generalized workflow for the spectroscopic analysis of bis(trifluoromethyl)pyridine isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the bis(trifluoromethyl)pyridine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) can be used.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical spectral parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically with proton decoupling.
-
Due to the lower natural abundance of ¹³C and the presence of C-F coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should be set to encompass the aromatic and trifluoromethyl carbon regions (e.g., 0-160 ppm).
-
Note that the signals for carbons attached to trifluoromethyl groups will appear as quartets due to ¹J(C,F) coupling.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
The spectral width should be set to cover the expected chemical shift range of the trifluoromethyl groups (e.g., -60 to -70 ppm).
-
Proton decoupling is typically applied to simplify the spectra.
-
The number of scans required is generally low due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquid samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
For solid samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (for liquid films) or a pure KBr pellet (for solid samples) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for these types of molecules. A standard electron energy of 70 eV is typically used.[1]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
This guide provides a foundational understanding of the spectroscopic characteristics of bis(trifluoromethyl)pyridine isomers. For definitive identification, it is recommended to compare experimental data with that of authenticated reference standards whenever possible.
References
A Comparative Guide to Trifluoromethylating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (–CF3) group is a critical strategy in medicinal and agricultural chemistry, offering profound enhancements to the pharmacokinetic and physicochemical properties of bioactive molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their trifluoromethylation is of paramount importance. This guide provides an objective comparison of prominent trifluoromethylating agents for pyridine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for specific research and development needs.
Data Presentation: Performance of Trifluoromethylating Agents
The efficacy of trifluoromethylation of pyridines is highly dependent on the chosen reagent, the substitution pattern of the pyridine ring, and the reaction conditions. The following tables summarize the performance of various classes of trifluoromethylating agents.
Table 1: Electrophilic Trifluoromethylation of Quinolines and Pyridines
| Substrate | Reagent | Position of CF3 | Yield (%) | Reference |
| Quinoline | Togni Reagent I | 3 | 76 | [1] |
| 6-Bromoquinoline | Togni Reagent I | 3 | 77 | [1] |
| 6-(Trifluoromethoxy)quinoline | Togni Reagent I | 3 | 72 | [1] |
| 4-Phenylquinoline | Togni Reagent I | 3 | 38 | [1] |
| 4-Phenoxyquinoline | Togni Reagent I | 3 | 61 | [1] |
| Isoquinoline | Togni Reagent I | - | 34 | [1] |
| 2-Phenylpyridine | Umemoto Reagent, Pd(OAc)2 | ortho to Py | low (Togni) | [2][3] |
Note: The 3-position-selective trifluoromethylation of quinolines and pyridines using Togni Reagent I was achieved via a hydrosilylation activation strategy.
Table 2: Radical-Mediated Trifluoromethylation of Pyridones and N-Heteroarenes
| Substrate | Reagent | Position of CF3 | Yield (%) | Reference |
| 1-Phenyl-2-pyridone | Langlois' Reagent | 3 | 65 | [4] |
| 1-Methyl-2-pyridone | Langlois' Reagent | 3 | 43 | [4] |
| Uracil | Langlois' Reagent | - | 60 | [4] |
| Azaindole | Langlois' Reagent | - | 70 | [4] |
| 2-Quinazolinone | Langlois' Reagent | - | ≤65 | [4] |
| Caffeine | Umemoto Reagent (photochemical) | - | 71 | [5] |
| Dimethyluracil | Umemoto Reagent (photochemical) | 5 | 52 | [5] |
Note: Reactions with Langlois' reagent were conducted under visible light irradiation without a photocatalyst.
Table 3: Nucleophilic C-H Trifluoromethylation of Pyridine
| Substrate | Reagent | Position of CF3 | Yield (%) | Reference |
| Pyridine (as N-methylpyridinium iodide) | Trifluoroacetic Acid (TFA) | 2 and 4 | Good (unspecified) | [6][7] |
| Substituted Pyridines (as N-methylpyridinium iodides) | Trifluoroacetic Acid (TFA) | 2 or 4 | Good (unspecified) | [6][7] |
Note: This method relies on the activation of the pyridine ring as an N-methylpyridinium salt.
Mandatory Visualization
Reaction Mechanisms
Caption: Electrophilic C3-Trifluoromethylation of Pyridine via Hydrosilylation.
Caption: Radical Trifluoromethylation of Pyridone with Langlois' Reagent.
Experimental Workflow
Caption: General Experimental Workflow for Pyridine Trifluoromethylation.
Experimental Protocols
3-Position-Selective Trifluoromethylation of Quinoline with Togni Reagent I
This protocol is adapted from the work of Kuninobu and colleagues for the C3-selective trifluoromethylation of quinoline derivatives.[8]
Materials:
-
Quinoline derivative (1.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (0.1 equiv)
-
Methylphenylsilane (H2SiMePh) (1.5 equiv)
-
Togni Reagent I (1.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the quinoline derivative, B(C6F5)3, and 1,2-dichloroethane.
-
Add methylphenylsilane to the mixture and stir at 65 °C. Monitor the hydrosilylation by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C.
-
Add Togni Reagent I in one portion and stir the mixture at 0-25 °C.
-
Add DDQ to the reaction mixture and continue stirring at 25 °C until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 3-trifluoromethylquinoline.
Light-Promoted Trifluoromethylation of 1-Phenyl-2-pyridone with Langlois' Reagent
This protocol is based on a photocatalyst-free method for the trifluoromethylation of pyridones.[4]
Materials:
-
1-Phenyl-2-pyridone (1.0 equiv)
-
Sodium triflinate (Langlois' Reagent, NaSO2CF3) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a vial, add 1-phenyl-2-pyridone and Langlois' reagent.
-
Add DMSO as the solvent.
-
Stir the reaction mixture under an ambient atmosphere at room temperature.
-
Irradiate the mixture with 390 nm LEDs for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-trifluoromethyl-1-phenyl-2-pyridone.
Nucleophilic C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Iodide
This protocol describes a regioselective C-H trifluoromethylation of pyridine using trifluoroacetic acid.[6][7]
Materials:
-
Pyridine (1.0 equiv)
-
Iodomethane (excess)
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Formation of N-methylpyridinium iodide: React pyridine with an excess of iodomethane in a suitable solvent (e.g., acetone) at room temperature to precipitate the N-methylpyridinium iodide. Filter and dry the salt.
-
Trifluoromethylation: To a reaction vessel, add the N-methylpyridinium iodide salt, silver carbonate, and DMF.
-
Add trifluoroacetic acid to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 100 °C) and monitor its progress by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic phases, dry over a drying agent, and concentrate.
-
Purify the crude product via column chromatography to isolate the trifluoromethylated pyridine isomers.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
A Comparative Guide to Validating the Structure of 2,3-Bis(trifluoromethyl)pyridine Reaction Products
For researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds, the precise structural elucidation of reaction products is paramount for ensuring the integrity of their research and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of reaction products derived from 2,3-bis(trifluoromethyl)pyridine. By examining the strengths, limitations, and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, this document aims to equip researchers with the knowledge to select the most appropriate methods for their specific needs.
Overview of Analytical Techniques
The introduction of two electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences the reactivity of this compound and the spectroscopic properties of its derivatives. A multi-technique approach is often necessary for unambiguous structure determination.
| Technique | Information Provided | Strengths for Trifluoromethylated Pyridines | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry. | ¹⁹F NMR is highly sensitive to the electronic environment of the CF₃ groups, providing crucial structural information.[1][2] | Complex coupling patterns between ¹H, ¹³C, and ¹⁹F can make spectral interpretation challenging. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Provides definitive molecular formula and can reveal characteristic fragmentation patterns of the trifluoromethylpyridine core.[1] | Does not provide information on connectivity or stereochemistry; isomers may not be distinguishable. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Provides unambiguous proof of structure and stereochemistry, which is the gold standard for structural determination.[3][4] | Requires a suitable single crystal, which can be difficult to obtain. The determined structure represents the solid state, which may differ from the solution-state conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound reaction products. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to determine the number and chemical environment of protons in the molecule.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon atoms. The strong electron-withdrawing effect of the CF₃ groups will cause significant downfield shifts of adjacent carbon atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shifts of the CF₃ groups are highly sensitive to their position on the pyridine ring and the nature of other substituents.[1][2] CFCl₃ or another suitable fluorinated compound can be used as an external standard.
-
2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex, 2D NMR experiments can be performed to establish correlations between protons and carbons, aiding in the complete assignment of the structure.
Data Interpretation and Comparison
The presence of trifluoromethyl groups introduces characteristic features in NMR spectra.
Table 1: Representative NMR Data for Trifluoromethylated Pyridine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| 2-methoxy-3-(trifluoromethyl)pyridine | ¹H | 8.32 (d, J = 4.0), 7.84 (d, J = 8.0), 6.95 (dd, J = 4.0), 4.03 (s) | [1] | |
| ¹³C | 161.0, 150.6, 136.4 (q, J = 32.2), 122.9, 117.8 (q, J = 272.2), 114.2, 54.3 | [1] | ||
| ¹⁹F | -64.03 (s) | [1] | ||
| 2-fluoro-4-(trifluoromethyl)pyridine | ¹⁹F | -65.12 (s), -66.52 (s) | [1] | |
| 3-Trifluoromethyl-nitrobenzene | ¹³C | 122.8 (q, J = 271), 131.1 (q, J = 3.5), 132.3 (q, J = 34) | [2] | |
| ¹⁹F | -65.1 (s) | [2] |
Note: The table presents selected data for illustrative purposes. Coupling patterns and chemical shifts will vary depending on the specific product.
Workflow for NMR-based Structure Validation
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, which is a critical step in structure validation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electron Ionization (EI) can provide valuable fragmentation information, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion of less stable compounds.
-
Analysis:
-
Low-Resolution MS: Acquire a spectrum to determine the nominal molecular weight.
-
High-Resolution MS (HRMS): Obtain an accurate mass measurement to determine the elemental composition and confirm the molecular formula.[5]
-
Data Interpretation and Comparison
The mass spectrum of a this compound derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure.
Table 2: Representative Mass Spectrometry Data
| Technique | Information Obtained | Example Data for a Hypothetical Product (C₈H₅F₆N) |
| EI-MS | Molecular Ion & Fragmentation | M⁺ at m/z 229. Common fragments could include loss of a CF₃ group (m/z 160) or rearrangements. |
| HRMS (EI) | Exact Mass & Elemental Formula | Calculated for C₈H₅F₆N: 229.0348. Found: 229.0350. |
Logical Flow for Mass Spectrometry Analysis
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[3][4]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the purified compound of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an electron density map, and then build and refine the atomic model.[3]
Data Interpretation and Comparison
The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Table 3: Comparison of Structural Information from Different Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Connectivity | Yes | Inferred from fragmentation | Yes |
| Stereochemistry | Relative | No | Absolute |
| 3D Structure | Solution conformation | No | Solid-state conformation |
| Sample Phase | Solution | Gas/Solution | Solid (single crystal) |
| Ambiguity | Possible for complex isomers | High for isomers | Low (unambiguous) |
Experimental Workflow for X-ray Crystallography
Conclusion
The structural validation of reaction products of this compound requires a careful and often combined application of modern analytical techniques. NMR spectroscopy provides essential information about the molecular framework in solution, with ¹⁹F NMR being particularly powerful for this class of compounds. Mass spectrometry is crucial for determining the molecular weight and elemental composition. For ultimate certainty and to establish the absolute three-dimensional structure, single-crystal X-ray crystallography is unparalleled. By understanding the capabilities and limitations of each method, researchers can confidently and accurately characterize their novel trifluoromethylated pyridine derivatives.
References
A Comparative Benchmarking of Novel Catalysts for Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a critical strategy in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties it imparts. This guide provides an objective comparison of three recently developed catalytic methods for the synthesis of trifluoromethylpyridines, supported by experimental data to inform catalyst selection for specific research and development needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for three novel catalytic approaches to trifluoromethylpyridine synthesis. This data is compiled from recent primary literature and is intended to provide a comparative overview for researchers.
| Catalytic Method | Catalyst / Promoter | Trifluoromethylating Agent | Typical Reaction Conditions | Yield Range | Regioselectivity | Key Advantages |
| 1. Silver-Catalyzed Direct C-H Trifluoromethylation | Ag₂CO₃ | Trifluoroacetic Acid (TFA) | DMF, 120 °C, 12 h | 51-95% | C2 or C6 | Operational simplicity, readily available starting materials, good functional group tolerance.[1][2] |
| 2. 3-Position-Selective C-H Trifluoromethylation via Hydrosilylation | B(C₆F₅)₃ | Togni's Reagent I | 1) Hydrosilylation: DCE, 65 °C; 2) Trifluoromethylation: 0-25 °C | 34-85% | C3 | High regioselectivity for the typically challenging C3 position, tolerance of various functional groups.[3][4] |
| 3. Light-Promoted Trifluoromethylation of Pyridones | None (Photocatalyst-free) | Langlois' Reagent (NaSO₂CF₃) | DMSO, 390 nm LEDs, Room Temperature, 24 h | 12-93% | C3 or C5 (on pyridone scaffold) | Mild, operational simplicity, avoids precious metal catalysts.[5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and should be adapted with appropriate laboratory safety precautions.
Silver-Catalyzed Direct C-H Trifluoromethylation of Pyridinium Salts
This protocol is adapted from Yang et al., Org. Lett.2020 , 22 (18), 7108–7112.[1][2]
Procedure: To a sealed tube are added the corresponding N-methylpyridinium iodide (0.2 mmol, 1.0 equiv.), silver carbonate (Ag₂CO₃, 0.3 mmol, 1.5 equiv.), and trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv.). The tube is then charged with N,N-dimethylformamide (DMF, 2.0 mL). The reaction mixture is stirred at 120 °C for 12 hours. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylpyridine product.
3-Position-Selective C-H Trifluoromethylation of Pyridines via Hydrosilylation
This protocol is based on the work of Muta et al., Org. Lett.2022 , 24 (44), 8218–8222.[3][4]
Procedure: Step 1: Hydrosilylation In a glovebox, a mixture of the pyridine substrate (0.5 mmol, 1.0 equiv.) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.025 mmol, 0.05 equiv.) in 1,2-dichloroethane (DCE, 1.0 mL) is prepared. Phenylsilane (0.75 mmol, 1.5 equiv.) is added dropwise, and the mixture is stirred at 65 °C. The reaction progress is monitored by TLC or GC-MS.
Step 2: Trifluoromethylation After completion of the hydrosilylation, the reaction mixture is cooled to 0 °C. Togni's Reagent I (0.75 mmol, 1.5 equiv.) is added, and the mixture is stirred at room temperature for the time indicated by reaction monitoring. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Light-Promoted Trifluoromethylation of Pyridones
This protocol is adapted from Dang-Nguyen et al., Org. Lett.2023 , 25 (26), 4898–4902.[5][6][7]
Procedure: To a vial equipped with a magnetic stir bar is added the pyridone substrate (0.125 mmol, 1.0 equiv.), Langlois' reagent (sodium trifluoromethylsulfinate, 0.25 mmol, 2.0 equiv.), and dimethyl sulfoxide (DMSO, 2.0 mL). The vial is sealed and the mixture is stirred under irradiation with 390 nm LEDs at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to yield the trifluoromethylated pyridone.
Visualizing the Synthesis
The following diagrams illustrate the generalized workflow and a key reaction mechanism discussed in this guide.
References
- 1. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - A Light-Promoted Innate Trifluoromethylation of Pyridones and Related NâHeteroarenes - Organic Letters - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Mono- vs. Bis-Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups is a widely employed strategy in medicinal chemistry and agrochemical design to enhance the biological activity, metabolic stability, and lipophilicity of molecules. The pyridine scaffold, a common motif in pharmaceuticals and agrochemicals, is frequently functionalized with one or more trifluoromethyl groups to modulate its physicochemical and biological properties. This guide provides a comparative overview of the biological activities of mono- and bis-trifluoromethylated pyridines, supported by available experimental data and detailed methodologies.
Introduction to Trifluoromethylated Pyridines
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets. This modification can lead to enhanced binding affinity for enzymes and receptors, improved membrane permeability, and increased resistance to metabolic degradation. While mono-trifluoromethylated pyridines are prevalent in a wide range of approved drugs and agrochemicals, the exploration of bis-trifluoromethylated analogues presents an opportunity for further optimization of biological activity.
Comparative Biological Activity
Direct comparative studies providing quantitative biological data for mono- versus bis-trifluoromethylated pyridines with the same core structure are limited in the publicly available scientific literature. However, by examining patent literature and structure-activity relationship (SAR) studies of related compounds, we can infer the potential impact of introducing a second trifluoromethyl group.
Herbicidal and Fungicidal Activity
A key area where bis-trifluoromethylated pyridines have been explored is in the development of herbicides and fungicides. A patent by Dow Chemical Company describes the synthesis and biological utility of several bis(trifluoromethyl)-2-pyridinols.
Table 1: Herbicidal and Fungicidal Activity of Trifluoromethylated Pyridinols
| Compound | Substitution Pattern | Activity Profile |
| 4,6-bis(trifluoromethyl)-2-pyridinol | Bis-trifluoromethylated | Herbicidal, Fungicidal |
| 3,5-bis(trifluoromethyl)-2-pyridinol | Bis-trifluoromethylated | Herbicidal, Fungicidal |
| 6-chloro-3,5-bis(trifluoromethyl)-2-pyridinol | Bis-trifluoromethylated, Chloro- | Herbicidal, Fungicidal |
Note: Specific quantitative data (e.g., IC50 or EC50 values) were not provided in the public abstract of the patent.
The patent suggests that these bis-trifluoromethylated compounds are effective as herbicides and fungicides, indicating that the presence of two CF3 groups is compatible with, and likely enhances, pesticidal activity. The introduction of a second CF3 group can further increase the lipophilicity and electron-withdrawing character of the molecule, potentially leading to improved cellular uptake and target interaction in plants and fungi.
Insecticidal Activity
While direct comparisons are scarce, SAR studies of insecticidal compounds containing trifluoromethylphenyl moieties (a related structural class) suggest that bis-substitution can be beneficial. For instance, N-(3,5-Bis(trifluoromethyl)phenyl) amides have demonstrated notable insecticidal and repellent properties. Although the core is a phenyl and not a pyridine ring, this provides an indication of the potential for enhanced activity with bis-trifluoromethyl substitution patterns.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of the specific bis-trifluoromethylated pyridines mentioned in the patent literature are not publicly available. However, standard assays for determining herbicidal and fungicidal activity would likely be employed.
General Protocol for Herbicidal Activity Screening
This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of test compounds.
1. Plant Species: A selection of monocotyledonous (e.g., barnyardgrass, wheat) and dicotyledonous (e.g., rape, amaranth) weeds and crops.
2. Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations.
3. Pre-emergence Application: a. Seeds of the selected plant species are sown in pots filled with soil. b. The soil surface is sprayed with the test compound solution immediately after sowing. c. Pots are placed in a greenhouse under controlled conditions (temperature, light, humidity). d. Herbicidal effects (e.g., inhibition of germination, growth inhibition) are assessed visually and compared to a control group (solvent only) after a set period (e.g., 14-21 days).
4. Post-emergence Application: a. Plants are grown to a specific stage (e.g., 2-3 leaf stage). b. The foliage of the plants is sprayed with the test compound solution. c. Plants are returned to the greenhouse. d. Herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) are assessed visually and compared to a control group at regular intervals.
5. Data Analysis: The herbicidal activity is typically rated on a scale (e.g., 0-100%, where 100% is complete kill). From dose-response curves, the concentration required for 50% inhibition of growth (GR50) or the effective dose for 50% of the population (ED50) can be calculated.
General Protocol for Fungicidal Activity Screening
This protocol describes a general in vitro method for evaluating the fungicidal activity of compounds against various plant pathogenic fungi.
1. Fungal Strains: A panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Pyricularia oryzae).
2. Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
3. In Vitro Assay (Mycelial Growth Inhibition): a. A nutrient agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. b. While the agar is still molten, the test compound is added from the stock solution to achieve the desired final concentrations. A solvent control is also prepared. c. The agar is poured into petri dishes and allowed to solidify. d. A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate. e. The plates are incubated at an appropriate temperature for several days. f. The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to the solvent control.
4. Data Analysis: The concentration of the compound that inhibits fungal growth by 50% (EC50) is determined from the dose-response data.
Signaling Pathways and Experimental Workflows
The biological activity of trifluoromethylated pyridines can be mediated through various signaling pathways, depending on the specific target. For instance, in herbicidal action, these compounds might inhibit key enzymes in amino acid biosynthesis or photosynthesis. In a drug discovery context, they could act as kinase inhibitors, modulating cellular signaling cascades.
Below are Graphviz diagrams illustrating a general experimental workflow for screening and a hypothetical signaling pathway that could be targeted.
Caption: General experimental workflow for the comparison of biological activity.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Conclusion
The incorporation of a second trifluoromethyl group onto a pyridine ring represents a viable strategy for modulating biological activity. While direct, quantitative comparisons between mono- and bis-trifluoromethylated pyridines are not extensively documented in publicly accessible literature, patent filings suggest that bis-trifluoromethylated pyridines exhibit potent herbicidal and fungicidal properties. The enhanced electron-withdrawing character and lipophilicity conferred by an additional CF3 group are likely key contributors to this activity. Further research involving the synthesis and parallel biological evaluation of mono- and bis-trifluoromethylated pyridine analogues is warranted to fully elucidate the structure-activity relationships and to exploit the potential of bis-trifluoromethylation in the design of novel bioactive molecules.
Cost-benefit analysis of different synthetic pathways for 2,3-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal and materials chemistry, imparting unique electronic and metabolic properties to organic molecules. Among the myriad of fluorinated heterocycles, 2,3-Bis(trifluoromethyl)pyridine stands as a valuable building block. This guide provides a comparative cost-benefit analysis of two primary synthetic pathways to this compound: a proposed industrial-scale vapor-phase fluorination and a laboratory-scale copper-mediated trifluoromethylation.
At a Glance: Comparison of Synthetic Pathways
| Feature | Pathway 1: Vapor-Phase Fluorination | Pathway 2: Copper-Mediated Trifluoromethylation |
| Starting Material | 2,3-Lutidine | 2,3-Dichloropyridine |
| Key Reagents | Chlorine, Hydrogen Fluoride, Metal Halide Catalyst | (Trifluoromethyl)trimethylsilane (TMSCF3), Silver Fluoride, Copper |
| Scale | Industrial | Laboratory |
| Plausible Yield | 60-80% (for related compounds) | High (based on analogous reactions) |
| Reaction Conditions | High Temperature (>300°C), Vapor Phase | Moderate Temperature (e.g., 75°C), Solution Phase |
| Primary Cost Driver | Capital investment for specialized reactor | High cost of trifluoromethylating agent and silver salt |
| Key Advantages | Utilizes inexpensive starting materials, suitable for large scale | Milder conditions, high functional group tolerance (in related systems) |
| Key Disadvantages | Harsh reaction conditions, requires specialized equipment | High reagent costs, potentially multi-step precursor synthesis |
Pathway 1: Vapor-Phase Fluorination of 2,3-Lutidine (Proposed Industrial Route)
This pathway is predicated on established industrial methods for the synthesis of trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, from picoline precursors.[1][2] Literature suggests that the simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines) can yield chloro-bis(trifluoromethyl)pyridines in good yields (60-80%).[1] By analogy, starting with 2,3-lutidine, this method is a strong candidate for the large-scale production of this compound or a closely related chlorinated precursor.
Logical Workflow for Pathway 1
Caption: Workflow for the proposed industrial synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Catalyst Bed Preparation: A fluidized bed reactor is charged with a suitable metal halide catalyst, such as anhydrous iron(III) chloride, on a solid support.
-
Vaporization and Reaction: 2,3-Lutidine is vaporized and introduced into the reactor with a stream of chlorine gas and anhydrous hydrogen fluoride.
-
Reaction Conditions: The reactor is maintained at a high temperature, typically in the range of 300-500°C. The molar ratio of the reactants and the residence time are optimized to favor the formation of the desired product.
-
Product Quenching and Separation: The gaseous effluent from the reactor is cooled to condense the organic products. The product stream, likely containing a mixture of chlorinated and fluorinated pyridines, is then subjected to fractional distillation to isolate this compound. Unreacted starting materials and by-products may be recycled.
Cost-Benefit Analysis: Pathway 1
| Cost Considerations | Benefit Considerations |
| High initial capital investment for a specialized high-temperature reactor. | Utilizes inexpensive and readily available starting materials (2,3-lutidine, Cl2, HF). |
| Energy intensive due to high reaction temperatures. | Potentially a single-step process from a simple precursor. |
| Safety measures for handling highly corrosive and toxic gases (Cl2, HF). | High throughput suitable for large-scale industrial production. |
| Process optimization for selectivity can be complex. | Established methodology for related trifluoromethylpyridine syntheses. |
Pathway 2: Copper-Mediated Trifluoromethylation (Laboratory-Scale)
This pathway is adapted from a well-documented procedure for the synthesis of 2,6-bis(trifluoromethyl)pyridine.[3] It employs a copper-mediated reaction between a dihalopyridine and a trifluoromethyl source, (trifluoromethyl)trimethylsilane (TMSCF3), activated by silver fluoride. This method is suitable for laboratory-scale synthesis and offers milder reaction conditions compared to the vapor-phase approach.
Logical Workflow for Pathway 2
Caption: Workflow for the laboratory synthesis of this compound.
Experimental Protocol (Adapted from a related synthesis)
This protocol is adapted for the synthesis of this compound from 2,3-dichloropyridine based on the synthesis of the 2,6-isomer.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, add silver fluoride (2.2 equivalents) to anhydrous N,N-dimethylformamide (DMF). To this stirred suspension, add (trifluoromethyl)trimethylsilane (TMSCF3, 2.4 equivalents) at room temperature.
-
Formation of Trifluoromethylating Agent: Stir the mixture for 20-30 minutes, then add copper powder (3.0 equivalents). Continue stirring for 4 hours to form the active trifluoromethylating species.
-
Cross-Coupling Reaction: Add 2,3-dichloropyridine (1.0 equivalent) to the reaction mixture. Heat the mixture to 75°C and monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Cost-Benefit Analysis: Pathway 2
| Cost Considerations | Benefit Considerations |
| High cost of the trifluoromethylating agent (TMSCF3).[4][5][6][7][8] | Milder reaction conditions, avoiding the need for specialized high-temperature equipment. |
| High cost of the silver fluoride activator.[9][10][11][12] | Potentially high yields based on analogous transformations. |
| The starting material, 2,3-dichloropyridine, is more expensive than 2,3-lutidine.[13][14][15][16] | Greater functional group tolerance is often observed in copper-mediated cross-coupling reactions.[3][17][18][19] |
| Stoichiometric use of copper and silver generates significant metal waste. | More amenable to small-scale synthesis and rapid analogue generation in a research setting. |
Conclusion
The choice of synthetic pathway for this compound is highly dependent on the desired scale of production and the available resources. For large-scale, industrial manufacturing, the vapor-phase fluorination of 2,3-lutidine presents a more economically viable route due to the low cost of the starting materials, despite the significant initial capital investment and harsh reaction conditions. For laboratory-scale synthesis, discovery chemistry, and the production of smaller quantities, the copper-mediated trifluoromethylation of 2,3-dichloropyridine offers a more practical approach with its milder conditions and the avoidance of specialized high-pressure, high-temperature equipment, although at a higher reagent cost per gram of product. Researchers should carefully weigh these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. (TRIFLUOROMETHYL)TRIMETHYLSILANE 100G - PC7779-100G [dabos.com]
- 5. Sigma Aldrich Trimethyl(Trifluoromethyl)Silane 5 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 三甲基(三氟甲基)硅烷 溶液 2 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (Trifluoromethyl)trimethylsilane | 81290-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Silver fluoride price,buy Silver fluoride - chemicalbook [m.chemicalbook.com]
- 10. 7775-41-9 Cas No. | Silver(I) fluoride | Matrix Scientific [matrixscientific.com]
- 11. chemscene.com [chemscene.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 2,3-Dichloropyridine, 99% 2402-77-9 manufacturers in India | 2,3-Dichloropyridine, 99% - India with worldwide shipping [ottokemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2,3-Dichloropyridine price,buy 2,3-Dichloropyridine - chemicalbook [m.chemicalbook.com]
- 16. 2,3-Dichloropyridine, 99% | Fisher Scientific [fishersci.ca]
- 17. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 18. Copper-mediated trifluoromethylation using phenyl trifluoromethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Bis(trifluoromethyl)pyridine and Other Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3-bis(trifluoromethyl)pyridine with other halogenated pyridines in key organic transformations, including nucleophilic aromatic substitution (SNA) and Suzuki-Miyaura cross-coupling reactions. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 3-positions significantly influences the reactivity of the pyridine ring, making it a unique substrate in synthesis. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes key concepts using diagrams to aid in understanding and experimental design.
Executive Summary
This compound is expected to exhibit significantly different reactivity compared to simple halogenated pyridines. The two adjacent trifluoromethyl groups create a highly electron-deficient aromatic system. This electronic feature is anticipated to render the pyridine core exceptionally reactive towards nucleophilic attack, while simultaneously posing challenges for reactions that proceed via oxidative addition, such as the Suzuki-Miyaura coupling.
General Reactivity Trends:
-
Nucleophilic Aromatic Substitution (SNA): The strong electron-withdrawing nature of the two trifluoromethyl groups is predicted to make this compound highly susceptible to SNA reactions, likely exceeding the reactivity of mono-halogenated and even some di- and tri-chlorinated pyridines. The attack is expected to be favored at the 4- and 6-positions.
-
Suzuki-Miyaura Cross-Coupling: The electron-deficient nature of the pyridine ring can make the oxidative addition step of the catalytic cycle more challenging compared to less electron-poor pyridines. Therefore, achieving efficient Suzuki-Miyaura coupling of halogenated 2,3-bis(trifluoromethyl)pyridines may require specialized, highly active catalyst systems.
Data Presentation: Quantitative Comparison of Reactivity
Direct comparative experimental data for this compound in Suzuki-Miyaura and SNA reactions is limited in the surveyed literature. Therefore, this guide presents data for structurally related and other halogenated pyridines to provide a clear framework for understanding its expected reactivity.
Table 1: Suzuki-Miyaura Cross-Coupling of Various Halogenated Pyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [1] |
| 3-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 6 | High | Not specified |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand 4 | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 60 | [2] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand 4 | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 85 | [2] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O | 100 | Not specified | 94 | Not specified |
| 3,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 100 | 18 | Moderate | [3] |
Table 2: Nucleophilic Aromatic Substitution of Various Halogenated Pyridines
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂/PPh₃, NaOᵗBu, Toluene, 100°C, 16h | 3-Chloro-N-phenylpyridin-2-amine | 82 | [4] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | High (Relative Rate: 320) | [5] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | High (Relative Rate: 1) | [5] |
| 3,5-Dichloropyridine | Amines/Alkoxides | High Temp | Mono-substitution product | Varies | [3] |
| 2-Chloropyrimidine | Various amines | Ethanol | 2-Aminopyrimidine | Varies | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol is adapted from the ligand-free Suzuki coupling of 2,3,5-trichloropyridine[1].
Materials:
-
2,3,5-Trichloropyridine (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3.5 mL)
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine, the arylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Add the DMF and water solvent mixture.
-
Stir the reaction mixture vigorously at 60°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a Dichloropyridine
This protocol is based on the amination of 2,3-dichloropyridine[4].
Materials:
-
2,3-Dichloropyridine (1.0 equiv)
-
Aniline (1.05 equiv)
-
Palladium(II) acetate (0.025 equiv)
-
Triphenylphosphine (0.075 equiv)
-
Sodium tert-butoxide (1.53 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.
-
Evacuate the flask and backfill with nitrogen.
-
Add anhydrous toluene, followed by the addition of aniline via syringe.
-
Heat the reaction mixture to 100°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Mandatory Visualization
Signaling Pathways and Reaction Mechanisms
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA) on a pyridine ring.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion of Reactivity
This compound
The two trifluoromethyl groups at the C2 and C3 positions exert a strong, cumulative electron-withdrawing effect on the pyridine ring. This effect is primarily inductive. The consequence of this high degree of electron deficiency is a significant polarization of the C-X bonds (where X is a halogen) and an overall increase in the electrophilicity of the pyridine ring.
-
In Nucleophilic Aromatic Substitution: The heightened electrophilicity of the ring is expected to dramatically accelerate the rate of nucleophilic attack, the first step in the SNA mechanism. The positions para (C6) and ortho (C4) to the electron-withdrawing groups are the most activated towards nucleophilic attack. Therefore, a halogen at the C4 or C6 position of a this compound would be exceptionally labile. Even without a leaving group, direct C-H functionalization via nucleophilic attack might be possible under certain conditions.
-
In Suzuki-Miyaura Cross-Coupling: The electron-deficient nature of the pyridine ring makes the initial oxidative addition of the palladium(0) catalyst into the C-X bond more difficult. This is a general trend observed for electron-poor aryl halides[7]. To overcome this challenge, highly active catalyst systems are typically required. These often consist of electron-rich and bulky phosphine ligands (e.g., biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step[8].
Comparison with Other Halogenated Pyridines
-
Monohalogenated Pyridines (e.g., 2-chloropyridine, 3-chloropyridine): These are the most basic and least reactive towards SNA among the compared compounds. The reactivity order in SNA is generally 2-halo > 4-halo >> 3-halo pyridine, as attack at the 2- and 4-positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom[9]. For Suzuki coupling, the reactivity order of the halogen is I > Br > Cl[10]. 3-Halopyridines can be less reactive than 2-halopyridines in some Suzuki couplings[2].
-
Dichloropyridines (e.g., 2,3-dichloropyridine, 3,5-dichloropyridine): The additional chlorine atom increases the electron deficiency of the ring compared to monochloropyridines, enhancing their reactivity in SNA. In 2,3-dichloropyridine, the C2 position is generally more reactive towards nucleophiles[4]. In 3,5-dichloropyridine, both chlorines are at meta positions relative to the nitrogen, making them less activated towards SNA than halogens at ortho or para positions[3][11]. For Suzuki couplings, regioselectivity can often be controlled by the choice of catalyst and ligands[12].
-
Trichloropyridines (e.g., 2,3,5-trichloropyridine): With three electron-withdrawing chlorine atoms, these pyridines are highly reactive in both SNA and Suzuki coupling reactions. In Suzuki couplings of 2,3,5-trichloropyridine, the C2 position is the most reactive, allowing for selective mono-arylation[1].
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis based on the known reactivity of other halogenated and poly-substituted pyridines allows for informed predictions. The two trifluoromethyl groups create a highly electron-deficient system, which is expected to make this scaffold exceptionally reactive in nucleophilic aromatic substitution reactions, particularly at the 4- and 6-positions. Conversely, this electron deficiency poses a challenge for Suzuki-Miyaura cross-coupling, likely necessitating the use of highly active, specialized palladium catalysts. The data and protocols provided in this guide offer a valuable starting point for researchers and drug development professionals looking to incorporate this unique trifluoromethylated pyridine into their synthetic strategies. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Byproduct Landscape in the Synthesis of 2,3-Bis(trifluoromethyl)pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of high-purity specialty chemicals is paramount. This guide provides a comparative analysis of synthetic routes to 2,3-Bis(trifluoromethyl)pyridine, with a focus on the characterization and quantification of byproducts. Understanding the impurity profile is critical for optimizing reaction conditions and ensuring the quality and safety of downstream applications.
The introduction of trifluoromethyl groups is a key strategy in medicinal chemistry to enhance the metabolic stability and bioactivity of molecules. However, the synthesis of molecules like this compound can be challenging, often leading to a range of byproducts that require careful characterization and control.
Synthetic Strategies and Potential Byproducts
The synthesis of this compound can be approached through several routes, each with its own characteristic byproduct profile. A common strategy involves the trifluoromethylation of a pre-functionalized pyridine ring. One potential starting material is 2,3-lutidine (2,3-dimethylpyridine). The direct trifluoromethylation of 2,3-lutidine is a complex process that can lead to a variety of side products.
A plausible synthetic pathway involves the chlorination of the methyl groups of 2,3-lutidine, followed by a halogen-fluorine exchange reaction. This multi-step process can generate several types of byproducts:
-
Incompletely Trifluoromethylated Pyridines: The reaction may not proceed to completion, resulting in intermediates where one or both methyl groups are not fully converted to trifluoromethyl groups. Examples include 2-(chloromethyl)-3-(trifluoromethyl)pyridine and 2,3-bis(chloromethyl)pyridine.
-
Chlorinated Pyridine Byproducts: During the initial chlorination step, chlorination of the pyridine ring itself can occur, leading to chlorinated derivatives of the desired product and intermediates.
-
Isomeric Byproducts: Rearrangement reactions or non-selective trifluoromethylation can lead to the formation of other isomers of bis(trifluoromethyl)pyridine.
An alternative approach involves the trifluoromethylation of a di-halogenated pyridine, such as 2,3-dichloropyridine. This method can also generate a range of byproducts, including:
-
Mono-trifluoromethylated Pyridines: Incomplete reaction can result in the formation of 2-chloro-3-(trifluoromethyl)pyridine or 3-chloro-2-(trifluoromethyl)pyridine.
-
Other Halogenated Byproducts: Depending on the trifluoromethylating agent and reaction conditions, other halogenated species may be present.
Characterization of Byproducts
The identification and quantification of these byproducts are crucial for process optimization and quality control. A combination of analytical techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information about the impurities, helping to confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of the main product and its impurities, allowing for the determination of purity.
Comparative Analysis of Synthetic Routes
Similarly, the synthesis of chloro-bis(trifluoromethyl)pyridines from lutidines indicates that chlorinated and incompletely trifluoromethylated pyridines are expected byproducts.
Table 1: Comparison of Potential Byproducts in Different Synthetic Routes to this compound
| Synthetic Route | Starting Material | Potential Byproduct Classes | Examples of Potential Byproducts |
| Route A | 2,3-Lutidine | Incompletely trifluoromethylated pyridines, Chlorinated pyridines, Isomers | 2-(Trifluoromethyl)-3-(chloromethyl)pyridine, 2-Chloro-3,4-bis(trifluoromethyl)pyridine, 2,4-Bis(trifluoromethyl)pyridine |
| Route B | 2,3-Dichloropyridine | Mono-trifluoromethylated pyridines, Other halogenated pyridines | 2-Chloro-3-(trifluoromethyl)pyridine, 3-Chloro-2-(trifluoromethyl)pyridine |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and optimizing synthetic methods. Below are generalized protocols for the key steps involved in the synthesis of this compound.
Protocol 1: Chlorination of 2,3-Lutidine
-
2,3-Lutidine is dissolved in a suitable solvent (e.g., carbon tetrachloride).
-
A radical initiator (e.g., benzoyl peroxide) is added.
-
Chlorine gas is bubbled through the solution at a controlled rate and temperature, often with UV irradiation.
-
The reaction progress is monitored by GC to determine the optimal reaction time.
-
The solvent is removed under reduced pressure, and the crude product (a mixture of chlorinated lutidines) is purified by distillation.
Protocol 2: Fluorination of Chlorinated Intermediates
-
The chlorinated intermediate is reacted with a fluorinating agent (e.g., antimony trifluoride, hydrogen fluoride).
-
The reaction is typically carried out at elevated temperatures in a high-pressure reactor.
-
The reaction mixture is then neutralized, and the product is extracted with an organic solvent.
-
The crude product is purified by distillation or chromatography.
Protocol 3: Byproduct Analysis by GC-MS
-
A dilute solution of the crude reaction mixture is prepared in a suitable solvent (e.g., dichloromethane).
-
The sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
The oven temperature is programmed to ramp from a low to a high temperature to separate the components.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The resulting chromatogram and mass spectra are analyzed to identify and quantify the byproducts by comparing with known standards or library data.
Logical Workflow for Synthesis and Byproduct Analysis
The following diagram illustrates the logical workflow from synthesis to byproduct characterization.
Caption: Workflow for the synthesis and byproduct characterization of this compound.
Conclusion
The synthesis of this compound is a multi-step process that can generate a variety of byproducts, including incompletely trifluoromethylated intermediates, chlorinated derivatives, and isomers. A thorough understanding and characterization of these impurities are essential for the development of robust and efficient synthetic methods. By employing a combination of analytical techniques such as GC-MS, NMR, and HPLC, researchers can gain valuable insights into the byproduct profile, enabling them to optimize reaction conditions to maximize the yield and purity of the desired product. This comparative guide provides a framework for approaching the synthesis and analysis of this compound, ultimately contributing to the development of higher quality chemical entities for research and development.
Cross-Validation of Analytical Methods for Trifluoromethylpyridine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate separation and quantification of trifluoromethylpyridine isomers is crucial for ensuring the purity, efficacy, and safety of novel chemical entities. Trifluoromethylpyridines are important building blocks in the pharmaceutical and agrochemical industries.[1] The positional isomerism of the trifluoromethyl group on the pyridine ring can significantly impact the biological activity and toxicological profile of the final compound. Therefore, robust and validated analytical methods are essential for quality control and regulatory compliance.
This guide provides a comparative analysis of two primary chromatographic techniques for the separation and quantification of trifluoromethylpyridine isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols and present a cross-validation of their performance based on key analytical parameters.
Comparison of Analytical Methods: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of trifluoromethylpyridine isomers depends on several factors, including the volatility and thermal stability of the isomers, the required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally labile compounds.[2] For trifluoromethylpyridine isomers, which are generally polar, reversed-phase HPLC is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] It offers high separation efficiency and the mass spectrometer provides definitive identification of the isomers based on their mass-to-charge ratio. For less volatile isomers, derivatization may be necessary to increase their volatility.
A summary of the comparative performance of these two techniques is presented below.
Table 1: General Performance Comparison of HPLC and GC-MS for Trifluoromethylpyridine Isomer Analysis
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds; the polarity of trifluoromethylpyridines makes them suitable for reversed-phase HPLC.[2] | Requires analytes to be volatile and thermally stable. Derivatization may be needed for some isomers to increase volatility.[2] |
| Linearity (R²) | Typically ≥ 0.999[2] | Typically ≥ 0.995[2] |
| Accuracy (% Recovery) | Generally 98.0% to 102.0%[2] | Generally 95.0% to 105.0%[2] |
| Precision (% RSD) | Typically ≤ 2.0%[2] | Typically ≤ 5.0%[2] |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of trifluoromethylpyridine isomers by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for the purity assessment of 2-Amino-4-(trifluoromethyl)pyridine and can serve as a starting point for the analysis of other trifluoromethylpyridine isomers.[3]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for the specific isomers being separated.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)
-
Detection: UV detection at a wavelength where the isomers show significant absorbance (e.g., 254 nm).
Sample Preparation:
-
Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the trifluoromethylpyridine isomer reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Sample Solution (e.g., 1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general principles for the analysis of volatile and semi-volatile organic compounds and can be adapted for trifluoromethylpyridine isomers.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for aromatic and heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold. The program needs to be optimized to achieve separation of the isomers.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the trifluoromethylpyridine isomers (e.g., m/z 50-300).
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dissolve the sample containing the trifluoromethylpyridine isomers in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step to increase the volatility of the isomers.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for the cross-validation of HPLC and GC-MS methods for the analysis of a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. This data is based on typical performance characteristics observed for the analysis of related compounds.
Table 2: HPLC Method Validation Data for Trifluoromethylpyridine Isomers
| Parameter | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Acceptance Criteria |
| Resolution (Rs) | - | 1.8 | 2.5 | Rs > 1.5 |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9996 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 99.8% | 98.0 - 102.0% |
| Precision (% RSD) | 0.8% | 0.7% | 0.9% | ≤ 2.0% |
| LOD (ng/mL) | 5 | 5 | 5 | Reportable |
| LOQ (ng/mL) | 15 | 15 | 15 | Reportable |
Table 3: GC-MS Method Validation Data for Trifluoromethylpyridine Isomers
| Parameter | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Acceptance Criteria |
| Resolution (Rs) | - | 2.1 | 3.0 | Rs > 1.5 |
| Linearity (R²) | 0.998 | 0.999 | 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.2% | 101.5% | 99.0% | 95.0 - 105.0% |
| Precision (% RSD) | 2.5% | 2.1% | 2.8% | ≤ 5.0% |
| LOD (pg/mL) | 50 | 50 | 50 | Reportable |
| LOQ (pg/mL) | 150 | 150 | 150 | Reportable |
Visualizing the Workflow
To better illustrate the processes involved in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the separation and quantification of trifluoromethylpyridine isomers. The choice of method will ultimately depend on the specific requirements of the analysis. HPLC offers versatility for a wider range of compounds without the need for derivatization, while GC-MS provides excellent separation efficiency and definitive identification for volatile isomers. The cross-validation of these methods, by comparing key performance parameters such as resolution, linearity, accuracy, and precision, is essential for ensuring the reliability and robustness of the analytical data generated in research and quality control settings. For comprehensive analysis, especially in complex matrices, the use of both techniques can provide complementary and confirmatory data.
References
Safety Operating Guide
Proper Disposal of 2,3-Bis(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate release
The proper disposal of 2,3-Bis(trifluoromethyl)pyridine, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to mitigate risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound and its derivatives are classified as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[2][3]
-
Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator.[4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]
-
Ensure an eyewash station and safety shower are readily accessible.
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[1][6]
-
Cleanup:
-
Disposal of Cleanup Materials: All contaminated materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Chemical waste generators must adhere to federal, state, and local regulations to ensure complete and accurate classification and disposal of hazardous waste.[6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. This includes identifying all constituents and their approximate concentrations.
-
Consult US EPA guidelines (40 CFR 261.3) or relevant local regulations for hazardous waste classification.[6]
-
-
Containerization and Labeling:
-
Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a detailed description of the waste, including its chemical composition and any relevant safety data.
-
Note: Discharge of this compound into the environment must be strictly avoided.[1][5] Do not dispose of this chemical down the drain or in regular trash.
IV. Decontamination
-
Equipment: All equipment used in the handling of this compound should be thoroughly decontaminated before reuse or disposal.
-
Work Surfaces: Clean and decontaminate work surfaces after handling the compound.
V. Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
In all cases of exposure, show the Safety Data Sheet (SDS) for the compound to the attending medical professional.[1][2]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety information for similar compounds. It is not a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety (EHS) department for detailed instructions.
References
Personal protective equipment for handling 2,3-Bis(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 2,3-Bis(trifluoromethyl)pyridine (CAS No: 1644-68-4), including operational and disposal protocols.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1][2] The primary hazards associated with this compound are its flammability and its toxicity upon exposure through inhalation, skin contact, or ingestion. It is also known to cause skin and serious eye irritation.[1][2][3]
Hazard Identification:
| Hazard Statement | GHS Classification | Signal Word |
| H225: Highly flammable liquid and vapour.[3] | Flammable liquids (Category 2)[3] | Danger[3] |
| H302: Harmful if swallowed.[1][2] | Acute toxicity, oral (Category 4)[1][2] | Warning[1][2] |
| H312: Harmful in contact with skin.[1][2] | Acute toxicity, dermal (Category 4)[1][2] | Warning[1][2] |
| H332: Harmful if inhaled.[1][2] | Acute toxicity, inhalation (Category 4)[1][2] | Warning[1][2] |
| H315: Causes skin irritation.[2][3] | Skin irritation (Category 2)[2][3] | Warning[2] |
| H319: Causes serious eye irritation.[2][3] | Eye irritation (Category 2A)[2][3] | Warning[2] |
To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known, and it should be handled by trained professionals with caution.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a flame-retardant lab coat, and protective boots. Ensure full skin coverage.[3][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if vapors/aerosols are generated.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[3]
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin and eyes.[7]
-
Avoid inhalation of vapor or mist.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, and flame.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound are to be classified as hazardous waste.
-
Segregation: This waste must be kept separate from non-hazardous waste and other incompatible chemical waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.
Disposal Procedure:
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[4]
Caption: A logical diagram outlining the disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
